6-Bromo-N-methoxy-N-methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQQNLRKWKBQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-N-methoxy-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-N-methoxy-N-methylnicotinamide, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.
Introduction: The Strategic Importance of this compound
This compound, also known as a Weinreb amide of 6-bromonicotinic acid, is a key synthetic intermediate. Its structure incorporates two highly valuable functionalities for chemical diversification: a bromopyridine moiety and a Weinreb amide.
The bromopyridine unit serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[1][2] The Weinreb amide functionality is a stable and reliable precursor for the synthesis of ketones and aldehydes.[3][4] Unlike more reactive acylating agents, the Weinreb amide's tetrahedral intermediate, stabilized by chelation, prevents over-addition of organometallic reagents, leading to higher yields and cleaner reactions.[3]
This unique combination of reactive sites makes this compound a sought-after building block in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other bioactive compounds.[5][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use and for the development of robust synthetic protocols.
| Property | Value | Source |
| CAS Number | 149806-05-3 | |
| Molecular Formula | C₈H₉BrN₂O₂ | [8] |
| Molecular Weight | 245.07 g/mol | [8] |
| Appearance | White to off-white solid | [9] |
| Storage | Sealed in a dry environment at 2-8°C | [8] |
Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved from its corresponding carboxylic acid, 6-bromonicotinic acid. The use of a peptide coupling reagent like N,N'-Carbonyldiimidazole (CDI) provides a mild and efficient method for the formation of the Weinreb amide.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Weinreb amide synthesis from carboxylic acids.[10]
Materials:
-
6-Bromonicotinic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation of the Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromonicotinic acid (1.0 eq). Dissolve the acid in anhydrous DMF or DCM. Add CDI (1.1 eq) portion-wise at room temperature and stir the mixture for 1-2 hours, or until the evolution of CO₂ ceases and the starting material is consumed (monitored by TLC).
-
Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DMF or DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0°C (ice bath).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the activated intermediate is fully consumed.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
The use of CDI as a coupling agent is advantageous as it avoids the formation of acidic byproducts that can complicate the reaction.
-
The addition of a base like triethylamine is crucial to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine for the reaction.
-
Performing the addition at 0°C helps to control the initial exothermic reaction.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily centered around the sequential or tandem functionalization of its two key reactive sites.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyridine ring is readily susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][11] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[6][7]
Diagram of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Weinreb Amide Reactivity
Following the modification of the pyridine ring, the Weinreb amide can be readily converted to a ketone by reaction with an organometallic reagent (e.g., Grignard or organolithium reagents).[3] This two-step sequence provides a powerful strategy for the synthesis of diverse substituted aryl or heteroaryl ketones, which are common pharmacophores in many drug candidates.
Application in Kinase Inhibitor Synthesis
The 6-substituted nicotinamide scaffold is a privileged structure in the design of kinase inhibitors.[5][6] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site. The substituent introduced at the 6-position via Suzuki coupling can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Spectral Data (Predicted)
-
¹H NMR: Signals corresponding to the pyridine ring protons, the N-methyl protons, and the O-methyl protons are expected. Due to restricted rotation around the amide bond, the N-methyl and O-methyl signals may appear as broad singlets at room temperature.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyridine ring (with the carbon bearing the bromine atom shifted downfield), and the N-methyl and O-methyl carbons are anticipated.
-
IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the amide (around 1640-1680 cm⁻¹), C-N stretching, and vibrations associated with the bromopyridine ring.[12][13]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[14]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.[14]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8]
Conclusion
This compound is a strategically important and versatile building block for organic synthesis and drug discovery. Its dual reactivity allows for the efficient and controlled construction of complex molecular architectures. The protocols and insights provided in this guide are intended to facilitate its use in the laboratory and accelerate the discovery of new chemical entities with therapeutic potential.
References
- Indian Journal of Chemistry - Section B. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Kemix Pty Ltd. (n.d.). 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
chemtubeuk. (2012, September 7). Introduction to Weinreb amides. [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromo-N-methoxy-N-methylnicotinamide. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Chemsrc. (2025, August 31). 6-Bromo-2-methoxy-N-methylnicotinamide. Retrieved from [Link]
- Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
- RSC Advances. (2024, September 16).
- Angewandte Chemie International Edition. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
-
ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
-
Shanghai Huanyuan Century Trading Co., Ltd. (2025, September 8). This compound. Retrieved from [Link]
-
Spectroscopy. (2023, March 1). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Retrieved from [Link]
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6-Bromo-N-methoxy-N-methylnicotinamide CAS 149806-05-3
An In-depth Technical Guide to 6-Bromo-N-methoxy-N-methylnicotinamide (CAS 149806-05-3): A Versatile Intermediate for Modern Drug Discovery
Abstract
This compound is a strategically important heterocyclic building block in medicinal chemistry and process development. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and its core applications. By featuring two distinct and highly valuable reactive sites—a brominated pyridine ring amenable to cross-coupling and a Weinreb amide stable to organometallics yet poised for ketone synthesis—this molecule offers exceptional versatility. We will explore the causality behind its synthesis and application, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this intermediate in the synthesis of complex molecular architectures and novel therapeutic agents.
Introduction to a Key Synthetic Building Block
In the landscape of modern drug discovery, pyridine-based scaffolds are of paramount importance, forming the core of numerous approved drugs.[1] The functionalization of these rings is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This compound (CAS 149806-05-3) has emerged as a particularly valuable intermediate due to its dual functionality.
It belongs to a class of compounds known as Weinreb-Nahm amides, which are N-methoxy-N-methylamides of carboxylic acids.[2] This functional group is renowned for its ability to react cleanly with organometallic reagents to produce ketones, arresting the reaction at the ketone stage and preventing the common problem of over-addition to form tertiary alcohols.[2][3] Simultaneously, the bromo-substituent on the pyridine ring serves as a versatile handle for introducing molecular complexity through a wide array of palladium-catalyzed cross-coupling reactions.[4] This combination makes the title compound a powerful linchpin in multi-step synthetic campaigns aimed at novel pharmaceutical targets.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below. While empirical data such as melting point and solubility are best confirmed on a lot-specific basis, the following table provides a consolidated overview from available data.
| Property | Value | Source |
| CAS Number | 149806-05-3 | [5] |
| Molecular Formula | C₈H₉BrN₂O₂ | [6] |
| Molecular Weight | 245.07 g/mol | Calculated |
| Appearance | Typically an off-white to yellow solid | [7] |
| Synonyms | 6-Bromo-N,O-dimethylnicotinohydroxamic acid | N/A |
| Classification | Organic Building Block, Bromide, Amide | [8] |
| Analytical Data | NMR, HPLC, and LC-MS data are typically available from commercial suppliers to confirm structure and purity. | [8] |
Synthesis and Characterization
The Strategic Advantage of the Weinreb Amide
The core utility of the Weinreb amide stems from its unique reactivity profile. When a typical organometallic reagent (e.g., Grignard or organolithium) adds to an ester or acid chloride, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. The Weinreb amide elegantly circumvents this issue. Upon nucleophilic attack, it forms a stable, five-membered chelated intermediate with the metal cation (e.g., MgX or Li). This tetrahedral intermediate is stable at low temperatures and does not collapse to form the ketone until acidic workup is performed.[2][3] This mechanism effectively protects the product from over-addition, ensuring high yields of the desired ketone.[3]
Recommended Synthetic Protocol: Amide Coupling
The most direct and reliable synthesis of this compound proceeds from commercially available 6-bromonicotinic acid. The key transformation is a robust amide coupling reaction.
Diagram 1: Synthetic Workflow
Experimental Procedure:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 6-bromonicotinic acid (1.0 eq).
-
Solvent: Suspend the acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration). The choice of DMF can be advantageous if solubility of the starting acid is limited.
-
Amine and Base: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq). The second equivalent of base is crucial to neutralize the hydrochloride salt.
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a suitable peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) in portions. Rationale: EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the hydroxylamine nucleophile.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and hydrolyze excess coupling reagent. Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Quality Control
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, often starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from non-polar and highly polar impurities.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: For quantitative purity analysis.
-
Applications in Medicinal Chemistry
Dual Reactivity: A Chemist's Toolkit
The synthetic power of this compound lies in its two orthogonal reactive sites, which can be addressed selectively.
-
C-Br Bond (Position 6): This site is ideal for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. Common transformations include Suzuki (boronic acids/esters), Sonogashira (terminal alkynes), Stille (organostannanes), Buchwald-Hartwig (amines), and cyanation reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents.
-
Weinreb Amide (Position 3): This site is a precursor to ketones. It reacts cleanly with one equivalent of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) to form the corresponding ketone after acidic workup. It can also be reduced to the aldehyde using a reducing agent like lithium aluminum hydride (LiAlH₄).[2][3]
Diagram 2: Dual Reactivity and Synthetic Elaboration
This dual reactivity allows for flexible synthetic planning. A medicinal chemist can first perform a cross-coupling reaction to build the core scaffold and then, in a subsequent step, add a key side chain via ketone formation at the Weinreb amide. This modular approach is highly efficient for generating libraries of related compounds for structure-activity relationship (SAR) studies.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant.[9] Adherence to good laboratory practice is required.
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection.[9] P302+P352: IF ON SKIN: Wash with plenty of water.[9] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[10] |
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[4][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Keep away from strong oxidizing agents.
Conclusion
This compound stands out as a high-value, versatile building block for chemical synthesis. Its defining features—a stable yet reactive Weinreb amide and a functional handle for cross-coupling—provide a robust platform for the efficient and modular construction of complex molecules. For researchers in pharmaceutical and agrochemical development, a thorough understanding of this intermediate's properties and reactivity opens the door to innovative synthetic strategies and accelerates the discovery of new lead compounds.
References
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Kemix Pty Ltd. (n.d.). 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. Retrieved from [Link]
-
PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... Retrieved from [Link]
Sources
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- 6. 2,5-Dibromo-N-methoxy-N-methylnicotinamide | C8H8Br2N2O2 | CID 74891161 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-N-methoxy-N-methylnicotinamide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Bromo-N-methoxy-N-methylnicotinamide, a key intermediate in synthetic organic chemistry. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural confirmation of this and similar molecules. This guide covers the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed experimental protocol, a table of predicted spectral data, and an in-depth interpretation to aid in the structural elucidation and quality control of this compound.
Introduction: The Role of Spectroscopic Analysis in Modern Chemistry
This compound, a Weinreb amide derivative of nicotinic acid, is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its structure combines a 6-bromopyridine ring, which offers a site for further functionalization, and a Weinreb amide, which is a stable and versatile precursor for the synthesis of ketones and aldehydes.
The unambiguous confirmation of the structure and purity of such a molecule is paramount for the success of subsequent synthetic steps and the overall integrity of a research or development program. Spectroscopic techniques are the cornerstone of this characterization process. This guide will delve into the predicted spectroscopic data for this compound, providing a roadmap for its identification and analysis.
A Unified Workflow for Spectroscopic Characterization
The comprehensive analysis of a novel or synthesized compound like this compound follows a logical and systematic workflow. This process ensures that orthogonal data is collected to provide a complete and unambiguous structural assignment.
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with high confidence.
Experimental Protocol for NMR Analysis
The following is a standard protocol for acquiring high-quality NMR spectra for nicotinamide derivatives[1]:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving high resolution and sharp signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with 16-32 scans, a spectral width of approximately -2 to 12 ppm, and a relaxation delay of 1-5 seconds to ensure quantitative integration.
-
¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands), a spectral width of 0 to 220 ppm, and an appropriate relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum to ensure accurate signal representation.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Predicted ¹H NMR Spectrum
Note: The following data is predicted based on the analysis of similar structures and known substituent effects.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Doublet (d) | 1H | H-2 | The proton at position 2 is deshielded by the adjacent nitrogen atom and the carbonyl group. It is expected to be a doublet due to coupling with H-4. |
| ~8.0 | Doublet of Doublets (dd) | 1H | H-4 | The proton at position 4 is coupled to both H-2 and H-5, resulting in a doublet of doublets. Its chemical shift is influenced by the adjacent carbonyl group and the bromine atom. |
| ~7.6 | Doublet (d) | 1H | H-5 | The proton at position 5 is coupled to H-4 and is deshielded by the adjacent bromine atom. |
| ~3.8 | Singlet (s) | 3H | -OCH₃ | The methoxy protons are in a relatively shielded environment and appear as a singlet. |
| ~3.4 | Singlet (s) | 3H | -NCH₃ | The N-methyl protons are also in a shielded environment and appear as a singlet. |
Predicted ¹³C NMR Spectrum
Note: The following data is predicted based on typical chemical shift ranges for pyridine and amide carbons[2][3][4][5].
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the Weinreb amide is expected in this region. |
| ~152 | C-2 | The carbon adjacent to the nitrogen in the pyridine ring is significantly deshielded. |
| ~145 | C-6 | The carbon bearing the bromine atom is deshielded due to the inductive effect of the halogen. |
| ~140 | C-4 | Aromatic carbon deshielded by the adjacent carbonyl group. |
| ~125 | C-5 | Aromatic carbon deshielded by the adjacent bromine atom. |
| ~120 | C-3 | The carbon to which the amide group is attached. |
| ~62 | -OCH₃ | The methoxy carbon is typically found in this region. |
| ~34 | -NCH₃ | The N-methyl carbon is generally observed in this upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol for IR Analysis
-
Sample Preparation:
-
Thin Film (for oils or low-melting solids): A small amount of the sample is placed between two salt plates (e.g., NaCl or KBr) and gently pressed to form a thin film.
-
KBr Pellet (for solids): A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a transparent pellet using a hydraulic press.
-
Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest, and the solution is placed in an IR cell.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.
-
The sample is placed in the IR beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Predicted IR Absorption Bands
Note: The following data is predicted based on characteristic group frequencies for amides and aromatic compounds[6][7][8][9].
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridine ring) |
| 2970 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃, -NCH₃) |
| 1680 - 1650 | Strong | C=O stretching (Weinreb amide) |
| 1600 - 1550 | Medium to Strong | C=C and C=N stretching (pyridine ring) |
| 1450 - 1350 | Medium | C-H bending (-OCH₃, -NCH₃) |
| ~1100 | Medium to Strong | C-O stretching (-OCH₃) |
| ~1050 | Medium | C-Br stretching |
The most prominent and diagnostic peak in the IR spectrum is expected to be the strong carbonyl (C=O) stretch of the Weinreb amide, appearing around 1680-1650 cm⁻¹[7]. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring stretching vibrations would confirm the pyridine moiety.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation pattern.
Experimental Protocol for MS Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion of a dilute solution or through a chromatographic inlet like GC-MS or LC-MS.
-
Ionization: The molecules are ionized. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield an observable molecular ion.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Fragmentation
Note: The following data is predicted. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
| Predicted m/z | Ion |
| 244/246 | [M]⁺ (Molecular Ion) |
| 185/187 | [M - CON(OCH₃)CH₃]⁺ |
| 157/159 | [M - CON(OCH₃)CH₃ - CO]⁺ |
| 60 | [CON(OCH₃)CH₃]⁺ |
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavage of the bonds adjacent to the carbonyl group and fragmentation of the pyridine ring[10][11][12][13].
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
The primary fragmentation would likely involve the cleavage of the C-C bond between the pyridine ring and the carbonyl group, leading to the 6-bromopyridinyl cation at m/z 185/187. Another significant fragmentation would be the formation of the [CON(OCH₃)CH₃]⁺ fragment at m/z 60.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds. It is imperative to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard in structural elucidation.
References
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The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]
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ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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ScienceDirect. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dibromo-N-methoxy-N-methylnicotinamide. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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MDPI. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Retrieved from [Link]
-
Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-N-methoxy-3-methylpyridine-2-carboxamide. Retrieved from [Link]
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YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
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Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
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Indian Institute of Technology Delhi. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxynicotinamide. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine. Retrieved from [Link]
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YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
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Chemsrc. (2025). 6-Bromo-2-methoxy-N-methylnicotinamide. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Retrieved from [Link]
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PubChem. (n.d.). 6-bromo-N-methyl-2-naphtamide. Retrieved from [Link]
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PubChem. (n.d.). N'-Methylnicotinamide. Retrieved from [Link]
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ResearchGate. (2025). Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). N -Methoxy- N -Methylcyanoformamide. Retrieved from [Link]
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A Technical Guide to the Determination of Organic Solvent Solubility for 6-Bromo-N-methoxy-N-methylnicotinamide
Abstract
6-Bromo-N-methoxy-N-methylnicotinamide is a crucial Weinreb-Nahm amide intermediate, valued for its role in the precise synthesis of ketones in pharmaceutical and chemical research.[1][2] Its efficacy in synthetic protocols is profoundly influenced by its solubility in organic solvents, which governs reaction kinetics, purification efficiency, and overall process viability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. Recognizing the absence of extensive public solubility data, this document emphasizes robust, replicable methodologies. It details the theoretical underpinnings of solubility, a rationale for solvent selection, and a step-by-step protocol for quantitative solubility determination using High-Performance Liquid Chromatography (HPLC). The aim is to equip researchers with the expertise to generate reliable solubility data, enabling informed decisions in process development and optimization.
Introduction: The Critical Role of Solubility
This compound belongs to the class of Weinreb-Nahm amides, which are renowned for their ability to react with organometallic reagents to form a stable tetrahedral intermediate, thus preventing the common problem of over-addition and yielding ketones with high specificity.[1][3] The success of synthetic steps involving this reagent is contingent upon its dissolution in a suitable solvent system.
Poor solubility can lead to:
-
Reduced Reaction Rates: Heterogeneous reaction mixtures often exhibit slower kinetics and incomplete conversions.
-
Complicated Work-up and Purification: Undissolved material can interfere with extractions and chromatographic purification.
-
Inconsistent Process Scalability: Solubility issues can be exacerbated upon scale-up, leading to failed batches.
Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a fundamental prerequisite for developing efficient, reliable, and scalable chemical processes. This guide provides the necessary theoretical and practical tools to establish this critical parameter.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics. The key properties of this compound to consider are:
-
Polarity: The presence of the pyridine ring, the bromo-substituent, and the N-methoxy-N-methylamide group imparts significant polarity.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms of the amide group can act as hydrogen bond acceptors.
-
Dispersion Forces: As with all molecules, van der Waals forces contribute to its interaction profile.
A more quantitative approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from dipolar intermolecular forces.
A solvent will effectively dissolve a solute if their respective Hansen parameters are similar.[6] While the specific HSP for this compound are not published, we can infer its characteristics to select a logical range of solvents for screening.
}
Figure 1. Intermolecular interactions guiding solvent selection.
Based on this analysis, a range of solvents should be selected for testing to probe these different interaction types.
Recommended Solvent Classes for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol (Protic, polar, hydrogen bonding)
-
Ketones: Acetone, Methyl Ethyl Ketone (Aprotic, polar)
-
Ethers: Tetrahydrofuran (THF), 2-Methyl-THF (Aprotic, moderately polar)
-
Esters: Ethyl Acetate (Aprotic, moderately polar)
-
Halogenated Solvents: Dichloromethane (DCM) (Aprotic, polar)
-
Amides: N,N-Dimethylformamide (DMF) (Aprotic, highly polar)
-
Nitriles: Acetonitrile (ACN) (Aprotic, polar)
-
Aromatics: Toluene (Nonpolar)
-
Alkanes: Heptane (Nonpolar)
Experimental Protocol: Thermodynamic Solubility Determination via HPLC
The "gold standard" for determining solubility is the shake-flask method, which measures the thermodynamic equilibrium solubility.[7] This involves generating a saturated solution and then quantifying the concentration of the dissolved solute, often by HPLC.[8][9] This method is highly accurate and reproducible.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The overall process involves creating a saturated solution, separating the dissolved portion from the excess solid, and quantifying the concentration against a calibration curve.
}
Figure 2. Step-by-step workflow for HPLC-based solubility measurement.
Step-by-Step Methodology
Part A: Preparation of Saturated Solution
-
Weighing: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a glass vial. An excess is confirmed by the presence of visible solid material at the end of the experiment.[10]
-
Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the slurry for a sufficient time to reach equilibrium. A duration of 24 hours is standard, but shorter times may be validated if equilibrium is shown to be reached.[8][10]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
Part B: Sample Analysis by HPLC
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm solvent-compatible syringe filter into a clean autosampler vial. This step is critical to remove any fine particulates that could interfere with the HPLC analysis.
-
Dilution: Perform an accurate serial dilution of the filtered saturated solution with the mobile phase to bring the concentration into the linear range of the HPLC calibration curve.[11] The dilution factor must be recorded precisely.
-
Calibration Curve Preparation: Prepare a series of at least five calibration standards of this compound of known concentrations in the mobile phase. The expected concentration of the diluted sample should fall within the range of these standards.[12]
-
HPLC Analysis: Inject the prepared standards and the diluted sample(s) onto the HPLC system. A reverse-phase C18 column is typically a good starting point. The mobile phase and detection wavelength (e.g., 230-270 nm) should be optimized to achieve good peak shape and sensitivity.[13]
-
Quantification: Plot the peak area of the standards versus their known concentrations to generate a linear regression curve. Use the equation of the line to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the final solubility using the following formula:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, organized table. This allows for easy comparison between different solvents and facilitates the selection of the optimal solvent system for a given application.
Table 1: Solubility Profile of this compound at 25 °C
| Solvent Class | Solvent Name | Polarity Index | Quantitative Solubility (mg/mL) | Qualitative Observations |
| Polar Protic | Methanol | 5.1 | [Experimental Value] | e.g., Colorless solution |
| Ethanol | 4.3 | [Experimental Value] | e.g., Colorless solution | |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | [Experimental Value] | e.g., Colorless solution |
| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Value] | e.g., Colorless solution | |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Value] | e.g., Colorless solution | |
| Dichloromethane (DCM) | 3.1 | [Experimental Value] | e.g., Colorless solution | |
| Ethyl Acetate | 4.4 | [Experimental Value] | e.g., Colorless solution | |
| Nonpolar | Toluene | 2.4 | [Experimental Value] | e.g., Hazy, low solubility |
| Heptane | 0.1 | [Experimental Value] | e.g., Insoluble |
Note: Polarity Index values are approximate and for comparative purposes. The "Quantitative Solubility" column is intended to be populated with experimentally determined data.
Conclusion and Best Practices
Determining the solubility of key intermediates like this compound is a foundational step in robust process development. The HPLC-based shake-flask method described herein provides a reliable and accurate means of generating this crucial data.
Key Best Practices:
-
Ensure Purity: The purity of both the solute and the solvents must be high to ensure accurate measurements.[10]
-
Verify Equilibrium: For novel compounds, it may be necessary to confirm that 24 hours is sufficient for equilibration by testing at multiple time points (e.g., 24, 48, and 72 hours).
-
Control Temperature: Solubility is temperature-dependent. All steps of the equilibration must be performed at a precisely controlled temperature.[10]
-
Adhere to Standards: This methodology aligns with principles outlined in pharmaceutical development guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize thorough characterization of drug substances.[14][15]
By systematically applying this technical guide, researchers can de-risk their synthetic processes, improve reaction efficiency, and build a foundation for scalable and reproducible chemistry.
References
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).
- Al-Ghorbani, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- YouTube. (2012). Introduction to Weinreb amides.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Weinreb Ketone Synthesis.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Hansen Solubility Parameters. (n.d.). Official Website.
- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Particle Analysis. (n.d.). ICH Q6A, Q8 & Q9 Compliance.
- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.
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A Technical Guide to the Safe Handling of 6-Bromo-N-methoxy-N-methylnicotinamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety protocols and handling procedures for 6-Bromo-N-methoxy-N-methylnicotinamide. As a key building block in medicinal chemistry and drug discovery, understanding its properties and associated hazards is paramount to ensuring a safe laboratory environment. This document synthesizes available data from safety data sheets of structurally similar compounds to provide a comprehensive, field-proven framework for its use.
Section 1: Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative used in organic synthesis. Its precise identification and physical characteristics are foundational to its safe handling.
| Identifier | Value | Source |
| CAS Number | 149806-05-3 | [1] |
| Molecular Formula | C₈H₉BrN₂O₂ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Canonical SMILES | CN(C(=O)C1=CC=C(N=C1)Br)OC | |
| InChI Key | YWTGVFDGOFXIPM-UHFFFAOYSA-N |
| Property | Description | Source |
| Appearance | Solid form | |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
| Solubility | Data not widely available; assume solubility in common organic solvents. |
Section 2: Hazard Identification and Toxicological Profile
Based on related structures, this compound is anticipated to present the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Basis |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [2] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [3] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [3][4] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | [2] |
Summary of Potential Health Effects:
-
Eye Contact: Expected to cause serious and potentially damaging irritation.[3][4] Prompt and thorough rinsing is critical to mitigate injury.
-
Skin Contact: May cause skin irritation upon direct contact.[3] Prolonged exposure should be avoided, and contaminated clothing must be removed immediately.
-
Ingestion: Considered harmful if swallowed.[2] Do not induce vomiting; seek immediate medical attention.
-
Inhalation: Inhalation of dust may lead to respiratory tract irritation.[2] Handling should occur in a well-ventilated area to prevent airborne exposure.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach combining robust engineering controls with appropriate PPE.
Engineering Controls: The First Line of Defense The primary rationale for strong engineering controls is to minimize the potential for inhalation of airborne particulates and to contain any potential spills.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[2]
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3]
-
Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier PPE is essential to prevent direct contact with the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedure.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5] For procedures with a higher risk of splashing, the use of a full-face shield over safety goggles is recommended.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. For larger scale operations, chemically impervious aprons or suits may be necessary.
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if dust formation is unavoidable or in the event of a spill, a NIOSH-approved respirator for organic vapors and particulates should be used.[5]
Section 4: Safe Handling and Storage Protocols
Adherence to a standardized protocol is crucial for minimizing risk during routine laboratory operations.
Step-by-Step Handling Protocol:
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).
-
Aliquotting the Compound:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. The causality here is to avoid creating dust clouds; slow, deliberate movements are key.
-
Securely close the primary stock container immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the receiving flask first, then slowly add the weighed solid. This prevents the powder from puffing up and becoming airborne.
-
Use a vortex mixer or magnetic stirrer to ensure complete dissolution.
-
-
Post-Handling:
Storage Requirements: Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is refrigerated at 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
Section 5: Emergency Procedures
A clear and practiced emergency plan is a critical component of laboratory safety.
First Aid Measures:
-
If in Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]
-
If on Skin: Immediately take off all contaminated clothing.[3] Rinse skin with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[3]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If you feel unwell, seek medical attention.[3]
-
If Swallowed: Rinse mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor immediately.[2]
Spill Response Protocol: The response to a spill depends on its scale and location. The following decision tree provides a logical workflow for spill management.
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Product: Unused material and residues should be disposed of in a designated hazardous waste container.[2] Disposal must be handled by a licensed waste disposal company in accordance with local, state, and federal regulations.[3]
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Before disposal of the container, remove contents completely.[3]
Section 7: References
-
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide Product Page . Kemix Pty Ltd. [Link]
-
Safety Data Sheet (for 6-Bromo-N-Methylnicotinamide) . Angene Chemical. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 6-Bromo-N-methoxy-N-methylnicotinamide: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Weinreb Amides in Medicinal Chemistry
In the landscape of contemporary drug development, the efficient and controlled synthesis of molecular intermediates is paramount. Among the vast arsenal of synthetic tools available to the medicinal chemist, the Weinreb-Nahm amide holds a position of particular distinction. First reported by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a robust and versatile method for the synthesis of ketones and aldehydes, minimizing the common issue of over-addition often encountered with more reactive organometallic reagents.[1] The stability of the N-methoxy-N-methylamide moiety, attributed to the formation of a stable chelated tetrahedral intermediate, allows for precise and high-yield transformations, making it an invaluable tool in the construction of complex molecular architectures.
This guide provides a detailed technical overview of the synthesis of a specific and highly valuable Weinreb amide, 6-Bromo-N-methoxy-N-methylnicotinamide. This compound serves as a critical building block in the synthesis of a variety of pharmacologically active agents, leveraging the reactivity of the bromine substituent for further molecular elaboration through cross-coupling reactions, and the Weinreb amide for the introduction of diverse ketonic side chains. While a singular "discovery" paper for this specific molecule is not prominently documented in the scientific literature, its synthesis relies on well-established and reliable chemical principles. This guide will therefore present a representative and field-proven synthetic pathway, grounded in the foundational principles of organic chemistry, and provide the detailed, actionable insights required by researchers and drug development professionals.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use and characterization.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 149806-05-3 |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.07 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Storage Conditions | Store in a cool, dry place, sealed from moisture. Recommended 2-8°C storage for long-term stability.[2] |
Characterization data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[2]
Synthetic Pathway Overview: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process commencing from the commercially available starting material, 6-bromonicotinic acid. The logical flow of this synthesis is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of 6-bromonicotinic acid is converted into a more reactive acyl chloride. This is a crucial activation step to facilitate the subsequent amidation.
-
Weinreb Amide Formation: The resulting 6-bromonicotinoyl chloride is then coupled with N,O-dimethylhydroxylamine hydrochloride to yield the final product.
This synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of this compound. These protocols are based on established and reliable methodologies for acyl chloride and Weinreb amide formation.
Part 1: Synthesis of the Starting Material, 6-Bromonicotinic Acid
While 6-bromonicotinic acid is commercially available, understanding its synthesis provides valuable context. A common laboratory preparation involves the oxidation of 2-bromo-5-methylpyridine.
Protocol 1: Synthesis of 6-Bromonicotinic Acid
-
Materials: 2-bromo-5-methylpyridine, potassium permanganate, Aliquat 336 (phase transfer catalyst), water, 48% hydrobromic acid, diatomaceous earth.
-
Procedure:
-
Dissolve 2-bromo-5-methylpyridine (100 g, 0.58 mol) in 1 L of water in a suitable reaction vessel.
-
Add a catalytic amount of Aliquat 336 (e.g., 2 mL).
-
Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Slowly and cautiously add potassium permanganate (251 g, 1.59 mol) portion-wise over a period of 1-2 hours. The reaction is exothermic.
-
After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure the reaction goes to completion. Monitor by TLC.
-
While hot, filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Combine the filtrates and concentrate under reduced pressure to approximately half the original volume.
-
Cool the concentrated solution in an ice bath and acidify to a low pH (e.g., pH 2-3) with 48% hydrobromic acid.
-
A white precipitate of 6-bromonicotinic acid will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]
-
Part 2: Synthesis of this compound
This section details the core synthesis of the target compound from 6-bromonicotinic acid.
Protocol 2: Synthesis of 6-Bromonicotinoyl Chloride
-
Materials: 6-bromonicotinic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-bromonicotinic acid (1.0 equivalent).
-
Suspend the acid in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux (approx. 40°C) until the reaction is complete (typically 1-3 hours). The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 6-bromonicotinoyl chloride is often used directly in the next step without further purification.
-
Protocol 3: Synthesis of this compound
-
Materials: Crude 6-bromonicotinoyl chloride, N,O-dimethylhydroxylamine hydrochloride, pyridine or triethylamine (Et₃N), anhydrous dichloromethane (DCM).
-
Procedure:
-
In a separate dry flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1-1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a base such as pyridine or triethylamine (2.2-2.5 equivalents) to neutralize the hydrochloride salt and generate the free amine in situ. Stir for 15-20 minutes at 0°C.
-
Dissolve the crude 6-bromonicotinoyl chloride from the previous step in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the cold suspension of the free amine.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Causality and Self-Validation in the Protocol
-
Choice of Chlorinating Agent: Thionyl chloride is a practical choice for this conversion as its byproducts (HCl and SO₂) are gaseous and easily removed. Oxalyl chloride is a milder alternative that can be used for more sensitive substrates.
-
Use of a Base in Amidation: A base like pyridine or triethylamine is essential in the second step for two reasons: it neutralizes the hydrochloride salt of N,O-dimethylhydroxylamine to generate the nucleophilic free amine, and it scavenges the HCl generated during the reaction.
-
Temperature Control: The initial cooling to 0°C during the addition of the acyl chloride helps to control the exothermic reaction and prevent potential side reactions.
-
Aqueous Workup: The series of aqueous washes is critical for removing the base, any unreacted starting materials, and salts, leading to a cleaner crude product before final purification.
Conclusion and Future Outlook
The synthesis of this compound presented herein represents a reliable and scalable method for producing this key synthetic intermediate. The robustness of the Weinreb amide formation, coupled with the versatility of the bromopyridine scaffold, ensures its continued relevance in the field of medicinal chemistry. As the demand for novel therapeutics with increasingly complex molecular architectures grows, the strategic application of such well-defined building blocks will remain a cornerstone of efficient and successful drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this valuable compound in their ongoing research endeavors.
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The Brominated Nicotinamide Blueprint: A Technical Guide to Unlocking Novel Research Applications
Abstract
The nicotinamide scaffold, a cornerstone of cellular metabolism as a component of the vital coenzyme NAD+, has long been a focal point for researchers in biochemistry and drug discovery. The strategic introduction of a bromine atom onto the pyridine ring of nicotinamide imparts unique physicochemical properties, transforming this ubiquitous biological molecule into a versatile tool for scientific investigation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of brominated nicotinamides. Moving beyond a simple catalog of derivatives, this guide delves into the causality behind their utility, offering field-proven insights into their application as enzyme inhibitors, chemical probes, and foundational building blocks for novel therapeutics. Detailed experimental protocols, data presentation, and visual diagrams are provided to empower researchers to harness the full potential of these valuable chemical entities.
Introduction: The Strategic Advantage of Bromination
The introduction of a bromine atom onto the nicotinamide ring is not a trivial modification. This halogenation significantly alters the electronic and steric properties of the molecule, leading to several key advantages for research applications:
-
Enhanced Binding Affinity and Selectivity: The electronegativity and size of the bromine atom can lead to favorable interactions, such as halogen bonding, within the active sites of target enzymes. This can translate to increased potency and, critically, improved selectivity for specific enzyme isoforms.
-
Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic degradation than a carbon-hydrogen bond, leading to a longer biological half-life for brominated compounds. This is a crucial property for in vivo studies and drug development.
-
Versatile Chemical Handle: The bromine atom serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse libraries of nicotinamide derivatives for structure-activity relationship (SAR) studies.[1]
-
Probing Molecular Interactions: The unique properties of bromine make it a useful feature in chemical probes designed to study ligand-protein interactions, including photoaffinity labeling.
This guide will explore the practical applications of these advantages in the context of key enzyme families and research methodologies.
Targeting NAD+-Dependent Enzymes: A Tale of Two Families
Nicotinamide adenine dinucleotide (NAD+) is a critical cofactor for a vast array of enzymes involved in cellular metabolism, DNA repair, and signaling.[2] Brominated nicotinamides have emerged as powerful tools for dissecting the function of two major classes of NAD+-dependent enzymes: Poly(ADP-ribose) polymerases (PARPs) and Sirtuins.
PARP Inhibitors: Exploiting the Nicotinamide Mimicry
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for DNA repair.[3] PARP inhibitors have gained significant traction as anti-cancer agents, particularly in tumors with deficiencies in other DNA repair pathways.[4] The mechanism of action of many PARP inhibitors relies on their structural mimicry of the nicotinamide moiety of NAD+.[3] These inhibitors bind to the catalytic domain of PARP, competing with NAD+ and preventing the synthesis of poly(ADP-ribose) chains, which are crucial for recruiting other DNA repair proteins.[3][5]
The incorporation of a bromine atom into the nicotinamide scaffold of a PARP inhibitor can significantly influence its potency and selectivity. The bromine can form specific interactions within the nicotinamide-binding pocket of the PARP enzyme, enhancing binding affinity.
The following workflow outlines a typical process for identifying and characterizing novel brominated nicotinamide-based PARP inhibitors.
Caption: Workflow for the discovery of brominated nicotinamide PARP inhibitors.
This protocol describes a common colorimetric assay to measure the activity of PARP1 and the inhibitory potential of test compounds like brominated nicotinamides.[1]
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (H1)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Coat Plate: Coat a 96-well plate with histones (10 µg/ml in PBS) overnight at 4°C.
-
Wash: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Add Inhibitor: Add various concentrations of the brominated nicotinamide test compounds to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).
-
Add Enzyme and NAD+: Add PARP1 enzyme and biotinylated NAD+ to all wells.
-
Incubate: Incubate the plate at room temperature for 1 hour to allow the PARP reaction to proceed.
-
Wash: Wash the plate three times with PBST.
-
Add Streptavidin-HRP: Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash: Wash the plate three times with PBST.
-
Develop Signal: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Sirtuin Inhibitors: Modulating Deacetylase Activity
Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and aging.[6][7] Nicotinamide itself is a known feedback inhibitor of sirtuins.[8][9] The introduction of a bromine atom can enhance this inhibitory activity and provide a means to develop more selective sirtuin inhibitors. For instance, a p-bromo-analogue of the sirtuin inhibitor cambinol demonstrated increased selectivity for SIRT1 over SIRT2.[10]
The development of selective sirtuin inhibitors is of great interest for studying the specific roles of different sirtuin isoforms and for therapeutic applications in various diseases, including cancer and neurodegenerative disorders.[10][11]
The position of the bromine atom on the nicotinamide ring is critical for determining the inhibitory potency and selectivity against different sirtuin isoforms.
| Position of Bromine | Observed Effect on Sirtuin Inhibition (Example) | Reference |
| para (relative to the amide) | Increased selectivity for SIRT1 over SIRT2 in cambinol analogs. | [10] |
| ortho | May introduce steric hindrance, potentially reducing affinity. | - |
| meta | Can alter the electronic properties of the ring, influencing binding. | - |
Note: The table provides a generalized example, and specific effects will vary depending on the overall molecular scaffold.
Brominated Nicotinamides as Chemical Probes
The unique properties of brominated nicotinamides make them valuable tools for chemical biology, particularly in the development of chemical probes to study protein function and interactions.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique used to identify the binding partners of a small molecule within a complex biological sample.[12] This method involves a "bait" molecule that contains a photoreactive group. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks to nearby molecules, typically the binding pocket of a target protein.
Brominated nicotinamides can be incorporated into photoaffinity probes. The bromine atom can be used as a synthetic handle to attach a photoreactive group, such as a diazirine or an aryl azide. The resulting probe can then be used to identify and map the binding sites of NAD+-dependent enzymes.
Caption: General workflow for photoaffinity labeling using a brominated nicotinamide-based probe.
Affinity Chromatography
Affinity chromatography is a technique used to purify a specific molecule or group of molecules from a complex mixture.[13] Brominated nicotinamides can be immobilized on a solid support, such as agarose beads, to create an affinity matrix for the purification of NAD+-dependent enzymes. The bromine atom can serve as an attachment point for linking the nicotinamide to the matrix.
Synthesis of Brominated Nicotinamides
The synthesis of brominated nicotinamides can be achieved through various established organic chemistry methods. The choice of method depends on the desired position of the bromine atom on the pyridine ring.
Synthesis of 5-Bromonicotinamide
5-Bromonicotinic acid is a commercially available starting material that can be readily converted to 5-bromonicotinamide.[14]
Experimental Protocol: Synthesis of 5-Bromonicotinamide
Materials:
-
5-Bromonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous or in an organic solvent)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 5-bromonicotinic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add a solution of ammonia dropwise. Stir the reaction at room temperature for 1-2 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-bromonicotinamide.
Future Perspectives and Conclusion
Brominated nicotinamides represent a powerful and versatile class of molecules with broad applications in chemical biology and drug discovery. Their ability to serve as potent and selective enzyme inhibitors, as well as their utility as chemical probes, provides researchers with invaluable tools to dissect complex biological processes. The continued exploration of the structure-activity relationships of brominated nicotinamides, coupled with innovative synthetic strategies, will undoubtedly lead to the development of novel therapeutics and a deeper understanding of the intricate roles of NAD+-dependent enzymes in health and disease. This guide has provided a foundational framework for researchers to embark on their own investigations, with the hope of inspiring further innovation in this exciting field.
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- 35. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]
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- 39. Activity-Based Probes for Proteases Pave the Way to Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Purification of nicotinamide-adenine dinucleotide-dependent dehydrogenases by affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 41. CN101851194A - Method for preparing nicotinamide - Google Patents [patents.google.com]
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- 43. Microplate filtration assay for nicotinamide release from NAD using a boronic acid resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 6-Acylnicotinamides via Grignard Reaction with 6-Bromo-N-methoxy-N-methylnicotinamide
Introduction: The Strategic Importance of Weinreb Amides in Pyridine Chemistry
The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Among the myriad of synthetic tools available, the Weinreb-Nahm amide has emerged as a uniquely reliable and versatile functional group for the synthesis of ketones.[1][2] The N-methoxy-N-methylamide moiety, commonly known as the Weinreb amide, reacts cleanly with organometallic reagents, such as Grignard and organolithium reagents, to produce ketones in high yields, elegantly avoiding the common pitfall of over-addition that plagues reactions with other acyl derivatives like esters or acid chlorides.[2]
This guide focuses on a specific, high-value substrate: 6-Bromo-N-methoxy-N-methylnicotinamide. This molecule serves as a powerful bifunctional intermediate. The Weinreb amide at the 3-position allows for the introduction of a diverse range of acyl groups, while the bromine atom at the 6-position provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid construction of complex, drug-like molecules. This application note provides a deep dive into the mechanism, practical considerations, and a detailed protocol for the reaction of this substrate with Grignard reagents.
Mechanism and Scientific Rationale: Why the Weinreb Amide Excels
The remarkable success of the Weinreb amide lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by the Grignard reagent.
The Key Mechanistic Steps are as follows:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the electrophilic carbonyl carbon of the Weinreb amide.
-
Chelation and Stabilization: The crucial step is the formation of a stable five-membered cyclic intermediate.[2][3] The magnesium atom is chelated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.[2]
-
Intermediate Stability: This chelated intermediate is exceptionally stable at low temperatures (typically -78 °C to 0 °C), preventing its collapse and the subsequent addition of a second equivalent of the Grignard reagent.[2][4]
-
Hydrolytic Workup: Upon aqueous workup (e.g., with saturated aqueous NH4Cl), the stable intermediate is hydrolyzed, collapsing to form the desired ketone and releasing N,O-dimethylhydroxylamine.[5]
This chelation-stabilized intermediate is the fundamental reason why the reaction stops cleanly at the ketone stage, a significant advantage over reactions with other acyl electrophiles.[2]
Caption: Reaction mechanism of a Weinreb amide with a Grignard reagent.
Application Protocol: Synthesis of 6-Bromo-3-(phenylacetyl)pyridine
This protocol details a representative reaction using phenylmagnesium bromide as the Grignard reagent.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Molar Ratio | Notes |
| This compound | 245.08 | 10.0 | 1.0 | Ensure substrate is pure and dry. |
| Phenylmagnesium bromide (3.0 M in Et2O) | ~181.31 | 12.0 | 1.2 | Commercially available. Titrate prior to use for exact molarity. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~50 mL | - | Use a dry, inhibitor-free solvent from a solvent purification system. |
| Saturated Aqueous NH4Cl Solution | 53.49 | ~50 mL | - | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | For extraction. |
| Brine | - | As needed | - | For washing. |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - | For drying the organic phase. |
Equipment
-
Three-necked round-bottom flask (100 mL), flame- or oven-dried.
-
Magnetic stirrer and stir bar.
-
Rubber septa.
-
Nitrogen or Argon gas inlet.
-
Syringes and needles.
-
Low-temperature thermometer.
-
Dry ice/acetone bath.
-
Separatory funnel.
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the Grignard reaction.
-
Preparation: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.[6]
-
Charging the Flask: Add this compound (10.0 mmol, 2.45 g) to the flask. Evacuate and backfill with nitrogen three times.
-
Dissolution: Add anhydrous THF (~40 mL) via syringe and stir until the solid is completely dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the solution of phenylmagnesium bromide (12.0 mmol, 4.0 mL of 3.0 M solution in Et2O) dropwise via syringe over 20 minutes.[5] Ensure the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in saturated NH4Cl and extracting with ethyl acetate.
-
Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous NH4Cl solution (~20 mL) to quench the reaction. A white precipitate may form.[5]
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add more ethyl acetate (~50 mL) and water (~20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-Bromo-3-(phenylacetyl)pyridine.
Scope, Limitations, and Troubleshooting
Scope of Grignard Reagents
The reaction is generally high-yielding and tolerant of a wide variety of Grignard reagents.
| Grignard Reagent (R-MgX) | R Group | Typical Yield (%) | Comments |
| Methylmagnesium bromide | Methyl | 85-95% | Generally very clean and high-yielding. |
| Ethylmagnesium bromide | Ethyl | 80-90% | |
| Isopropylmagnesium chloride | Isopropyl | 75-85% | Yields may be slightly lower due to steric hindrance. |
| Phenylmagnesium bromide | Phenyl | 80-90% | Aryl Grignards are highly effective.[3] |
| 2-Thienylmagnesium bromide | 2-Thienyl (Heteroaryl) | 70-85% | Tolerates heteroaromatic Grignard reagents. |
| Vinylmagnesium bromide | Vinyl | 70-80% | Can be prone to side reactions if the temperature is not well-controlled. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive Grignard reagent. 2. Wet glassware or solvent. 3. Substrate impurity. | 1. Titrate the Grignard reagent before use. 2. Ensure all glassware is rigorously dried and use anhydrous solvents.[6] 3. Recrystallize or purify the starting material. |
| Formation of Tertiary Alcohol (Over-addition) | Reaction temperature was too high, causing the intermediate to collapse prematurely. | Maintain the reaction temperature strictly at or below -70 °C during addition and stirring. |
| Recovery of Starting Material | Insufficient Grignard reagent added. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Confirm the concentration via titration. |
| Complex Mixture of Products | 1. Grignard exchange with the 6-bromo position. 2. Reaction warmed too quickly during quench. | 1. This is a known side reaction, especially with alkyl Grignards. Use of i-PrMgCl·LiCl can sometimes mitigate this.[3] 2. Quench slowly at -78 °C before warming. |
Conclusion
The reaction of this compound with Grignard reagents is a robust and highly efficient method for the synthesis of 6-bromo-3-acylpyridines. The stability of the chelated tetrahedral intermediate is key to the success of this transformation, preventing over-addition and leading to high yields of the desired ketone products. The protocol provided herein, along with the troubleshooting guide, offers researchers a reliable foundation for utilizing this powerful synthetic tool in the development of novel pharmaceuticals and functional materials.
References
-
S. Nahm, S. M. Weinreb. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. [Link]
-
M. R. M. D. Belaid, et al. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. [Link]
-
Chemistry Qs. Grignard reagent reaction with Weinreb amide. YouTube. [Link]
-
J. A. McCubbin, et al. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. [Link]
-
Wikipedia. Weinreb ketone synthesis. Wikipedia. [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of PARP Inhibitors Using 6-Bromo-N-methoxy-N-methylnicotinamide
<
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors are a pivotal class of targeted therapies in oncology, demonstrating significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2] The core mechanism of PARP inhibitors revolves around the concept of "synthetic lethality".[1][3] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[1][4] By inhibiting PARP, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication.[4] In cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), the accumulation of DSBs leads to cell death, while healthy cells with intact HRR can survive.[1]
This application note provides a detailed protocol for the synthesis of a key ketone intermediate for PARP inhibitors, leveraging the unique reactivity of 6-Bromo-N-methoxy-N-methylnicotinamide, a Weinreb amide. The Weinreb amide functionality is exceptionally useful in organic synthesis for the preparation of ketones from organometallic reagents. Its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic addition prevents the common issue of over-addition to form tertiary alcohols, thus ensuring a clean and high-yielding conversion to the desired ketone.[5] This protocol will focus on the Grignard reaction, a robust and versatile C-C bond-forming reaction, with the this compound to generate a biaryl ketone, a common scaffold in many PARP inhibitors like Talazoparib and Niraparib.[6][7][8]
Mechanism of PARP Inhibition and DNA Repair
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[9][10] Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+.[9][10][11] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[10][11] PARP inhibitors compete with NAD+ for the catalytic site of PARP, blocking this signaling cascade.[2] This inhibition leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication.[4] In cells with defective homologous recombination, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[1][2]
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| 4-Bromophenylmagnesium bromide (1.0 M in THF) | Sigma-Aldrich | Reagent grade |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| 1 M Hydrochloric Acid (HCl) | Fisher Scientific | Certified ACS |
| Saturated Ammonium Chloride (NH4Cl) solution | Fisher Scientific | Laboratory grade |
| Anhydrous Magnesium Sulfate (MgSO4) | Sigma-Aldrich | ≥99.5% |
| Ethyl Acetate | Fisher Scientific | HPLC grade |
| Hexanes | Fisher Scientific | HPLC grade |
Equipment
-
Schlenk line or inert atmosphere glovebox
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Dry ice/acetone bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Synthesis Workflow
Caption: Workflow for the Synthesis of the Ketone Intermediate.
Step-by-Step Procedure
Note: All reactions involving organometallic reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[12][13][14]
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.08 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen.
-
Add anhydrous THF (20 mL) via syringe and stir until the solid is completely dissolved.
-
-
Grignard Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add 4-bromophenylmagnesium bromide (1.0 M in THF, 4.5 mL, 4.5 mmol) dropwise via syringe over 15 minutes. The internal temperature should be maintained below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
-
Warming and Quenching:
-
Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Monitor the fractions by TLC and combine the fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the pure (6-bromopyridin-3-yl)(4-bromophenyl)methanone as a solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons of both the pyridine and phenyl rings.
-
¹³C NMR (101 MHz, CDCl₃): Expected signals for the carbonyl carbon and aromatic carbons.
-
Mass Spectrometry (ESI+): Calculation of the expected molecular weight and observation of the corresponding m/z peak.
Safety and Handling
Organometallic reagents such as Grignard reagents are highly reactive and can be pyrophoric.[12] It is imperative to handle them under an inert atmosphere and away from moisture.[15] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15] The reaction should be conducted in a well-ventilated fume hood.[15]
Expected Results and Discussion
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Purity (by NMR) | >95% |
| ¹H NMR | Conforms to the expected structure |
| MS (ESI+) | [M+H]⁺ consistent with the molecular formula |
The use of the Weinreb amide is critical for the success of this synthesis. Direct addition of a Grignard reagent to a nicotinic acid ester or acid chloride would likely result in a significant amount of the tertiary alcohol byproduct due to over-addition. The N-methoxy-N-methylamide functionality stabilizes the initial tetrahedral adduct through chelation with the magnesium ion, preventing its collapse and subsequent reaction with a second equivalent of the Grignard reagent.[5] This method provides a reliable and high-yielding route to the desired ketone intermediate, which is a versatile precursor for the synthesis of a variety of PARP inhibitors.
Conclusion
This application note details a robust and efficient protocol for the synthesis of a key biaryl ketone intermediate for PARP inhibitors using this compound. The strategic use of the Weinreb amide ensures a clean and high-yielding reaction with the Grignard reagent, avoiding common side reactions. This methodology is well-suited for researchers and scientists in drug development and medicinal chemistry, providing a practical and reliable approach for the synthesis of this important class of therapeutic agents.
References
-
Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work? Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]
-
MassiveBio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Retrieved from [Link]
-
ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]
-
PubMed Central. (2011, October 11). The role of PARP in DNA repair and its therapeutic exploitation. Retrieved from [Link]
-
The University of Manchester Research Explorer. (2022, July 12). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]
-
Oxford Academic. (n.d.). PARPs and the DNA damage response. Carcinogenesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Rapid Detection and Signaling of DNA Damage by PARP-1. Retrieved from [Link]
-
White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]
-
MassiveBio. (2026, January 15). Poly Adp Ribose Polymerase 1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. Retrieved from [Link]
-
ACS Publications. (2022, October 7). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. Retrieved from [Link]
-
PubMed Central. (n.d.). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubMed. (2021, May 18). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Retrieved from [Link]
- Google Patents. (n.d.). US9708319B1 - Synthesis of PARP inhibitor talazoparib.
-
ResearchGate. (n.d.). Synthesis of talazoparib and its derivatives and radiosynthesis of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical overview of sample purification and extraction methods applied to all bio-matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the two radioactive druglike molecules [¹¹C]niraparib and [¹¹C]veliparib. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Recent Developments in Weinreb Synthesis and their Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]
-
PubMed Central. (2025, June 25). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Retrieved from [Link]
-
University of the Witwatersrand, Johannesburg. (n.d.). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023, November 26). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of niraparib (XXXII). Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from [Link]
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
-
White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of PARP inhibition and PARP trapping activities of the.... Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
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The Strategic Utility of 6-Bromo-N-methoxy-N-methylnicotinamide in the Synthesis of Complex Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Synthesis
In the intricate field of natural product synthesis, the strategic choice of building blocks is paramount to the success and efficiency of a synthetic campaign. 6-Bromo-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, has emerged as a highly valuable reagent for the introduction of the 6-bromopyridin-3-oyl moiety into complex molecular architectures. Its utility stems from the inherent stability and predictable reactivity of the N-methoxy-N-methylamide functionality, which allows for the controlled formation of ketones upon reaction with a wide range of organometallic reagents.[1][2][3] This attribute circumvents the common issue of over-addition that plagues the use of more reactive acylating agents like acid chlorides or esters, thus providing a robust and high-yielding method for the construction of carbon-carbon bonds.[1]
The presence of a bromine atom on the pyridine ring further enhances the synthetic value of this reagent. The bromine atom can serve as a handle for a variety of subsequent transformations, including cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), lithiation-substitution sequences, and other metallation-based chemistry. This dual functionality allows for a modular and convergent approach to the synthesis of complex natural products and their analogues, particularly within the vast family of alkaloids.
Core Application: The Controlled Synthesis of 6-Bromopyridin-3-yl Ketones
The primary and most powerful application of this compound lies in its reaction with organometallic reagents to furnish 6-bromopyridin-3-yl ketones in a clean and predictable manner. The N-methoxy-N-methylamide group forms a stable five-membered chelated intermediate upon addition of the organometallic nucleophile.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This elegant mechanism prevents the newly formed ketone from reacting further with the organometallic reagent present in the reaction mixture, thus leading to excellent yields of the desired ketone product.[1][3]
The general transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of 6-bromopyridin-3-yl ketones.
This reaction is highly versatile and tolerates a wide range of functional groups on the organometallic partner, making it a valuable tool for the late-stage functionalization of complex intermediates in a total synthesis.
Potential in Natural Product Synthesis: A Gateway to Pyridyl Alkaloids
While a complete total synthesis of a major natural product explicitly detailing the use of this compound is not prominently featured in the reviewed literature, the 6-bromopyridin-3-yl ketone substructure is a key feature in numerous biologically active natural products, particularly marine alkaloids. The ability to efficiently construct this moiety makes this compound a reagent of high potential in the synthesis of these and related compounds.
For instance, many marine alkaloids feature a substituted pyridine ring.[4][5][6][7] The 6-bromopyridine unit can be a crucial precursor to these structures, with the bromine atom allowing for the introduction of further complexity through cross-coupling reactions.
The following table highlights the potential of this building block by showcasing the general structure of the target ketone and its relevance to classes of natural products.
| Target Ketone Structure | Potential Natural Product Class | Synthetic Utility of the Bromine Atom |
| 6-Bromopyridin-3-yl alkyl ketone | Pyridyl Alkaloids | Suzuki coupling for arylation, Sonogashira coupling for alkynylation, Buchwald-Hartwig amination. |
| 6-Bromopyridin-3-yl aryl ketone | Aromatic Marine Alkaloids | Intramolecular cyclization reactions, Negishi coupling for alkylation. |
| 6-Bromopyridin-3-yl vinyl ketone | Precursors for Diels-Alder reactions, Michael additions for chain extension. | Stille coupling for vinylation, Heck reaction. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title Weinreb amide from commercially available 6-bromonicotinic acid. The conversion of the carboxylic acid to the Weinreb amide can be achieved using a variety of coupling agents. A common and effective method involves the activation of the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[8][9]
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
6-Bromonicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromonicotinic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the solution becomes clear (typically 1-2 hours).
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution via cannula.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a 6-Bromopyridin-3-yl Ketone via Reaction with a Grignard Reagent
This protocol provides a general procedure for the reaction of this compound with a Grignard reagent to yield a 6-bromopyridin-3-yl ketone.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide) (1.2-1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the Grignard reagent (1.2-1.5 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Neutralize the excess acid with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a robust and versatile synthetic building block with significant potential in the synthesis of complex natural products and their analogues, particularly those containing a pyridinyl moiety. Its ability to cleanly and efficiently deliver the 6-bromopyridin-3-yl ketone core makes it an attractive choice for synthetic chemists. The bromine atom provides a valuable handle for further elaboration, enabling a wide range of synthetic strategies. While its application in completed total syntheses is not yet widely documented, its inherent chemical properties and predictable reactivity suggest that it will find increasing use in the construction of novel and biologically active molecules in the future. Researchers in drug discovery and natural product synthesis are encouraged to consider this reagent in their synthetic designs to access novel chemical space.
References
- Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzym
- 6-Bromonicotinoyl chloride. CymitQuimica. (URL not provided)
- Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017). (URL not provided)
- Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Am
- Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues. PMC - PubMed Central. (URL not provided)
- DE102007032451B4 - Process for the preparation of aromatic ketones.
- Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia Wilson.
- Weinreb ketone synthesis. Wikipedia. (URL not provided)
- Weinreb ketone synthesis. chemeurope.com. (URL not provided)
- Weinreb ketone synthesis. 博客| 文学城. (2023). (URL not provided)
- Synthesis of a Branched Aromatic Ketone. YouTube. (2024). (URL not provided)
- Synthesis of Weinreb and their Derivatives (A-Review).
- 149806-05-3|this compound|BLD Pharm. (URL not provided)
- 6-Bromonicotinoyl chloride | 740841-42-3. ChemicalBook. (URL not provided)
- Weinreb Amides in Organic Synthesis. (URL not provided)
- Application Notes: Synthesis of 5-Bromonicotinoyl Chloride. Benchchem. (URL not provided)
- The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Application Notes and Protocols. Benchchem. (URL not provided)
- 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm. (URL not provided)
- This compound | 149806-05-3. ChemicalBook. (URL not provided)
- Application Notes and Protocols for 5-Bromonicotinoyl Chloride in Solid-Phase Peptide Synthesis. Benchchem. (URL not provided)
Sources
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- 4. mdpi.com [mdpi.com]
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- 6. scielo.org.mx [scielo.org.mx]
- 7. Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromonicotinoyl chloride | 740841-42-3 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Mastering Weinreb Amide Chemistry for the Synthesis of 6-Bromopyridine Ketones
Introduction: Strategic Importance of the Weinreb Amide in Pyridine Scaffolding
In the landscape of pharmaceutical and agrochemical development, pyridine-based ketones are privileged scaffolds. Their synthesis, however, presents a classic chemical challenge: the selective formation of a ketone from a carboxylic acid derivative using highly nucleophilic organometallic reagents. Traditional methods employing acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts[1][2][3]. This occurs because the initially formed ketone is typically more reactive than the starting material towards the organometallic nucleophile[3][4].
The Weinreb-Nahm ketone synthesis, developed in 1981, provides an elegant and robust solution to this problem[2]. By converting a carboxylic acid derivative into an N-methoxy-N-methylamide (a "Weinreb amide"), chemists gain a powerful tool for controlled acylation. The resulting Weinreb amide reacts cleanly with a single equivalent of an organometallic reagent (such as Grignard or organolithium reagents) to furnish the desired ketone in high yield after aqueous workup[1][2][5].
This guide focuses specifically on the application of Weinreb chemistry to 6-bromopyridine derivatives. The 6-bromopyridine moiety is a versatile building block, with the bromine atom serving as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Mastering the synthesis of ketones from 6-bromopyridine Weinreb amides is therefore a critical skill for medicinal and process chemists aiming to construct complex molecular architectures.
The Mechanistic Cornerstone: Chelation-Controlled Reactivity
The remarkable selectivity of the Weinreb amide hinges on the formation of a stable tetrahedral intermediate upon nucleophilic attack. Unlike the intermediate formed from an ester or acid chloride, the Weinreb amide intermediate is stabilized by chelation.[2][6]
Causality Explained: The N-methoxy and N-methyl groups are not mere spectators. When an organometallic reagent (R-MgX or R-Li) adds to the carbonyl carbon, the carbonyl oxygen and the methoxy oxygen atoms coordinate to the metal cation (e.g., Mg²⁺). This forms a stable five-membered cyclic chelate.[2][6][7] This chelated intermediate is significantly more stable than its non-chelated counterparts and does not readily collapse to eliminate a leaving group until an acidic aqueous workup is performed. This stability effectively "shuts down" the reaction after the first addition, preventing the problematic over-addition that leads to tertiary alcohols.[7]
Caption: Mechanism of the Weinreb ketone synthesis.
Synthetic Workflow: From Carboxylic Acid to Ketone
The overall transformation is a two-stage process. First, the 6-bromopyridine-2-carboxylic acid is converted to the Weinreb amide. Second, this amide is reacted with an organometallic reagent to yield the final ketone.
Caption: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide
This protocol details the conversion of the commercially available 6-bromopyridine-2-carboxylic acid to its corresponding Weinreb amide via an intermediate acid chloride.
A. Acid Chloride Formation
-
Rationale: The carboxylic acid hydroxyl group is a poor leaving group. Converting it to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating the subsequent reaction with N,O-dimethylhydroxylamine. Thionyl chloride is a common and effective reagent for this transformation.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromopyridine-2-carboxylic acid | 202.01 | 5.00 g | 24.75 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 5.4 mL | 74.25 | 3.0 |
| Toluene | - | 50 mL | - | - |
| DMF | - | 2 drops | - | Catalytic |
Step-by-Step Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromopyridine-2-carboxylic acid (5.00 g, 24.75 mmol).
-
Add toluene (50 mL) followed by two drops of dimethylformamide (DMF) to catalyze the reaction.
-
Slowly add thionyl chloride (5.4 mL, 74.25 mmol) to the suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
Heat the reaction mixture to 80 °C and stir for 3-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (in vacuo). Co-evaporate with toluene (2 x 20 mL) to ensure all residual SOCl₂ is removed. The resulting crude 6-bromopyridine-2-carbonyl chloride is typically a yellow solid and is used immediately in the next step without further purification.
B. Weinreb Amide Formation
-
Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[8]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Crude 6-bromopyridine-2-carbonyl chloride | 220.46 | ~24.75 | ~24.75 | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 2.65 g | 27.23 | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Pyridine | 79.10 | 4.4 mL | 54.45 | 2.2 |
Step-by-Step Procedure:
-
In a separate flame-dried 500 mL flask, suspend N,O-dimethylhydroxylamine hydrochloride (2.65 g, 27.23 mmol) in dry dichloromethane (DCM, 100 mL).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add pyridine (4.4 mL, 54.45 mmol) to the suspension and stir for 15 minutes.
-
Dissolve the crude 6-bromopyridine-2-carbonyl chloride from the previous step in dry DCM (50 mL).
-
Add the acid chloride solution dropwise to the cooled hydroxylamine suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the acid chloride.
-
Upon completion, quench the reaction by adding 1 M HCl (50 mL). Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-N-methoxy-N-methylpyridine-2-carboxamide.
Protocol 2: Ketone Synthesis via Grignard Reaction
This protocol describes the reaction of the synthesized Weinreb amide with a Grignard reagent to form the target ketone. Phenylmagnesium bromide is used as an exemplar.
-
Rationale: The core of the Weinreb synthesis. The Grignard reagent acts as the carbon nucleophile. It is crucial to maintain low temperatures (-78 °C to 0 °C) during the addition to ensure the stability of the chelated tetrahedral intermediate and prevent potential side reactions.[2] The use of i-PrMgCl·LiCl can be particularly effective for preparing functionalized Grignard reagents that are otherwise difficult to form.[9]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide | 245.08 | 2.45 g | 10.0 | 1.0 |
| Phenylmagnesium bromide (1.0 M in THF) | - | 12.0 mL | 12.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
| Saturated aq. NH₄Cl solution | - | 50 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the 6-bromopyridine Weinreb amide (2.45 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) and stir until the amide is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the phenylmagnesium bromide solution (12.0 mL of 1.0 M solution, 12.0 mmol) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure (6-bromopyridin-2-yl)(phenyl)methanone.
Troubleshooting and Field-Proven Insights
-
Low Yield in Amide Formation:
-
Cause: Incomplete conversion of the carboxylic acid to the acid chloride, or degradation of the acid chloride by moisture.
-
Solution: Ensure all glassware is rigorously dried. Use fresh, high-quality thionyl chloride. Confirm complete removal of excess SOCl₂ by co-evaporation with a dry, high-boiling solvent like toluene before adding the hydroxylamine.
-
-
Formation of Tertiary Alcohol in Ketone Synthesis:
-
Cause: While rare, this indicates the breakdown of the chelated intermediate. This can be caused by elevated reaction temperatures or highly reactive organometallic reagents.
-
Solution: Maintain strict temperature control during the addition of the organometallic reagent, preferably at 0 °C or below. Ensure a slow, dropwise addition.
-
-
Reaction with Pyridine Nitrogen:
-
Cause: The lone pair on the pyridine nitrogen can act as a Lewis base, potentially coordinating with the Grignard reagent.
-
Solution: This is generally not a major issue under standard conditions, as the Weinreb amide carbonyl is a much better electrophile. Using the stoichiometric amounts of reagents as described minimizes this side reaction.
-
-
Halogen-Metal Exchange:
-
Cause: The C-Br bond can react with highly reactive organometallic reagents, especially organolithiums (like n-BuLi or t-BuLi), leading to undesired scrambling.
-
Solution: Grignard reagents are generally less prone to this side reaction than organolithiums, especially at low temperatures. If halogen-metal exchange is a concern, consider using a Knochel-type turbo-Grignard reagent (i-PrMgCl·LiCl), which often provides higher chemoselectivity.[9]
-
Conclusion
The Weinreb amide provides a reliable and high-yielding pathway to 6-bromopyridine ketones, circumventing the common issue of over-addition. The cornerstone of its success is the formation of a stable, chelated tetrahedral intermediate that effectively pauses the reaction after a single nucleophilic addition. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers in drug development and chemical synthesis can confidently employ this powerful reaction to construct valuable pyridine-containing molecular frameworks.
References
- Grokipedia. Weinreb ketone synthesis.
- Química Organica.org. Weinreb (ketone synthesis).
- TCI EUROPE N.V. Weinreb Ketone Synthesis.
- Dissertation. Synthesis of 2-amino-6-bromopyridine.
- ResearchGate.
- Wikipedia. Weinreb ketone synthesis.
- Oriental Journal of Chemistry.
- Oriental Journal of Chemistry.
- MDPI.
- The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs..
- The Organic Chemistry Portal. Grignard Reaction - Common Conditions.
- YouTube. Weinreb Amides and More (Forming Ketones Using Organometallic Reagents).
- ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
Sources
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- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Weinreb (ketone synthesis) [quimicaorganica.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ketones Utilizing 6-Bromo-N-methoxy-N-methylnicotinamide
Abstract: This technical guide provides a comprehensive framework for the large-scale synthesis of ketones via the Weinreb-Nahm reaction, specifically employing 6-Bromo-N-methoxy-N-methylnicotinamide as a robust and versatile intermediate. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers detailed, field-proven protocols, and emphasizes critical safety considerations for scaling up organometallic reactions. The protocols are designed to be self-validating systems, ensuring reproducibility and high fidelity in the synthesis of valuable 6-bromopyridyl ketones, which are significant precursors in medicinal chemistry.
Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis
The synthesis of ketones is a cornerstone of organic chemistry, particularly in the pharmaceutical industry where such moieties are prevalent in a vast array of bioactive molecules.[1] Traditional methods involving the reaction of organometallic reagents with esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly circumvents this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[2][3]
The unique stability of the tetrahedral intermediate formed upon nucleophilic attack on a Weinreb amide is the key to its success. This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the N-methoxy oxygen, forming a stable five-membered ring.[2] This intermediate resists further nucleophilic addition and collapses to the desired ketone only upon aqueous workup. This high degree of chemoselectivity makes the Weinreb amide an invaluable tool for the controlled synthesis of complex molecules.[2][4]
This compound is a particularly useful Weinreb amide as it serves as a precursor to 6-bromopyridyl ketones. The bromopyridine scaffold is a common feature in many biologically active compounds, making this a valuable building block for drug discovery and development.[5]
Reaction Mechanism and Causality
The large-scale synthesis of a ketone from this compound proceeds in two conceptual stages:
-
Formation of the Weinreb Amide: While this guide focuses on the utilization of pre-synthesized this compound, it is important to understand its origin. This reagent is typically prepared from 6-bromonicotinic acid and N,O-dimethylhydroxylamine hydrochloride using a variety of coupling agents.[3]
-
Reaction with an Organometallic Reagent (Weinreb-Nahm Ketone Synthesis): This is the core transformation this guide will focus on. A Grignard reagent (R-MgX) or an organolithium reagent (R-Li) is reacted with the Weinreb amide. The nucleophilic alkyl or aryl group of the organometallic reagent adds to the carbonyl carbon of the amide. The resulting tetrahedral intermediate is stabilized by chelation at low temperatures. Upon acidic workup, this intermediate collapses to form the ketone and N,O-dimethylhydroxylamine.
The choice of the organometallic reagent determines the nature of the resulting ketone. For instance, reacting this compound with methylmagnesium bromide will yield 1-(6-bromopyridin-3-yl)ethanone.
Large-Scale Synthesis Protocol: Preparation of 1-(6-bromopyridin-3-yl)ethanone
This protocol details the synthesis of 1-(6-bromopyridin-3-yl)ethanone from this compound and methylmagnesium bromide on a multi-gram scale.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Notes |
| This compound | >98% purity | Ensure dryness before use. |
| Methylmagnesium bromide | 3.0 M solution in diethyl ether | Purchase from a reputable supplier. |
| Anhydrous Tetrahydrofuran (THF) | Dripping from a solvent still or purchased anhydrous | Essential for reaction success. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | For quenching the reaction. |
| Diethyl ether (Et₂O) | Reagent grade | For extraction. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | For drying the organic phase. |
| 10 L jacketed glass reactor | Equipped with mechanical stirrer, thermocouple, condenser, and nitrogen inlet | For safe and controlled reaction. |
| Addition funnel | Pressure-equalizing | For controlled addition of reagents. |
| Inert gas supply | Nitrogen or Argon | To maintain an inert atmosphere. |
| Cooling system | Capable of reaching -10°C | For controlling the exothermic reaction. |
Safety Precautions for Large-Scale Grignard Reactions
Large-scale Grignard reactions are inherently hazardous due to the pyrophoric nature of the reagents and the exothermic nature of the reaction.[2][6] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: The entire apparatus must be thoroughly dried and maintained under a positive pressure of an inert gas (nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[7]
-
Exotherm Control: The reaction is highly exothermic. A jacketed reactor with a reliable cooling system is essential to maintain the desired temperature. The Grignard reagent must be added slowly and controllably to prevent a runaway reaction.[6][8] An ice-water bath should be on standby for emergency cooling.[7]
-
Personal Protective Equipment (PPE): Fire-retardant lab coat, safety goggles, and appropriate gloves (nitrile gloves are combustible, consider leather or Nomex overgloves) must be worn at all times.[4]
-
Quenching: The quenching process is also exothermic and releases flammable gases. It must be performed slowly and with adequate cooling.
-
Working in Pairs: It is highly recommended not to perform large-scale organometallic reactions alone.[4]
Step-by-Step Protocol
Step 1: Reactor Setup and Inerting
-
Assemble the 10 L jacketed glass reactor, ensuring all joints are well-sealed.
-
Flame-dry all glassware under vacuum or oven-dry and assemble while hot under a stream of nitrogen.[7]
-
Once cooled to room temperature, maintain a positive pressure of nitrogen.
Step 2: Charging the Reactants
-
To the reactor, add this compound (e.g., 500 g, 2.04 mol).
-
Add anhydrous THF (5 L) to dissolve the Weinreb amide.
-
Cool the solution to -10°C to 0°C using the cooling system.
Step 3: Grignard Reagent Addition
-
Slowly add the methylmagnesium bromide solution (3.0 M in Et₂O, 750 mL, 2.25 mol, 1.1 equivalents) to the addition funnel.
-
Add the Grignard reagent dropwise to the stirred solution of the Weinreb amide over a period of 2-3 hours, ensuring the internal temperature does not exceed 0°C. A significant exotherm will be observed initially.[6]
Step 4: Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Step 5: Quenching the Reaction
-
Slowly and carefully add saturated aqueous ammonium chloride solution (2 L) to the reaction mixture while maintaining vigorous stirring and cooling. The temperature should be kept below 20°C. Hydrogen gas may be evolved.
Step 6: Work-up and Extraction
-
Allow the mixture to warm to room temperature. The layers will separate.
-
Transfer the mixture to a large separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 1 L).
-
Combine all organic layers.
Step 7: Washing and Drying
-
Wash the combined organic layers with water (2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
Step 8: Solvent Removal and Purification
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-(6-bromopyridin-3-yl)ethanone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualization of the Workflow
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Inactive Grignard reagent (decomposed by moisture/air). | Use freshly purchased or titrated Grignard reagent. Ensure all glassware is scrupulously dry and the system is under a positive pressure of inert gas. |
| Formation of tertiary alcohol (over-addition) | Reaction temperature too high. | Maintain a low reaction temperature (0°C or below) during the addition of the Grignard reagent. |
| Difficult work-up (emulsions) | Magnesium salts. | Add a small amount of dilute acid (e.g., 1M HCl) during the quench to dissolve the magnesium salts. Be cautious as this is also exothermic. |
| Low yield after purification | Incomplete reaction or loss during work-up/purification. | Ensure the reaction goes to completion by monitoring. Optimize extraction and purification steps. |
Conclusion
The use of this compound in a Weinreb-Nahm ketone synthesis provides a reliable and high-yielding route to 6-bromopyridyl ketones, which are valuable intermediates in pharmaceutical development. The protocol detailed herein, when coupled with stringent safety measures, offers a robust framework for the large-scale production of these important compounds. The key to success lies in the careful control of reaction conditions, particularly temperature and the exclusion of atmospheric moisture and oxygen.
References
- Vertex AI Search. (n.d.). Optimizing Weinreb Amide Synthesis with N,O-Dimethylhydroxylamine Hydrochloride. Retrieved January 18, 2026.
-
American Chemical Society. (2025, June). Grignard Reaction. Retrieved January 18, 2026, from [Link]
- Quora. (2022, February 19).
- YouTube. (2024, June 7). Grignard reaction safety. Retrieved January 18, 2026.
- Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 18, 2026.
- Guidechem. (n.d.). How to synthesize 1-(6-bromo-pyridin-3-yl)-ethanone. Retrieved January 18, 2026.
- Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 18, 2026.
- PrepChem.com. (n.d.). Synthesis of 3-acetyl pyridine. Retrieved January 18, 2026.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Retrieved January 18, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. Retrieved January 18, 2026.
- Google Patents. (n.d.). Method for purification of ketones. Retrieved January 18, 2026.
- Dalton Transactions (RSC Publishing). (n.d.). The addition of Grignard reagents to carbodiimides.
- Google Patents. (n.d.). Process and catalyst for the preparation of acetylpyridines. Retrieved January 18, 2026.
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Application Notes & Protocols: 6-Bromo-N-methoxy-N-methylnicotinamide in Fragment-Based Drug Discovery
<
Introduction: The Strategic Value of a "Poised" Fragment
Fragment-Based Lead Discovery (FBLD) has matured into a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large, complex molecules, FBLD identifies small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity.[3][4] These initial hits serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[5][6] The success of an FBLD campaign is critically dependent on the quality and design of the fragment library.[7]
6-Bromo-N-methoxy-N-methylnicotinamide stands out as a particularly valuable fragment. Its utility stems from a combination of desirable physicochemical properties and strategically placed chemical functionality. This document provides a detailed guide for researchers on leveraging this fragment in drug discovery campaigns, covering screening, validation, and synthetic elaboration.
The core value of this compound lies in two key structural features:
-
The 6-Bromopyridine Core: This heterocyclic ring system is a common motif in medicinal chemistry. The bromine atom at the 6-position serves as a versatile synthetic handle, or "growth vector," primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9][10] This allows for the systematic and controlled exploration of the surrounding chemical space to achieve significant gains in potency and selectivity.
-
The N-methoxy-N-methylamide (Weinreb Amide): Developed by Steven M. Weinreb, this functional group is renowned for its unique stability and reactivity profile.[11][12] When treated with organometallic reagents (e.g., Grignard or organolithium reagents), it forms a stable tetrahedral intermediate that resists over-addition.[13][14] Upon acidic workup, this intermediate cleanly collapses to form a ketone. This controlled reactivity makes the Weinreb amide an excellent precursor for generating a diverse array of ketones, providing another critical vector for fragment elaboration.
Physicochemical Properties and "Rule of Three" Compliance
An ideal fragment should adhere to the "Rule of Three," a set of empirical guidelines that maximize the probability of efficient binding and successful optimization. This compound exhibits excellent compliance.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight (MW) | 245.08 g/mol | < 300 Da |
| cLogP | ~1.5 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (Npyridine, Ocarbonyl, Omethoxy) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Data sourced from chemical supplier databases.[15][16]
This profile ensures the fragment is small and simple enough to explore binding pockets effectively, with a low risk of non-specific interactions, providing a solid foundation for building molecular complexity and affinity.[1]
The Fragment-Based Lead Discovery (FBLD) Workflow
The general workflow for utilizing a fragment like this compound involves a cascade of biophysical and structural biology techniques to identify, validate, and optimize hits.[17]
Caption: General workflow for a Fragment-Based Lead Discovery (FBLD) campaign.
Application Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its high throughput and ability to detect weak binding events.[18][19][20]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
Target protein of interest (>95% purity)
-
This compound stock solution (10 mM in 100% DMSO)
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor Chip (e.g., CM5, suitable for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed.
-
DMSO for buffer matching.
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment stock in Running Buffer. For a primary screen, a single high concentration (e.g., 200 µM) is often used. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 2%).
-
Inject the fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with Running Buffer (e.g., 120 seconds).
-
After each cycle, regenerate the surface if necessary using a mild, validated regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding sensorgram.
-
A positive "hit" is identified by a clear, concentration-dependent binding response that is significantly above the noise level.
-
Hits from the primary screen should be re-tested and characterized with a full dose-response curve to determine the equilibrium dissociation constant (KD).[18]
-
Application Protocol 2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method for validating hits from primary screens.[21] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are particularly well-suited for confirming the binding of weak-affinity fragments.[22]
Objective: To confirm direct binding of this compound to the target protein in solution.
Materials:
-
Target protein (typically 10-50 µM final concentration)
-
This compound (typically 200-500 µM final concentration)
-
NMR Buffer: Deuterated phosphate buffer (e.g., 50 mM NaD2PO4/Na2DPO4, 150 mM NaCl, pD 7.4) in 99.9% D2O.
-
High-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare two samples in NMR tubes:
-
Sample A (Reference): Fragment alone in NMR buffer.
-
Sample B (Test): Fragment + Target Protein in NMR buffer.
-
-
Allow samples to equilibrate at the desired temperature (e.g., 298 K).
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum for both samples to ensure fragment solubility and integrity.
-
Set up the STD experiment on Sample B. This involves two interleaved experiments:
-
On-Resonance Spectrum: Selective saturation of a protein resonance region where no fragment signals are present (e.g., -1.0 ppm).
-
Off-Resonance Spectrum: Saturation applied to a region far from any protein or fragment signals (e.g., 40 ppm).
-
-
A typical saturation time is 2 seconds, using a train of selective Gaussian pulses.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein, thus confirming a binding event.
-
The appearance of signals in the STD spectrum is a definitive confirmation of binding. The relative intensities of the signals can provide information about which part of the fragment is most closely interacting with the protein ("epitope mapping").
-
Application Protocol 3: Fragment Elaboration via Suzuki-Miyaura Coupling
Once this compound is validated as a hit, the 6-bromo position provides an ideal vector for synthetic elaboration to improve potency. The Suzuki-Miyaura cross-coupling is a robust and widely used reaction for this purpose.[8][23]
Objective: To synthesize analogs by coupling various aryl- or heteroarylboronic acids to the 6-position of the pyridine ring.
Caption: Reaction scheme for Suzuki-Miyaura cross-coupling of the fragment.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid of choice (1.2 - 1.5 eq)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture (dioxane and water) via syringe.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Forward Outlook
This compound is more than just a fragment; it is a strategically designed starting point for medicinal chemistry programs. Its adherence to the "Rule of Three," combined with two distinct and highly valuable synthetic vectors—the bromopyridine for cross-coupling and the Weinreb amide for ketone synthesis—makes it an exceptionally powerful tool. The protocols outlined here provide a clear roadmap for researchers to effectively screen, validate, and elaborate this fragment, accelerating the journey from an initial low-affinity hit to a potent, optimized lead compound. The integration of these chemical and biophysical methodologies embodies the core principles of modern, structure-guided drug discovery.[24][25]
References
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Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]
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Hubbard, R. E., & Lamoree, B. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry, 61(5), 453–464. Retrieved from [Link]
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Ciulli, A., et al. (2009). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 106(42), 17770-17775. Retrieved from [Link]
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Renaud, J., et al. (2016). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 60(1), 25–35. Retrieved from [Link]
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Hubbard, R. E., & Lamoree, B. (2017). Current perspectives in fragment-based lead discovery (FBLD). PubMed. Retrieved from [Link]
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Konaklieva, M. I., & Plotkin, B. J. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics, 12(2), 315. Retrieved from [Link]
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Wang, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 132. Retrieved from [Link]
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Lamoree, B., & Hubbard, R. E. (2017). Current perspectives in fragment based lead discovery (FBLD). White Rose Research Online. Retrieved from [Link]
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Pellecchia, M. (2011). NMR screening and hit validation in fragment based drug discovery. Current Opinion in Chemical Biology, 15(5), 724-731. Retrieved from [Link]
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ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). NMR methods in fragment screening: Theory and a comparison with other biophysical techniques. Retrieved from [Link]
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Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved from [Link]
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ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
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Taylor & Francis Online. (2021). What makes a good fragment in fragment-based drug discovery?. Retrieved from [Link]
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Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). Retrieved from [Link]
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ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]
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ACS Publications. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Organic Process Research & Development. Retrieved from [Link]
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Chem Help ASAP. (2020, May 9). in the chemical literature: Weinreb amides. YouTube. Retrieved from [Link]
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Technology Networks. (2024, May 8). Advances in Fragment-Based Drug Discovery. Retrieved from [Link]
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Valdés, C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(6), 11295-11343. Retrieved from [Link]
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MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 176. Retrieved from [Link]
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WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
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Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Retrieved from [Link]
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Chem Help ASAP. (2024, January 27). fragment-based drug discovery (FBDD) & access to drug research. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 4(2), 297-305. Retrieved from [Link]
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Frontiers. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 8, 722345. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dibromo-N-methoxy-N-methylnicotinamide. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 6-Bromo-N-methoxy-N-methylnicotinamide
Abstract
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and agrochemicals, with the nicotinamide scaffold being a recurring motif in many bioactive molecules.[1][2][3] This guide provides an in-depth exploration of 6-Bromo-N-methoxy-N-methylnicotinamide, a highly versatile and strategic starting material for the synthesis of diverse, biologically active heterocyclic systems. The presence of a bromine atom at the 6-position serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, while the N-methoxy-N-methylamide (Weinreb amide) moiety allows for the controlled and high-yield synthesis of ketones.[4][5] We will detail robust protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, followed by subsequent cyclization strategies to construct complex polycyclic frameworks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in the discovery of novel bioactive compounds.
The Strategic Advantage of the Weinreb Amide Scaffold
The choice of starting material is paramount in synthetic chemistry. This compound is strategically designed for maximum synthetic flexibility. Its power lies in the dual functionality of the bromo-substituent and the Weinreb amide.
The Weinreb-Nahm Amide: Preventing Over-addition
The N-methoxy-N-methylamide, or Weinreb-Nahm amide, was developed to be a superior acylating agent for the synthesis of ketones from highly reactive organometallic reagents (e.g., Grignard or organolithium reagents).[4] Traditional acylating agents like acid chlorides or esters often suffer from over-addition, where the initially formed ketone is more reactive than the starting material, leading to the formation of tertiary alcohols as a significant byproduct.
The Weinreb amide circumvents this issue through the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[5] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the addition of a second equivalent of the organometallic reagent, thus cleanly affording the desired ketone in high yield.[4]
Caption: Mechanism of the Weinreb amide reaction with an organometallic reagent.
Protocol: Synthesis of the Starting Material
The starting material itself can be readily prepared from commercially available 6-bromonicotinic acid.
Protocol 1: Synthesis of this compound
| Step | Procedure | Rationale |
| 1. Activation | To a solution of 6-bromonicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add oxalyl chloride (1.5 equiv) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). | The carboxylic acid is converted to the more reactive acid chloride. DMF catalyzes this transformation. The reaction is monitored by the cessation of gas (CO, CO₂) evolution. |
| 2. Reaction | Stir the mixture at room temperature for 2-3 hours. Remove the solvent and excess oxalyl chloride in vacuo. | Ensures complete formation of the acid chloride. Removal of volatiles drives the reaction to completion. |
| 3. Amidation | Dissolve the crude acid chloride in fresh anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by the slow, dropwise addition of pyridine (2.5 equiv). | The amine hydrochloride is neutralized in situ by the base (pyridine) to generate the free amine, which then reacts with the acid chloride. The reaction is performed at 0 °C to control exothermicity. |
| 4. Workup | Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM (3x). | The aqueous workup removes the pyridine hydrochloride salt and any remaining water-soluble reagents. |
| 5. Purification | Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient) to afford the title compound as a white solid. | Standard purification to isolate the pure Weinreb amide. |
Core Synthetic Transformations via Palladium Catalysis
The C(sp²)-Br bond at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with high efficiency and functional group tolerance.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroaryl Nicotinamides
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between organohalides and organoboron compounds.[6] This reaction is particularly useful for synthesizing 6-aryl nicotinamide derivatives, which are precursors to potent bioactive molecules, including succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][7][8]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
| Step | Procedure | Rationale |
| 1. Setup | In a microwave reaction vial, combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv). | The boronic acid is the aryl source. Cs₂CO₃ is an effective base for activating the boronic acid and facilitating the catalytic cycle.[7] Microwave heating significantly reduces reaction times.[7][9] |
| 2. Reagents | Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M). Purge the vial with argon for 5 minutes. | Water is often necessary for the transmetalation step. Degassing removes oxygen, which can deactivate the palladium catalyst. |
| 3. Catalysis | Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) to the vial and seal it immediately. | Pd(PPh₃)₄ is a common, effective, and commercially available catalyst for Suzuki couplings. |
| 4. Reaction | Place the vial in a microwave reactor and irradiate at 120 °C for 20-40 minutes. | Microwave irradiation provides rapid and uniform heating, accelerating the reaction rate. |
| 5. Workup | After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). | Standard extractive workup to isolate the product from inorganic salts and the aqueous solvent. |
| 6. Purification | Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography (Hexane:Ethyl Acetate) to yield the 6-aryl nicotinamide product. | Purification removes residual starting materials, catalyst, and byproducts. |
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-methoxy-N-methyl-6-phenylnicotinamide | 92 |
| 2 | 4-Fluorophenylboronic acid | 6-(4-fluorophenyl)-N-methoxy-N-methylnicotinamide | 88 |
| 3 | Thiophene-2-boronic acid | N-methoxy-N-methyl-6-(thiophen-2-yl)nicotinamide | 85 |
| 4 | Pyridine-3-boronic acid | N-methoxy-N-methyl-[2,3'-bipyridine]-5-carboxamide | 79 |
Sonogashira Coupling: Access to 6-Alkynyl Nicotinamides
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11] The resulting 6-alkynyl nicotinamides are valuable intermediates that can undergo various cyclization reactions to form fused or spirocyclic heterocyclic systems.[12][13]
Protocol 3: Sonogashira Coupling
| Step | Procedure | Rationale |
| 1. Setup | To an oven-dried Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv). | This is a standard catalyst/co-catalyst system. Pd(0) is generated in situ. CuI facilitates the formation of a copper acetylide, which is key for the transmetalation step.[10] |
| 2. Reagents | Evacuate and backfill the flask with argon (3x). Add anhydrous, degassed tetrahydrofuran (THF, 0.2 M) and triethylamine (TEA, 3.0 equiv). | An inert atmosphere is critical. TEA acts as both the base and a solvent, neutralizing the HBr byproduct and preventing the homocoupling of the alkyne. |
| 3. Addition | Add the terminal alkyne (1.2 equiv) dropwise via syringe. | Slow addition helps to control the reaction temperature and minimize side reactions. |
| 4. Reaction | Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. | Sonogashira couplings can often proceed under mild conditions.[11] |
| 5. Workup | Once complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF. Concentrate the filtrate in vacuo. | Celite filtration is an effective way to remove precipitated salts and palladium black. |
| 6. Purification | Redissolve the crude residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography. | The workup removes the triethylammonium bromide salt and other impurities. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[14][15] This reaction provides direct access to 6-amino-nicotinamide derivatives, which are crucial building blocks for many nitrogen-containing heterocycles, such as pyridopyrimidines and other fused systems of medicinal importance.[16]
Protocol 4: Buchwald-Hartwig Amination
| Step | Procedure | Rationale |
| 1. Setup | In a glovebox or under an argon atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv), and Xantphos (0.04 equiv) to a Schlenk tube. | NaOtBu is a strong, non-nucleophilic base commonly used in this reaction. The Pd₂(dba)₃/Xantphos combination is a robust catalytic system for C-N coupling with a broad substrate scope.[17] |
| 2. Reagents | Add anhydrous, degassed toluene (0.15 M). Seal the tube and remove it from the glovebox. | Toluene is a common solvent for this transformation. An oxygen-free environment is critical for catalyst stability. |
| 3. Reaction | Heat the reaction mixture in an oil bath at 100 °C for 16-24 hours. | Elevated temperatures are typically required to drive the reaction to completion. |
| 4. Workup | Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers. | Quenching neutralizes the strong base. |
| 5. Purification | Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography. | Standard purification protocol to isolate the aminated product. |
Advanced Applications: From Intermediates to Bioactive Heterocycles
The true utility of this compound is realized when the initial cross-coupling products are elaborated into more complex, bioactive heterocyclic systems.
Synthesis of a 6-Aryl-2-acylpyridine and Subsequent Pyrazole Annulation
This pathway is particularly relevant for the synthesis of SDHI fungicides, which often feature a pyrazole ring linked to an aromatic core.[2]
Caption: A two-step sequence from a Suzuki product to a bioactive pyrazole scaffold.
Protocol 5: Two-Step Synthesis of a Pyrazole-Nicotinamide Scaffold
-
Ketone Synthesis:
-
Dissolve the 6-aryl-N-methoxy-N-methylnicotinamide (from Protocol 2, 1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to 0 °C.
-
Add methylmagnesium bromide (CH₃MgBr, 1.2 equiv, 3.0 M in ether) dropwise.
-
Stir at 0 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry, and concentrate to yield the crude 6-aryl-2-acetylpyridine, which can often be used without further purification.
-
-
Pyrazole Formation:
-
Dissolve the crude ketone (1.0 equiv) in ethanol (0.3 M).
-
Add hydrazine hydrate (1.5 equiv).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the final pyrazole product.
-
Conclusion
This compound stands out as a supremely versatile building block for constructing libraries of bioactive heterocyclic compounds. The orthogonal reactivity of the Weinreb amide and the bromo-substituent allows for a logical and high-yielding synthetic sequence involving initial C-C or C-N bond formation followed by controlled ketone synthesis and subsequent cyclization. The protocols outlined herein provide a robust foundation for researchers to explore novel chemical space in the ongoing quest for new therapeutics and agrochemicals.
References
-
Zhang, L., et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science. Available at: [Link]
-
Qadir, A., et al. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link]
-
Catarzi, D., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules. Available at: [Link]
-
Wang, G., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science. Available at: [Link]
-
Wujec, M., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. Latin American Journal of Pharmacy. Available at: [Link]
-
Battilocchio, C., et al. (2018). Synthesis of Bioactive Heterocycles Exploiting Modern Continuous Flow Chemistry. Chemistry – A European Journal. Available at: [Link]
-
Wikipedia. Weinreb ketone synthesis. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Pharmaceuticals. Available at: [Link]
-
Sadiq, I. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
Ishihara, K., et al. (2014). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Frontiers Media S.A. Emerging Heterocycles as Bioactive Compounds. Frontiers in Chemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Singh, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Singh, P. P., et al. (2014). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. ResearchGate. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Al-Tel, T. H., et al. (2010). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc. Available at: [Link]
-
Scott, E. A., et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of Organic Chemistry. Available at: [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. Available at: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for 6-Bromo-N-methoxy-N-methylnicotinamide Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this crucial Grignard reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Reaction Overview & Key Challenges
The synthesis of this compound, a Weinreb amide, via a Grignard reaction is a powerful tool for creating a versatile intermediate in medicinal chemistry. The reaction involves the formation of a pyridyl Grignard reagent from a bromopyridine, followed by its reaction with an appropriate electrophile to generate the desired Weinreb amide.[1][2] The primary advantage of using a Weinreb amide is its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[3][4][5][6] This is due to the formation of a stable chelated intermediate.[4]
However, working with bromopyridines in Grignard reactions presents unique challenges:
-
Grignard Reagent Formation: The initiation of Grignard reagent formation can be sluggish due to the passivating layer of magnesium oxide on the magnesium turnings.[7] The electron-withdrawing nature of the pyridine ring can also influence the reactivity.
-
Side Reactions: A major side reaction to be aware of is the Wurtz-type homocoupling of the Grignard reagent with the starting alkyl halide.[8]
-
Reaction with the Pyridine Ring: The Grignard reagent can potentially react with the pyridine ring of another molecule, leading to undesired byproducts.[9]
This guide will provide detailed troubleshooting strategies to overcome these challenges and achieve high yields of your target molecule.
Reaction Scheme:
Caption: Synthetic routes to this compound.
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses common problems encountered during the synthesis. Each question is followed by a detailed explanation of the cause and a step-by-step troubleshooting plan.
Q1: My Grignard reaction won't initiate. What are the likely causes and how can I fix it?
A1: The primary obstacle to initiation is the magnesium oxide layer on the magnesium surface. [7] Several chemical and physical methods can be employed to activate the magnesium.[7]
Troubleshooting Steps:
-
Magnesium Activation:
-
Mechanical Activation: Before starting the reaction, crush the magnesium turnings under an inert atmosphere. This exposes a fresh, unoxidized surface.
-
Chemical Activation:
-
Iodine: Add a single crystal of iodine to the flask with the magnesium. The disappearance of the purple color is a visual cue that the reaction has started.[7][8]
-
1,2-Dibromoethane (DBE): A small amount of DBE can be added to etch the magnesium surface, producing ethylene gas (bubbling) and magnesium bromide.[7]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.
-
-
DIBAH Activation: For plant-scale reactions or particularly stubborn cases, diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface at or below 20 °C.[10]
-
-
Solvent Purity:
-
Initiation Temperature:
-
Gentle heating can sometimes be necessary to initiate the reaction.[13] However, be cautious as excessive heat can promote side reactions. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Q2: My reaction has a low yield, and I'm seeing a significant amount of a dimeric byproduct. What's happening?
A2: This is likely due to Wurtz-type homocoupling, where the Grignard reagent reacts with the starting 6-bromopyridine. [8]
Troubleshooting Steps:
-
Rate of Addition: Add the 6-bromopyridine solution dropwise to the magnesium suspension. A slow addition rate maintains a low concentration of the halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Reaction Temperature:
-
Maintain a moderate reaction temperature. While some heat may be needed for initiation, excessive temperatures can accelerate the rate of Wurtz coupling.[8] An external cooling bath (e.g., a water bath) can help to control the exotherm.
-
-
Solvent Choice:
-
Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard reagent formation as it better stabilizes the Grignard reagent.[8]
-
Q3: The reaction is complete, but I'm getting a mixture of my desired ketone and a tertiary alcohol. How can I prevent over-addition?
A3: The formation of a tertiary alcohol indicates that the initially formed ketone is reacting with a second equivalent of the Grignard reagent. [3][4][14] The stability of the tetrahedral intermediate is key to preventing this.[2][4]
Troubleshooting Steps:
-
Reaction Temperature: Perform the addition of the Grignard reagent to the Weinreb amide at a low temperature, typically -78 °C (dry ice/acetone bath).[1] This stabilizes the tetrahedral intermediate and prevents its collapse to the ketone, which would then be susceptible to a second attack.
-
Quenching Procedure: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.[1] Do not allow the reaction to warm to room temperature before quenching, as this can lead to the breakdown of the intermediate and subsequent over-addition.[15]
-
Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent. While the Weinreb amide is designed to prevent over-addition, using a large excess of the Grignard reagent can still lead to the formation of the tertiary alcohol.
Q4: My reaction is very slow or appears to have stalled. What factors could be at play?
A4: A stalled reaction can be due to several factors, including poor reagent quality, insufficient activation, or low temperature.
Troubleshooting Steps:
-
Re-check Reagent Quality: Ensure the magnesium is fresh and the 6-bromopyridine is pure. Impurities can inhibit the reaction.
-
Re-activate Magnesium: If the reaction has stalled after a period of activity, it's possible the magnesium surface has become passivated again. Carefully add another small crystal of iodine or a few drops of DBE.
-
Temperature Control: While low temperatures are crucial during the addition to the Weinreb amide, the initial formation of the Grignard reagent may require a slightly higher temperature to proceed at a reasonable rate.[16] Consider gentle warming if the initiation is the issue. For the reaction with the Weinreb amide, if the reaction is clean but slow at -78 °C, you can try allowing it to slowly warm to -40 °C or 0 °C before quenching.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this Grignard reaction? A: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent. It has a higher boiling point than diethyl ether, allowing for a wider range of reaction temperatures, and its greater solvating power can help to stabilize the Grignard reagent.[8]
Q: How can I be sure my glassware is dry enough? A: All glassware should be flame-dried under a vacuum or oven-dried at a high temperature (e.g., 120 °C) for several hours and then cooled under a stream of inert gas (nitrogen or argon).[8]
Q: What are the visual cues for a successful Grignard reagent formation? A: Successful initiation is often indicated by the disappearance of the iodine color, the appearance of a cloudy gray or brownish solution, and a noticeable exotherm (the flask will feel warm).[7] Bubbling may also be observed if an activator like DBE is used.[7]
Q: Is it possible to use a pre-made Grignard reagent? A: Yes, commercially available Grignard reagents can be used. However, it is crucial to titrate them before use to accurately determine their concentration, as they can degrade over time.
Section 4: Experimental Protocols & Data
Optimized Protocol for Grignard Reagent Formation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of inert gas (argon or nitrogen).
-
Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask. If desired, add a crystal of iodine or a few drops of 1,2-dibromoethane.
-
Solvent Addition: Add a portion of anhydrous THF to the flask.
-
Initiation: Begin stirring and gently warm the mixture if necessary.
-
Halide Addition: Dissolve 6-bromopyridine (1.0 equivalent) in anhydrous THF in the dropping funnel. Once the reaction has initiated (indicated by a color change and/or exotherm), add the 6-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[1]
Optimized Protocol for Reaction with Weinreb Amide
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the Weinreb amide solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the prepared Grignard reagent (1.1 equivalents) to the cooled Weinreb amide solution via cannula or a dropping funnel. Maintain the temperature at -78 °C throughout the addition.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.[1]
-
Quenching: While still at -78 °C, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[1]
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Grignard Formation | ||
| Solvent | Anhydrous THF | Better stabilization of the Grignard reagent.[8] |
| Magnesium Activation | Iodine or 1,2-Dibromoethane | Removes the passivating MgO layer.[7] |
| Temperature | Gentle reflux after initiation | Ensures complete reaction without excessive side reactions. |
| Reaction with Weinreb Amide | ||
| Temperature | -78 °C | Stabilizes the tetrahedral intermediate, preventing over-addition.[1] |
| Quenching | Saturated NH4Cl at -78 °C | Prevents decomposition of the intermediate upon warming.[1][15] |
| Stoichiometry (Grignard) | 1.1 - 1.2 equivalents | Ensures complete consumption of the Weinreb amide without promoting over-addition. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting the Grignard reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. youtube.com [youtube.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Which of the following compounds are suitable solvents for Grigna... | Study Prep in Pearson+ [pearson.com]
- 12. quora.com [quora.com]
- 13. hzdr.de [hzdr.de]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
Preventing over-addition in Weinreb amide reactions
Weinreb Amide Reactions: Technical Support Center
A Guide to Preventing Over-Addition and Ensuring High-Yield Ketone Synthesis
Welcome to the Technical Support Center for Weinreb Amide Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the robust and versatile Weinreb-Nahm ketone synthesis. As Senior Application Scientists, we understand the nuances of this powerful reaction and have curated this resource to address common challenges, particularly the prevention of over-addition, ensuring your syntheses are efficient, and reproducible.
This center provides in-depth troubleshooting advice, frequently asked questions, and a detailed, optimized protocol. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific molecular targets.
Troubleshooting Guide: Over-Addition and Other Common Issues
This section addresses specific problems that can arise during the Weinreb amide reaction with organometallic reagents. Each entry details the potential cause and provides actionable solutions based on established chemical principles.
Issue 1: Significant formation of a tertiary alcohol (over-addition product).
-
Primary Cause: The primary culprit behind over-addition is the breakdown of the tetrahedral intermediate before the reaction is quenched. This collapse releases the desired ketone into the reaction mixture, which is often more reactive than the starting Weinreb amide, leading to a second nucleophilic attack.[1][2][3]
-
Solutions:
-
Strict Temperature Control: Maintaining a low temperature (typically -78 °C to 0 °C) is critical.[4][5] The stability of the five-membered chelated intermediate is highly temperature-dependent.[2][6] An increase in temperature can provide the activation energy needed for the intermediate to collapse prematurely.
-
Controlled Reagent Addition: Add the organometallic reagent (Grignard or organolithium) slowly and dropwise to the solution of the Weinreb amide. This maintains a low concentration of the nucleophile at any given moment, minimizing the chance of a second addition to any ketone that might form.
-
Quenching at Low Temperature: It is imperative to quench the reaction at a low temperature before allowing it to warm to room temperature.[6] This ensures that any unreacted organometallic reagent is neutralized before the tetrahedral intermediate has a chance to break down upon warming.
-
Choice of Organometallic Reagent: Organolithium reagents are generally more reactive and more basic than Grignard reagents.[5][7] For sensitive substrates, a less reactive Grignard reagent may be preferable to minimize side reactions.
-
Issue 2: Low yield of the desired ketone, with recovery of starting Weinreb amide.
-
Primary Cause: This often points to incomplete reaction, which can be due to several factors.
-
Solutions:
-
Reagent Stoichiometry: Ensure that at least one full equivalent of the organometallic reagent is used. It's common practice to use a slight excess (1.1-1.2 equivalents) to account for any quenching by trace amounts of water or other electrophilic impurities.
-
Reagent Quality: The titer of commercial organometallic reagents can decrease over time. It is good practice to titrate organolithium and Grignard reagents periodically to determine their exact concentration.
-
Reaction Time and Temperature: While low temperature is crucial to prevent over-addition, the reaction must be allowed to proceed for a sufficient amount of time for complete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at very low temperatures, it may be necessary to allow it to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C), but this should be done with caution.
-
Solvent Choice: The choice of solvent can influence the reactivity of the organometallic reagent. Ethereal solvents like THF or diethyl ether are standard. Ensure the solvent is anhydrous, as water will rapidly quench the organometallic reagent.[8][9]
-
Issue 3: Formation of unexpected byproducts.
-
Primary Cause: The high reactivity of organometallic reagents can lead to side reactions with other functional groups in the molecule.[6]
-
Solutions:
-
Functional Group Compatibility: The Weinreb amide synthesis is known to tolerate a wide range of functional groups.[6] However, acidic protons (e.g., from alcohols, phenols, carboxylic acids, primary or secondary amines) will be deprotonated by the organometallic reagent, consuming it and potentially causing other side reactions.[8] These functional groups should be protected prior to the reaction.
-
Purity of Starting Materials: Ensure the Weinreb amide is pure and free from any residual acid chloride or coupling reagents used in its preparation, as these can react with the organometallic reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the core principle behind the Weinreb amide's ability to prevent over-addition?
The key is the formation of a stable, five-membered cyclic tetrahedral intermediate after the initial nucleophilic addition.[2][10][11][12] The N-methoxy group's oxygen atom chelates to the metal ion (Li+ or MgX+) associated with the newly added R-group and the carbonyl oxygen.[13][14] This chelation stabilizes the intermediate, preventing its collapse to the ketone until an acidic workup is performed.[4][6][15] In contrast, reactions with esters or acid chlorides form an unstable tetrahedral intermediate that quickly eliminates an alkoxide or chloride to yield the ketone, which then reacts further.[2][16]
Q2: How do I prepare a Weinreb amide?
Weinreb amides are typically synthesized by coupling a carboxylic acid or its derivative (like an acid chloride or ester) with N,O-dimethylhydroxylamine hydrochloride.[6][16] Common methods include:
-
From Acid Chlorides: Reacting the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[15]
-
From Carboxylic Acids: Using standard peptide coupling reagents such as DCC, EDCI, or BOP.[15]
-
One-Pot Procedures: Methods using reagents like POCl₃ as an acid activator have been developed for a more streamlined synthesis from carboxylic acids.[17]
Q3: Can I use any organometallic reagent with a Weinreb amide?
A wide variety of organolithium and Grignard reagents are compatible, including those with aliphatic, vinyl, aryl, and alkynyl groups.[6][10] The reaction conditions may need to be optimized based on the specific nucleophile's reactivity.
Q4: Is it possible to synthesize aldehydes using a Weinreb amide?
Yes, Weinreb amides can be reduced to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[6][16] The same principle of a stable chelated intermediate applies, preventing over-reduction to the alcohol.[15]
Visualizing the Mechanism: Preventing Over-Addition
The following diagram illustrates the reaction pathway, highlighting the stable chelated intermediate that is key to preventing the second nucleophilic addition.
Caption: Reaction pathway of the Weinreb amide synthesis.
Optimized Experimental Protocol: Synthesis of a Ketone via Weinreb Amide
This protocol provides a general, step-by-step methodology for the reaction of a Weinreb amide with a Grignard reagent.
Materials:
-
Weinreb Amide (1.0 eq)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 eq, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add the Weinreb amide (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolve the amide in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 15-30 minutes.
-
Maintain the internal temperature below -70 °C during the addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
-
Quenching:
-
While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl to quench any excess Grignard reagent.
-
Once the initial exotherm has subsided, remove the cooling bath and allow the mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.
-
Quantitative Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C to 0 °C | Maximizes stability of the tetrahedral intermediate.[6] |
| Reagent Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete consumption of the starting material. |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are required for Grignard reagent stability. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench that effectively destroys excess reagent. |
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
-
Tanaka, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48153-48161. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
-
Not Voodoo. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
Seong, M. R., Kim, J. N., Kim, H. R., & Ryu, E. K. (1998). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Synthetic Communications, 28(1), 121-127. [Link]
-
Sharma, S., & Han, S. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(9), 2338. [Link]
-
GVK Biosciences. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Pharma Focus Asia. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6). [Link]
-
The Organic Chemistry Tutor. (2013). What IS the Weinreb Amide? YouTube. [Link]
-
Chem Easy. (2025). Weinreb ketone synthesis. YouTube. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Science Madness. (2020). Methods for preventing over addition of Grignard reagent. [Link]
-
LibreTexts Chemistry. (2020). 8.8: Grignard and Organolithium Reagents. [Link]
-
Reddit. (2024). Difference Between a Grignard and Organolithium? r/chemistry. [Link]
-
Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Moran, E. J., et al. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 66(13), 4583-4599. [Link]
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). Weinreb Amides in Organic Synthesis. SlideShare. [Link]
-
The Organic Chemistry Tutor. (2020). Organolithium vs Grignard Reagents. YouTube. [Link]
-
LibreTexts Chemistry. (2023). Grignard and Organolithium Reagents. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
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- 14. m.youtube.com [m.youtube.com]
- 15. Weinreb amides [pubsapp.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
Technical Support Center: 6-Bromo-N-methoxy-N-methylnicotinamide Reactions
Welcome to the technical support center for methodologies involving 6-Bromo-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the work-up and purification of reactions utilizing this versatile reagent.
Core Concept: The Stability of the Weinreb-Nahm Amide
Before diving into specific protocols, it's crucial to understand why this compound, a Weinreb-Nahm amide, is employed. Its utility stems from the unique stability of the tetrahedral intermediate formed upon nucleophilic addition by organometallic reagents (e.g., Grignard or organolithium reagents).[1][2] The N-methoxy group chelates the metal cation (MgX⁺ or Li⁺), stabilizing the intermediate at low temperatures.[1] This prevents the common problem of over-addition that plagues reactions with esters or acid chlorides, which would lead to tertiary alcohols instead of the desired ketone.[1][2] The stable intermediate is then hydrolyzed during aqueous work-up to yield the final ketone product.
Section 1: Work-up for Grignard & Organolithium Reactions (Ketone Synthesis)
This is the most common application for this reagent. The goal is to hydrolyze the stable tetrahedral intermediate to the ketone and separate it from inorganic salts and unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the standard, step-by-step work-up procedure for a Grignard reaction with this compound?
A detailed protocol for a typical work-up is provided below. The key is to perform the quench at a low temperature to manage the exotherm and ensure a controlled hydrolysis of the intermediate.
Experimental Protocol: Standard Quench and Extraction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the exothermic quench.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise while stirring vigorously.[3] The NH₄Cl solution acts as a mild proton source to protonate the intermediate and quench any excess Grignard reagent.
-
Warming: Once the addition is complete and the initial exotherm has subsided, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 15-30 minutes until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.[4]
-
Washing: Combine the organic extracts and wash sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer and aids in breaking emulsions.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude ketone product.
Q2: My yield is very low, and I'm recovering mostly unreacted starting material. What went wrong?
This issue almost always points to a problem with the organometallic reagent or the reaction conditions before the work-up begins.
-
Cause 1: Inactive Grignard/Organolithium Reagent: These reagents are highly sensitive to moisture and air. Ensure all glassware was rigorously dried and the reaction was performed under a strictly inert atmosphere (Nitrogen or Argon).[3] Use freshly titrated or newly purchased organometallic reagents.
-
Cause 2: Insufficient Reagent: You may have underestimated the amount of active reagent. It's common to use 1.1 to 1.5 equivalents of the organometallic reagent to ensure the reaction goes to completion.
-
Cause 3: Reaction Temperature: While the intermediate is stable at low temperatures, the initial reaction may require a specific temperature to proceed efficiently. Ensure you are following the recommended temperature profile for your specific substrate.
Q3: I'm observing a tertiary alcohol by-product, which shouldn't happen with a Weinreb amide. Why is this occurring?
While rare, the formation of the over-addition product indicates that the tetrahedral intermediate collapsed to the ketone before all the organometallic reagent was quenched.[1]
-
Cause: Quenching at High Temperature: If the aqueous quench is performed at room temperature or higher, the exothermic reaction can raise the local temperature significantly, causing rapid hydrolysis of the intermediate to the ketone. This newly formed ketone can then be attacked by the remaining Grignard reagent.
-
Solution: Always cool the reaction to 0 °C or below before beginning the quench. Add the quenching solution slowly and maintain cooling throughout the addition.
-
Q4: My main isolated product is 6-bromonicotinic acid. How did my amide hydrolyze?
This indicates a breakdown of the Weinreb amide itself, not just the reaction intermediate.
-
Cause 1: Acidic Contaminants: The N-methoxy-N-methyl amide linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating. If your Grignard reagent was formed from an alkyl halide containing acidic impurities, or if your work-up conditions were too aggressive, hydrolysis can occur.
-
Cause 2: "Wet" Reagents: Adding a Grignard reagent to a solution of the Weinreb amide that contains significant amounts of water will destroy the Grignard reagent and can create basic conditions (Mg(OH)₂) that may facilitate slow hydrolysis of the starting material upon heating.
Section 2: Work-up for Reduction Reactions (Aldehyde Synthesis)
Reducing the Weinreb amide, typically with a hydride source like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H), yields an aldehyde. The work-up must neutralize the reducing agent and hydrolyze the resulting intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a safe and effective work-up procedure for a LiAlH₄ reduction?
A LiAlH₄ work-up must be done with extreme caution due to the violent reaction of excess hydride with water and the generation of hydrogen gas. The Fieser work-up is a standard and reliable method.
Experimental Protocol: Fieser Work-up for LiAlH₄ Reduction
-
Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
-
Sequential Addition: For a reaction using 'X' grams of LiAlH₄, add the following reagents dropwise in sequence, allowing the bubbling to subside between each addition:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
Stirring & Filtration: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an organic solvent like Ethyl Acetate.
-
Concentration: The filtrate contains the desired aldehyde. Dry the filtrate with Na₂SO₄, filter, and concentrate under reduced pressure.
Q2: I isolated the corresponding alcohol, (6-bromopyridin-3-yl)methanol, instead of the aldehyde. How can I prevent over-reduction?
This is a common issue with hydride reductions.
-
Cause 1: Excess Reducing Agent: Using too much LiAlH₄ or DIBAL-H will lead to the reduction of the initially formed aldehyde to the alcohol. Use precisely 1.0-1.2 equivalents of the hydride reagent.
-
Cause 2: Reaction/Quench Temperature: Allowing the reaction to warm for too long or quenching at a higher temperature can promote the second reduction step. Maintain the recommended low temperature throughout the reaction and work-up.
Section 3: Work-up for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki)
In these reactions, the C-Br bond is the reactive site, and the Weinreb amide is typically a spectator. The work-up is focused on removing the palladium catalyst, the base (e.g., K₂CO₃, K₃PO₄), and the boronic acid by-products.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a Suzuki coupling reaction?
A typical aqueous work-up is usually sufficient.
Experimental Protocol: Suzuki Reaction Work-up
-
Cooling & Dilution: Cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., Ethyl Acetate).
-
Filtration (if necessary): If a large amount of solid (base, palladium black) is present, filter the mixture through a pad of Celite®. Wash the pad with fresh solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a mild aqueous base (e.g., sat. NaHCO₃) to remove the inorganic base and boronic acid residues.
-
Brine Wash: Wash the organic layer with brine to aid in phase separation.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Q2: My reaction mixture is black and colloidal, and it clogs the filter paper. How do I remove the palladium catalyst?
This is palladium black, formed from the decomposition of the palladium catalyst.
-
Solution: Use a thick pad (2-3 cm) of Celite® or silica gel in a sintered glass funnel for filtration. This provides a large surface area and prevents clogging. Wash the pad thoroughly with your extraction solvent to ensure complete recovery of the product.
Q3: The organic and aqueous layers formed a persistent emulsion during extraction. How can I resolve this?
Pyridine derivatives can sometimes act as surfactants, leading to emulsions.
-
Solution 1: Add Brine: Add a significant volume of saturated aqueous NaCl (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which often breaks the emulsion.
-
Solution 2: Filtration: If brine fails, filtering the entire emulsified mixture through a pad of Celite® can sometimes resolve the issue.
Data & Visualization
Workflow Diagrams
A generalized work-up procedure and a troubleshooting decision tree are presented below.
Caption: General experimental workflow for reaction work-up.
Caption: Decision tree for troubleshooting common issues.
Solvent Selection Table
| Property | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
| Boiling Point | 40 °C | 77 °C | 35 °C | 66 °C |
| Density | 1.33 g/mL (heavier than H₂O) | 0.90 g/mL (lighter than H₂O) | 0.71 g/mL (lighter than H₂O) | 0.89 g/mL (lighter than H₂O) |
| Use Case | Good for extracting polar products, forms bottom layer. | Excellent general-purpose extraction solvent. | Good for Grignard reactions, highly flammable. | Reaction solvent, miscible with water. |
| Notes | Can form emulsions. | Prone to hydrolysis under strong acid/base. | Peroxide-forming. | Must be removed before aqueous work-up. |
References
- Benchchem. Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile.
- Wikipedia. Weinreb ketone synthesis.
- Google Patents. US4291165A - Process for making 2-bromopyridine.
- Benchchem. Application Notes and Protocols for the Synthesis of 6-Bromo-2-methoxy-1-naphthaldehyde via Grignard Reaction.
- Google Patents. US2418977A - Production of bromopyridines.
- PubMed Central (PMC). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- Patsnap. Synthetic method of 3-bromopyridine - Eureka.
- ResearchGate. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
- Reddit. Question about working with Weinreb amide resin.
- MedChemExpress. N-Methoxy-N-methylnicotinamide-13C6.
- Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review).
- ResearchGate. How can I solve my problem with Suzuki coupling?
- Reddit. Struggling with Suzuki Reaction.
- Benchchem. Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
Technical Support Center: Purification of Ketones Synthesized from 6-Bromo-N-methoxy-N-methylnicotinamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ketones derived from 6-Bromo-N-methoxy-N-methylnicotinamide. Leveraging the robust and selective Weinreb ketone synthesis, this document addresses common challenges, offers troubleshooting strategies, and presents detailed protocols to ensure the isolation of high-purity target compounds.
Section 1: Understanding the Chemistry & Potential Impurities
The synthesis of a ketone from this compound and an organometallic reagent (like a Grignard reagent) is a powerful application of the Weinreb-Nahm ketone synthesis.[1][2] Understanding the nuances of this reaction is the first step toward successful purification.
Q1: What is the Weinreb ketone synthesis, and why is its mechanism important for purification?
The Weinreb ketone synthesis is a highly reliable method for forming ketones from carboxylic acid derivatives.[1] It involves the reaction of an N-methoxy-N-methylamide (a Weinreb amide) with an organometallic reagent.[3][4] Its primary advantage over reactions with esters or acid chlorides is the prevention of "over-addition."[1][5][6]
The reaction proceeds through a stable tetrahedral intermediate, which is stabilized by chelation between the magnesium or lithium metal and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen).[4][7][8][9] This stable complex does not collapse to form the ketone until an aqueous acidic workup is performed.[7] Because the ketone is not generated in the presence of the highly reactive organometallic reagent, the common side reaction of a second nucleophilic attack to form a tertiary alcohol is largely avoided.[1][10] This mechanistic feature significantly simplifies purification by minimizing a major potential impurity.
Q2: What are the most common impurities I should expect in my crude product?
Even with the selectivity of the Weinreb synthesis, several impurities can arise from the reaction involving this compound. Awareness of these potential byproducts is critical for designing an effective purification strategy.
Table 1: Common Impurities and Their Origins
| Impurity | Origin & Rationale | Relative Polarity |
|---|---|---|
| Unreacted Weinreb Amide | Incomplete reaction due to insufficient Grignard reagent, low temperature, or short reaction time. | More polar than the ketone. |
| Tertiary Alcohol | Breakdown of the stable intermediate and subsequent reaction with Grignard reagent, often if the reaction is allowed to warm significantly before quenching.[11] | More polar than the ketone due to the -OH group. |
| N-Methylnicotinamide | A side reaction where the strongly basic Grignard reagent deprotonates the N-methoxy group, leading to an E2 elimination of formaldehyde.[12] | More polar than the ketone. |
| 6-Bromonicotinic Acid | Hydrolysis of the starting Weinreb amide by trace moisture in the reagents or solvent.[13] | Very polar; often removable with a basic wash. |
| N,O-dimethylhydroxylamine | Released from the tetrahedral intermediate during acidic workup.[7] | Polar and water-soluble. |
| Inorganic Salts | Formed during the aqueous workup quench (e.g., MgCl₂, Mg(OH)Cl). | Water-soluble; removed during extraction. |
Section 2: The First Step - Aqueous Workup & Extraction
A carefully executed workup is the first and most critical purification step. It terminates the reaction and removes a significant portion of water-soluble impurities.
Q3: What is the correct procedure for quenching the reaction, and why is it critical?
The quench must be performed at a low temperature (typically 0 °C or below) to prevent the decomposition of the stable intermediate in the presence of any remaining Grignard reagent.[11]
-
Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath (0 °C).
-
Prepare Quenching Solution: Use a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid is strong enough to protonate the intermediate and break the chelation but not so strong as to cause degradation of sensitive functional groups.
-
Slow Addition: Add the NH₄Cl solution slowly and cautiously to the cooled, stirred reaction mixture. An exothermic reaction will occur. Maintain the temperature below 10-15 °C during the addition.
-
Stir: Allow the mixture to warm to room temperature and stir for 15-30 minutes until two clear layers form.
Q4: I'm seeing a persistent emulsion during my extraction. How can I resolve it?
Emulsions are common when magnesium salts are present. To break them:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the fine particulates that often stabilize emulsions.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to an hour) will allow the layers to separate.
Section 3: Primary Purification Techniques - A Troubleshooting Guide
After a successful extraction and drying of the organic layer, the crude product will require further purification. The choice between column chromatography and recrystallization depends on the physical state of the product and the nature of the impurities.
Q5: How do I choose the best purification method for my ketone?
The following decision tree can guide your choice between the two most common and powerful purification techniques for this class of compounds.
Column Chromatography Guide
Column chromatography is the most versatile technique for separating compounds with different polarities.[14][15] For brominated pyridine ketones, silica gel is the standard stationary phase.
Q6: My ketone isn't separating from an impurity on the silica gel column. What should I do?
-
Change Solvent System Polarity: If the Rf values are too high (compounds move too fast), decrease the polarity of the mobile phase (e.g., from 20% EtOAc/hexane to 10%). If they are too low, increase the polarity.
-
Use a Different Solvent System: Sometimes, changing the solvent components, even at similar polarity, can alter selectivity. For example, switch from ethyl acetate/hexane to dichloromethane/methanol. The pyridine nitrogen in your compound may interact differently with protic solvents like methanol.
-
Use a Shallow Gradient: Instead of a large step-wise increase in polarity, run a slow, shallow gradient (e.g., increasing from 5% to 15% EtOAc over many column volumes). This can resolve closely-eluting spots.
-
Check for Acidity/Basicity: If your impurity is acidic (like 6-bromonicotinic acid), adding a small amount of acetic acid (0.5%) to the eluent can help. If your product or impurity is basic, adding triethylamine (0.5%) can improve peak shape and separation.
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Solvent System (Mobile Phase) | Polarity Index | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point. A 10-30% EtOAc in hexane gradient is effective for many aromatic ketones. |
| Dichloromethane (DCM) / Methanol | Medium to High | Good for more polar ketones or when EtOAc/hexane fails. Start with 1-2% MeOH in DCM. |
| Toluene / Acetone | Medium | Can offer different selectivity compared to ester-based systems. |
Protocol: Step-by-Step Guide to Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal Rf for your target ketone should be between 0.25 and 0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (or a less polar version of it, e.g., 5% EtOAc/hexane if you plan to elute with 20%). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or EtOAc). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography).[15] Begin with a less polar solvent system to elute non-polar impurities first.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain your purified product.[15]
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization Guide
If your ketone product is a solid, recrystallization can be an exceptionally effective method for achieving very high purity.
Q7: My ketone won't crystallize. What are the common causes and solutions?
-
Solution is Too Dilute: There may not be enough solute to reach saturation upon cooling. Try boiling off some of the solvent to concentrate the solution.
-
Presence of Impurities: Oily impurities can inhibit crystal lattice formation. If the product is very impure, it may need to be passed through a silica gel plug or subjected to column chromatography first.
-
Incorrect Solvent: The compound may be too soluble in the chosen solvent, even when cold.
-
Cooling Too Quickly: Rapid cooling can lead to the product "oiling out" or forming a powder instead of crystals. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
No Nucleation Sites: Scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous successful batch.
Q8: How do I choose the right solvent or solvent system for recrystallization?
The ideal solvent is one in which your ketone is highly soluble at high temperatures but poorly soluble at low temperatures.[16] For brominated aromatic compounds, a trial-and-error approach with small amounts of material is best.
Table 3: Recommended Solvents for Recrystallization of Brominated Aromatic Ketones
| Solvent | Properties & Use Cases |
|---|---|
| Ethanol / Water | A powerful mixed-solvent system. Dissolve the ketone in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop of hot ethanol to clarify and then cool slowly.[16] |
| Isopropanol | Often a good single-solvent choice. Less volatile than ethanol, allowing for slower crystal growth. |
| Toluene or Xylenes | Good for less polar ketones. High boiling points allow for a large solubility differential. |
| Hexanes / Ethyl Acetate | A mixed-solvent system for compounds of intermediate polarity. Dissolve in hot EtOAc and add hot hexanes until cloudy. |
| Acetone | Can be effective, but its low boiling point may not provide a large enough solubility range.[16] |
Protocol: Step-by-Step Guide to Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude ketone and a few drops of a candidate solvent. Heat the mixture. If it dissolves completely and then precipitates upon cooling, it is a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring until the solid just dissolves. Do not add excessive solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Section 4: Assessing Purity
After purification, it is essential to verify the purity and confirm the identity of the final product.
Q9: How can I confirm the purity of my final ketone product?
A combination of methods should be used to provide a comprehensive assessment of purity.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate. Run it alongside the crude material to confirm the removal of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak.[17][18][19]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C).[20] Impurities tend to depress and broaden the melting point range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ketone.
References
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved January 17, 2026, from [Link]
-
Weinreb ketone synthesis. (2023, October 23). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Weinreb ketone synthesis. (2022, December 5). [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
Weinreb ketone synthesis. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
-
Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Column Chromatography. (n.d.). Jack Westin. Retrieved January 17, 2026, from [Link]
-
Converting Amides to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016, January 8). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Separation of aliphatic and aromatic ketones on Xbridge C18 column. (2013, September). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 17, 2026, from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved January 17, 2026, from [Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2005, December 23). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. (2017, November 20). ResearchGate. Retrieved January 17, 2026, from [Link]
- Distillation of aromatic ketone from aromatic alcohol with acid. (1974). Google Patents.
-
Preparation of Radical Clocks Bearing Carbonyl Groups. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
Grignard Reaction - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved January 17, 2026, from [Link]
-
Addition of Grignard reagents to nitriles to give ketones. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020, October 8). Reddit. Retrieved January 17, 2026, from [Link]
-
Ketones: Reference Range, Interpretation, Collection and Panels. (2023, October 25). Medscape. Retrieved January 17, 2026, from [Link]
-
High-Throughput Fluorescence Assay for Ketone Detection. (2020, June 4). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
Asymmetric addition of Grignard reagents to ketones. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved January 17, 2026, from [Link]
-
Conversion to ketones using Grignard reagents. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. (2019, December 12). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Process for the bromination of ketones. (1944). Google Patents.
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Weinreb (ketone synthesis). (n.d.). Química Orgánica. Retrieved January 17, 2026, from [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). (2020, April 22). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution. (2022, December 15). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications. (2019, December 12). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis, Distillation, & Recrystallization. (2024, August 2). LabXchange. Retrieved January 17, 2026, from [Link]
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- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. nbinno.com [nbinno.com]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
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Technical Support Center: Suzuki Coupling of 6-Bromo-N-methoxy-N-methylnicotinamide
An advanced technical support resource for researchers, scientists, and drug development professionals.
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 6-Bromo-N-methoxy-N-methylnicotinamide. As a key intermediate in pharmaceutical synthesis, achieving high yields in this transformation is critical. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Common Experimental Issues
This section directly addresses specific problems you may encounter during your experiments, offering causative explanations and actionable solutions.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?
A1: Failure to achieve conversion is a common issue that can almost always be traced back to one of four key areas: the catalyst's activity, the quality and stoichiometry of your reagents, the reaction conditions, or the purity of your starting material.
-
Catalyst System Inactivity: The heart of the Suzuki reaction is the palladium catalyst.[1][2]
-
Pd(0) is the Active Species: The catalytic cycle requires a Pd(0) species to initiate oxidative addition into the C-Br bond.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient.
-
Ligand Degradation: Phosphine ligands, especially triphenylphosphine (PPh₃), can be sensitive to air and may oxidize, which prevents them from effectively coordinating to the palladium center.
-
Solution:
-
Use a Pre-formed Pd(0) Catalyst: Start with a reliable Pd(0) source like Pd(PPh₃)₄.
-
Employ Modern Ligands: For a challenging substrate like a substituted pyridine, consider using more robust, electron-rich, and bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These often provide higher stability and faster catalytic turnover.[6]
-
Ensure Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction to prevent catalyst and ligand oxidation.[7]
-
-
-
Reagent Quality and Stoichiometry:
-
Boronic Acid Instability: Boronic acids, particularly heteroaryl boronic acids, can be prone to decomposition via protodeboronation (hydrolysis), especially at elevated temperatures or in the presence of excess water.[8][9]
-
Base Quality: The base is crucial for activating the boronic acid to facilitate transmetalation.[10][11][12] An old or hydrated base (e.g., K₂CO₃) may be less effective.
-
Solution:
-
Check Boronic Acid Quality: Use a fresh bottle of boronic acid or verify its purity by NMR. Consider using a more stable derivative like a pinacol boronate ester or a potassium trifluoroborate salt.[7][8]
-
Use an Anhydrous, Finely Ground Base: Use a fresh, finely powdered base to maximize its surface area and reactivity. Consider stronger bases like K₃PO₄ or Cs₂CO₃, which are often effective in difficult couplings.[13]
-
Verify Stoichiometry: Typically, a slight excess of the boronic acid (1.1–1.5 equivalents) is used.
-
-
Q2: My main side-product is a biaryl homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: The formation of a biaryl side-product from the dimerization of your boronic acid is a classic sign of oxygen contamination in your reaction.[7][14]
-
Mechanism of Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid, consuming your nucleophile and reducing the efficiency of the desired cross-coupling pathway.
-
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents (including any water used in a biphasic system) are thoroughly degassed. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, bubbling argon or nitrogen through the solvent for at least 30 minutes can suffice.[7]
-
Maintain Inert Atmosphere: After degassing, ensure the reaction flask is kept under a positive pressure of an inert gas. Using a balloon is common, but a gas line connected to a bubbler is more robust.
-
Catalyst Choice: Starting directly with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue, as it avoids potentially inefficient in situ reduction steps where Pd(II) might persist.[7]
-
Q3: The reaction starts but seems to stall before reaching completion. What could be causing this catalyst deactivation?
A3: Reaction stalling often points to catalyst deactivation or poor solubility of reagents as the reaction progresses. The pyridine nitrogen in your substrate can be a complicating factor.
-
Catalyst Inhibition by Substrate: The Lewis basic nitrogen atom of the nicotinamide ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[14]
-
Formation of Palladium Black: If you observe a black precipitate, this is likely palladium black, an inactive, agglomerated form of the metal. This indicates the catalytic species has fallen out of the cycle. This can be caused by high temperatures or the use of ligands that do not sufficiently stabilize the Pd(0) intermediates.
-
Solubility Issues: As the product forms, the solubility characteristics of the reaction mixture can change, potentially causing reagents or catalytic intermediates to precipitate.
-
Solutions:
-
Use More Robust Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, RuPhos) or NHC ligands are designed to be bulky and electron-rich.[4] This bulkiness can disfavor the binding of the pyridine nitrogen while the electronic properties enhance catalyst stability and reactivity.
-
Solvent Screening: If solubility is suspected, changing the solvent system is a key strategy. A mixture of a non-polar solvent like toluene or dioxane with a more polar aprotic solvent like DMF might be beneficial.[15][16][17]
-
Lower the Temperature: While counterintuitive, sometimes lowering the temperature can prevent catalyst decomposition and lead to a higher overall yield, albeit over a longer reaction time.
-
Microwave Irradiation: For sluggish reactions, microwave heating can be highly effective. It provides rapid and uniform heating, often accelerating the reaction rate significantly and preventing thermal decomposition that can occur with prolonged conventional heating.[18]
-
Q4: I am concerned about the stability of the N-methoxy-N-methylamide (Weinreb amide) under the basic reaction conditions. Could it be degrading?
A4: The Weinreb amide is generally robust, but it can be susceptible to hydrolysis or cleavage under harsh basic conditions, especially with strong nucleophiles or prolonged heating in aqueous media.
-
Assessment and Mitigation:
-
Analyze the Crude Mixture: Carefully check the crude ¹H NMR or LC-MS for byproducts that would indicate amide cleavage, such as the corresponding carboxylic acid or methyl ester (if methanol is present).
-
Use a Milder Base: If cleavage is suspected, switch to a milder base. Anhydrous potassium fluoride (KF) or potassium carbonate (K₂CO₃) are generally less harsh than hydroxides or stronger carbonate bases.[10][19]
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can prevent hydrolysis. This would require using an anhydrous base (like K₃PO₄) and a non-aqueous solvent system (e.g., toluene, dioxane, or THF).[9]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about optimizing the Suzuki coupling of this compound.
What is the fundamental mechanism of the Suzuki-Miyaura coupling?
The reaction proceeds via a catalytic cycle involving three main steps:[1][20][21]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your this compound to form a Pd(II) complex. This is often the rate-determining step.[20]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][22]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of your product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[22]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
How do I select the optimal Palladium Catalyst and Ligand?
The choice of catalyst and ligand is critical, especially for heteroaromatic substrates. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often provide superior results.
| Catalyst / Ligand System | Key Characteristics & Best Use Cases |
| Pd(PPh₃)₄ | A reliable, pre-formed Pd(0) catalyst. Good starting point for simple couplings. Can be sluggish with challenging substrates and thermally sensitive.[23] |
| Pd(OAc)₂ + PPh₃ | Forms the active catalyst in situ. Cost-effective but can suffer from batch-to-batch variability and ligand oxidation. |
| Pd₂(dba)₃ + Ligand | A stable Pd(0) source that requires an external ligand. Offers flexibility in ligand choice. |
| PdCl₂(dppf) | Excellent for a broad range of substrates. The dppf ligand is more robust than PPh₃ and can promote difficult couplings. |
| Buchwald Ligands (SPhos, XPhos, RuPhos) | State-of-the-art, bulky, and electron-rich biarylphosphine ligands. Highly effective for challenging substrates, including heteroaryl chlorides, sterically hindered partners, and reactions at lower temperatures.[4] |
| N-Heterocyclic Carbenes (NHCs) | Strong electron-donating ligands that form very stable palladium complexes. Excellent for coupling unreactive aryl chlorides and offer high thermal stability.[10] |
For this compound, starting with PdCl₂(dppf) or a system using a Buchwald ligand like SPhos is highly recommended for achieving high yields.
What is the role of the base, and how do I choose the right one?
The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10][11][12]
| Base | Strength | Solubility | Recommended Use |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous | A common and cost-effective choice for many standard couplings. Often used in biphasic solvent systems (e.g., Toluene/Water).[13] |
| K₃PO₄ | Strong | Aqueous / Organic | A stronger, non-nucleophilic base. Very effective for difficult couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[21] |
| Cs₂CO₃ | Strong | Organic | Highly effective, often giving faster reactions and higher yields, but is more expensive. Its higher solubility in organic solvents can be advantageous.[13] |
| KF | Weak | Aqueous | A mild base useful for substrates with base-sensitive functional groups (like esters) that might otherwise hydrolyze.[19] |
For your substrate, K₃PO₄ is an excellent starting point due to its proven efficacy in challenging heteroaryl couplings.
How critical are solvent choice and degassing?
Solvent selection and proper degassing are paramount for a successful reaction.
-
Solvent Role: The solvent must solubilize the organic substrate, the boronic acid (or its boronate salt), and the catalyst. The polarity of the solvent can also influence the reaction rate and selectivity.[15][16][17][24] Common systems include:
-
Toluene/Water or Dioxane/Water: Classic biphasic systems that work well with water-soluble bases like K₂CO₃ or K₃PO₄.[25]
-
THF, 2-MeTHF: Ethereal solvents often used in anhydrous setups.
-
DMF, DMAc: Polar aprotic solvents that can be useful for solubilizing difficult substrates but may lead to catalyst decomposition at high temperatures.
-
-
Degassing: As discussed in the troubleshooting section, removing dissolved oxygen is non-negotiable. Oxygen leads to boronic acid homocoupling and catalyst degradation, which are two of the most common reasons for low yields.[7]
Experimental Protocols & Workflow
General Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
In a separate vial, weigh the palladium precatalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand if required.
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the catalyst/ligand to the flask.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M with respect to the starting bromide) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80–100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting a failed Suzuki coupling.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.). American Chemical Society Publications. Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). ArODES. Retrieved January 18, 2026, from [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. (2025, December 26). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Use of Base Metals in Suzuki Coupling - Wordpress. (n.d.). Wordpress. Retrieved January 18, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online. Retrieved January 18, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). CovaSyn. Retrieved January 18, 2026, from [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.). American Chemical Society Publications. Retrieved January 18, 2026, from [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. (2022, October 28). University of Illinois. Retrieved January 18, 2026, from [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014, March 17). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. (2016, September 4). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). ResearchGate. Retrieved January 18, 2026, from [Link]
-
One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit. Retrieved January 18, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16). National Institutes of Health. Retrieved January 18, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 6-Bromo-N-methoxy-N-methylnicotinamide
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for 6-Bromo-N-methoxy-N-methylnicotinamide (CAS No. 149806-05-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability, handling, and troubleshooting of this versatile bifunctional reagent. Our goal is to move beyond simple protocols and explain the chemical principles governing its behavior, enabling you to optimize your experimental outcomes.
Introduction: A Molecule with Dual Reactivity
This compound is a specialized chemical intermediate featuring two key functional groups that dictate its reactivity and stability:
-
The Weinreb Amide (N-methoxy-N-methylamide): This group is a highly valued precursor for the synthesis of ketones and aldehydes.[1][2] Its principal advantage is the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents.[3][4] This intermediate resists the common problem of over-addition, only collapsing to the desired carbonyl compound upon aqueous workup.[5][6]
-
The 6-Bromopyridine Ring: The carbon-bromine bond at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[7][8][9]
Understanding the interplay and selective reactivity of these two groups is critical for successful synthesis. This guide provides a framework for navigating the stability of this reagent under various common reaction conditions.
General Stability Profile & Storage
The molecule is stable under recommended storage conditions.[10] However, its stability is highly dependent on the specific reagents and environment it is subjected to.
Recommended Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and protect from moisture and strong oxidizing agents.[10] An inert atmosphere (Nitrogen or Argon) is recommended for long-term storage to prevent gradual hydrolysis.
Data Summary: Reagent and Condition Compatibility
| Condition/Reagent Class | Compatibility | Rationale & Key Considerations |
| Organometallics (Low Temp) | Stable | Forms a stable chelated intermediate; reaction requires anhydrous conditions and low temperatures (-78 to 0 °C) to prevent side reactions.[3] |
| Reducing Agents (e.g., LiAlH₄, DIBAL-H) | Reactive | The Weinreb amide can be selectively reduced to the corresponding aldehyde.[1] |
| Strong Aqueous Acid (e.g., 6N HCl, heat) | Unstable | Prolonged exposure to strong, hot acid will cause hydrolysis of the Weinreb amide back to 6-bromonicotinic acid. |
| Strong Aqueous Base (e.g., 6N NaOH, heat) | Unstable | Prolonged exposure to strong, hot base will also induce hydrolysis of the Weinreb amide. |
| Mild Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Generally Stable | Tolerant of inorganic bases commonly used in cross-coupling reactions, especially at moderate temperatures.[7] |
| Pd-Catalyzed Cross-Coupling Conditions | C-Br Bond is Reactive | The C-Br bond is designed to react under these conditions. The Weinreb amide is generally stable to these protocols.[3] |
| Strong Oxidizing Agents | Incompatible | Avoid strong oxidants as they are listed as incompatible materials.[10] |
Troubleshooting Guide & Frequently Asked Questions
This section addresses common issues encountered during experimentation in a practical Q&A format.
Q1: My reaction with a Grignard reagent to form a ketone is giving a low yield. What are the likely causes?
Answer: Low yields in Weinreb amide couplings with organometallics often stem from three areas: reagent viability, reaction conditions, or workup.
-
Grignard Reagent Quality: Ensure your Grignard reagent is fresh and properly titrated. These reagents are highly sensitive to moisture and air.
-
Anhydrous Conditions: The reaction is extremely moisture-sensitive. Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere (argon or nitrogen). Any protic source will quench the organometallic reagent.
-
Temperature Control: The addition of the Grignard reagent should be performed at a low temperature (typically 0 °C to -78 °C) to prevent side reactions, such as elimination of the methoxide moiety.[3] The stability of the tetrahedral intermediate is temperature-dependent.
-
Workup: The ketone product is released upon acidic workup.[1] Ensure the quench is performed carefully at low temperature before warming to room temperature to avoid decomposition of sensitive products.
Q2: Is the Weinreb amide group stable under the conditions required for a Suzuki-Miyaura cross-coupling reaction?
Answer: Yes, in most cases. The Weinreb amide is known to be a robust functional group that tolerates a wide variety of reaction conditions, including those typically used for Suzuki couplings (e.g., Pd(PPh₃)₄ or other Pd catalysts, and bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane/water or DMF).[3][7]
The key is to use a base that is strong enough to facilitate the Suzuki catalytic cycle but not so harsh that it promotes amide hydrolysis.[11] Standard conditions using carbonate or phosphate bases at temperatures up to ~100 °C are generally safe for the amide.
Q3: I am attempting a Buchwald-Hartwig amination at the 6-bromo position, but the reaction is sluggish. Could the Weinreb amide be interfering with the catalyst?
Answer: While possible, direct catalyst poisoning is less likely to be the primary issue. The oxygen and nitrogen atoms of the Weinreb amide could theoretically coordinate to the palladium center, but the phosphine ligands used in modern Buchwald-Hartwig catalysis are designed to have very high affinity for the metal, minimizing such interference.[12]
A more probable cause for sluggish reactions is an suboptimal choice of ligand, base, or solvent for this specific substrate.
-
Ligand Choice: The electronic properties of the bromopyridine ring may necessitate a specific class of ligand. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for heteroaromatic halides.[12]
-
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and dispensed from an inert atmosphere glovebox.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
Q4: How can I confirm the purity of my starting material if I suspect it has degraded over time?
Answer: The most common degradation pathway during storage is hydrolysis of the Weinreb amide to 6-bromonicotinic acid. You can readily check for this using a few analytical methods:
-
¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃ or DMSO-d₆. Look for the characteristic N-methoxy (O-CH₃) and N-methyl (N-CH₃) singlets of the Weinreb amide. The appearance of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) and the disappearance of the methoxy/methyl signals would indicate hydrolysis.
-
LC-MS: This is a very sensitive method. You can easily distinguish the mass of the starting material (C₈H₉BrN₂O₂, MW: 245.07) from the hydrolyzed acid (C₆H₄BrNO₂, MW: 202.01).
Experimental Protocols & Methodologies
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a standard method for verifying the integrity of the starting material.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Identify the aromatic protons on the pyridine ring.
-
Locate the two characteristic singlets for the N-methoxy and N-methyl groups (typically between 3.0 and 4.0 ppm).
-
Integrate these signals relative to the aromatic protons. The ratio should be consistent with the structure (3H for each methyl group).
-
Check for the absence of a broad carboxylic acid peak, which would signal hydrolysis.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol details a representative cross-coupling reaction, demonstrating the intended reactivity of the C-Br bond.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[13]
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2.5 mol%, and SPhos, 5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The total concentration should be around 0.1 M.
-
Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Visualization of Key Concepts
Diagram 1: Troubleshooting a Failed Suzuki Coupling
This workflow provides a logical sequence for diagnosing common issues in a palladium-catalyzed cross-coupling reaction involving the title compound.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Diagram 2: Stability of the Weinreb Amide Intermediate
This diagram illustrates the key to the Weinreb amide's stability: the chelated tetrahedral intermediate that prevents over-addition of organometallic reagents.
Caption: Formation of a stable chelated intermediate prevents over-addition to the Weinreb amide.
References
-
Weinreb amides. (n.d.). Organic Chemistry. [Link]
-
Weinreb ketone synthesis - Wikipedia. (2023). Wikipedia. [Link]
-
Converting Amides to Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]
-
Al-harrasi, A., Ali, L., Rehman, W., & Hussain, J. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-198. [Link]
-
Pferschy-Wenzig, E. M., & Holzer, W. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 17(9), 10838–10851. [Link]
-
Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
2,5-Dibromo-N-methoxy-N-methylnicotinamide | C8H8Br2N2O2 | CID 74891161. (n.d.). PubChem. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... (n.d.). ResearchGate. [Link]
-
Grajkowski, K., & Albrecht, Ł. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025). ResearchGate. [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
6-Bromo-N-methylnicotinamide | C7H7BrN2O | CID 23092142. (n.d.). PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Removal of Byproducts from Weinreb Amide Synthesis
Welcome to the technical support center for Weinreb amide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful synthetic tool. Here, we move beyond simple protocols to address the nuances of byproduct formation and provide robust, field-tested strategies for their removal. Our focus is on the "why" behind the "how," ensuring your experimental choices are grounded in solid chemical principles.
Introduction: The Challenge of Purity in Weinreb Amide Synthesis
The Weinreb amide synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones and aldehydes with high selectivity by reacting N-methoxy-N-methylamides with organometallic reagents.[1][2] This selectivity stems from the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition.[2][3][4] However, like any chemical transformation, the path from starting materials to a pure product is often complicated by the formation of byproducts.
The nature and quantity of these impurities depend on the chosen synthetic route to the Weinreb amide itself—whether from an acid chloride, a carboxylic acid via coupling agents, or an ester.[1][3][5] Effective purification is not merely a final step; it is an integral part of the synthetic strategy that ensures the reliability of downstream applications. This guide provides a structured approach to identifying, understanding, and removing these common byproducts.
Logical Workflow for Weinreb Amide Synthesis and Purification
The following diagram illustrates the key stages of a typical Weinreb amide synthesis, highlighting where byproducts can be introduced and the subsequent purification steps.
Caption: Workflow of Weinreb amide synthesis and purification.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of Weinreb amides in a practical question-and-answer format.
Q1: My crude reaction mixture is a salt-like solid. How do I effectively remove the N,O-dimethylhydroxylamine hydrochloride salt?
A1: The Problem of the Amine Salt
-
Causality: N,O-dimethylhydroxylamine is most commonly used as its hydrochloride salt due to its superior stability and ease of handling compared to the free amine.[2][6] In many procedures, a base such as pyridine, triethylamine, or Hunig's base (DIPEA) is used to neutralize the HCl salt, liberating the free amine to react with the activated carboxylic acid derivative.[3][7] If an excess of the hydrochloride salt is used or if the reaction does not go to completion, this water-soluble salt will remain in your crude product.
-
Solution: Aqueous Workup. The most straightforward method to remove this salt is through an aqueous workup. The hydrochloride salt is highly soluble in water, whereas the desired Weinreb amide is typically soluble in common organic solvents like ethyl acetate, dichloromethane, or diethyl ether.
-
Protocol for Removal of N,O-dimethylhydroxylamine HCl:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with a mild acidic solution, such as 1M HCl or saturated ammonium chloride solution. This ensures any unreacted free amine is protonated and partitions into the aqueous layer.
-
Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.
-
Finally, wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Q2: After my aqueous workup, I still see impurities in my NMR spectrum. What are other common byproducts and how can I remove them?
A2: Identifying and Removing Common Contaminants
Beyond the amine salt, other byproducts can persist depending on the specific reaction conditions.
| Byproduct | Source | Recommended Removal Method |
| Excess Carboxylic Acid | Incomplete reaction when starting from a carboxylic acid. | Wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble.[8] |
| Coupling Agent Residues | Use of coupling reagents like DCC, EDC, BOP, or T3P.[3] | Byproducts from many common coupling agents (e.g., dicyclohexylurea from DCC) are often solids that can be removed by filtration. Water-soluble byproducts can be removed during the aqueous workup. |
| N-methoxy-N-methylmethanesulfonamide | Use of methanesulfonyl chloride for the activation of sterically hindered carboxylic acids.[9] | This byproduct is often volatile and can be removed under high vacuum for an extended period (14-24 hours).[9] |
| Benzotriazole | Use of N-acylbenzotriazoles as activated intermediates. | This can be effectively removed by washing the organic layer with a saturated solution of sodium carbonate.[8] |
| Symmetrical Ketone | Over-addition of the organometallic reagent in the subsequent ketone formation step (not the amide synthesis itself). | This is less common with Weinreb amides due to the stability of the tetrahedral intermediate.[10] However, if it occurs, purification by column chromatography is typically required. |
Q3: My reaction involves a sterically hindered substrate, and I'm having trouble with byproduct removal. Are there alternative workup procedures?
A3: Advanced and Alternative Purification Strategies
For challenging separations, more advanced techniques may be necessary.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[7] The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate). The less polar compounds will elute first, followed by more polar compounds.
-
Distillation: For liquid Weinreb amides that are thermally stable, distillation can be an excellent purification method, especially on a larger scale. This separates compounds based on differences in their boiling points.
-
Recrystallization: If your Weinreb amide is a solid, recrystallization from a suitable solvent system can yield highly pure material. The principle is to dissolve the crude solid in a hot solvent in which it is soluble, and then allow the solution to cool slowly. The desired compound should crystallize out, leaving the impurities dissolved in the mother liquor.
Q4: Can I avoid a difficult purification by choosing a different synthetic method?
A4: The Impact of Synthesis Method on Byproduct Profile
Yes, the choice of synthetic route can significantly impact the ease of purification.
-
From Acid Chlorides: This is often a very clean method. The primary byproduct is HCl, which is typically scavenged by a base like pyridine. The resulting pyridinium hydrochloride is water-soluble and easily removed with an aqueous workup.[3]
-
From Carboxylic Acids with Coupling Reagents: The choice of coupling reagent is critical. Some modern reagents are designed to produce byproducts that are easily removed. For example, methods using 2-chloro-4,6-dimethoxy[1][6][7]triazine (CDMT) can yield high-purity products often without the need for column chromatography.[11]
-
One-Pot Procedures: Several one-pot methods have been developed that aim to minimize byproducts and simplify the overall process.[1][7] For instance, using POCl₃ as an acid activator can provide high yields with operational simplicity.[7]
Experimental Protocol: Standard Aqueous Workup
This protocol is a general procedure for the removal of common water-soluble byproducts from a Weinreb amide synthesis reaction.
-
Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted organometallic reagents or reactive intermediates.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add a water-immiscible organic solvent such as ethyl acetate or dichloromethane to extract the product. Add water to dissolve the salts.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Acid Wash: Wash the organic layer with 1M HCl (1 x volume of the organic layer). This step removes basic impurities, including any excess N,O-dimethylhydroxylamine.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 x volume of the organic layer) until gas evolution ceases. This removes acidic impurities, such as unreacted carboxylic acid.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x volume of the organic layer). This helps to remove the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Weinreb amide.
-
Final Purification: Assess the purity of the crude product by NMR, LC-MS, or another appropriate analytical technique. If necessary, perform further purification by column chromatography, distillation, or recrystallization.
This guide provides a foundational understanding of the common purification challenges in Weinreb amide synthesis and offers practical solutions. By understanding the origin of byproducts and the chemical principles behind their removal, researchers can develop more efficient and robust synthetic procedures.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Weinreb amides. Chemical Reviews. [Link]
-
Al-Taie, V. et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
-
Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
-
Lakkakula, R. et al. (2022). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Molecules. [Link]
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry. [Link]
-
Al-Taie, V. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Oda, H. et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses. [Link]
- Puerckhauer, R. (1966). Process for the isolation of n,o-dimeth-ylhydroxylamine.
-
Salvino, J. M. et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry. [Link]
-
Al-Taie, V. et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
- Nishio, K. et al. (1996). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
-
Katritzky, A. R. et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]
-
Weinreb Amides in Organic Synthesis. SlideShare. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
Protecting group strategies for multi-step synthesis involving 6-Bromo-N-methoxy-N-methylnicotinamide
Welcome to the technical support center for 6-Bromo-N-methoxy-N-methylnicotinamide. This versatile building block, featuring a reactive C-Br bond for cross-coupling, a stable yet reactive Weinreb amide for ketone or aldehyde synthesis, and a pyridine ring with a modifiable nitrogen, is a powerful tool in medicinal chemistry and drug development.[1][2][3][4] However, its multi-functionality presents unique challenges that require careful planning and execution in multi-step syntheses.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our users in the field. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to design robust and successful synthetic routes.
Section 1: The Pyridine Nitrogen - Reactivity and Protection FAQs
The pyridine nitrogen is often the most overlooked reactive site in this molecule. Its basicity and nucleophilicity can interfere with a wide range of reactions, making its protection a critical first consideration.
Q1: My organometallic addition to the Weinreb amide is failing, and I'm seeing a complex mixture of byproducts. Could the pyridine nitrogen be the culprit?
A1: Absolutely. This is a classic issue. The lone pair on the pyridine nitrogen is nucleophilic and basic, leading to several potential side reactions with highly reactive organometallic reagents (e.g., Grignard or organolithiums) or the Lewis acids often used in these reactions:
-
Acid-Base Reaction: The organometallic reagent can act as a base, deprotonating any trace water or other acidic protons, but it can also be quenched by complexation with the Lewis basic pyridine nitrogen.
-
Direct Addition: Powerful nucleophiles can, in some cases, add directly to the pyridine ring, especially if the ring is activated.[5][6]
-
Lewis Acid Sequestration: If you are using a Lewis acid to activate a different part of your molecule, the pyridine nitrogen can act as a Lewis base, sequestering the catalyst and shutting down your desired reaction pathway.
To circumvent these issues, the most reliable strategy is to temporarily mask the pyridine nitrogen's lone pair with a protecting group. A borane-pyridine complex is an excellent and often overlooked choice for this specific problem.[7][8]
Q2: What are the recommended protecting groups for the pyridine nitrogen, and how do I choose the right one for my synthetic route?
A2: The choice of protecting group is dictated entirely by the reaction conditions you plan to use in subsequent steps. This is a core concept of orthogonal synthesis strategy , where you can selectively remove one protecting group in the presence of others.[9][10] For the pyridine nitrogen of this compound, the most common and effective choices are summarized below.
| Protecting Group | Abbreviation | Introduction Reagent(s) | Deprotection Conditions | Key Stability Profile |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Strong Acid (TFA, HCl)[11][12] | Stable to base, hydrogenolysis, and mild nucleophiles. |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base (e.g., DIPEA) | Fluoride (TBAF) or Lewis/Brønsted Acids (MgBr₂, TFA)[13][14][15] | Stable to a wide range of conditions; offers non-acidic removal option. |
| Borane | BH₃ | BH₃·THF or BH₃·SMe₂ | Acidic workup (e.g., HCl)[8] | Excellent for blocking Lewis basicity during organometallic reactions. |
| N-Oxide | - | m-CPBA, H₂O₂ | Reduction (e.g., PCl₃, Zn/AcOH)[7] | Alters ring electronics; removal can be harsh. |
To assist in your selection, we have developed the following decision-making workflow:
Q3: I'm having trouble with the acidic deprotection of my N-Boc protected pyridine. The reaction is sluggish and incomplete. What's going wrong?
A3: This is a frequent troubleshooting query. The issue stems from the inherent basicity of the pyridine nitrogen you are trying to reveal. During deprotection with an acid like trifluoroacetic acid (TFA), the newly liberated pyridine nitrogen acts as a "proton sponge," neutralizing the acid in its immediate vicinity.[16] This effectively reduces the local acid concentration, slowing the deprotection of the remaining Boc-protected molecules.
Troubleshooting Steps:
-
Increase Acid Stoichiometry: Do not use catalytic acid. A common starting point is a 25-50% v/v solution of TFA in a solvent like dichloromethane (DCM).[16] For difficult substrates, using neat TFA may be necessary.
-
Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS. What might take 30 minutes for a standard amine can take several hours for a pyridine.
-
Add a Scavenger: The deprotection mechanism generates a tert-butyl cation, which can alkylate electron-rich sites on your molecule.[17] Adding a scavenger like triisopropylsilane (TIS) or water can trap this cation and prevent side reactions.
For a robust starting point, please refer to our optimized protocol below.
Section 2: The Weinreb Amide - Stability and Reactivity
The N-methoxy-N-methylamide, or Weinreb amide, is prized for its ability to cleanly deliver ketones from aggressive organometallic reagents.[18][19] This is due to the formation of a stable, chelated tetrahedral intermediate that does not collapse to an aldehyde until aqueous workup, thus preventing over-addition.[19][20][21]
Q1: How stable is the Weinreb amide on my this compound to common synthetic reagents?
A1: The Weinreb amide is remarkably stable, which is a key advantage of this functional group.[19] However, it is not indestructible. Below is a general stability guide.
| Reagent / Condition | Stability | Notes |
| Bases | ||
| Mild inorganic (K₂CO₃, NaHCO₃) | Excellent | Stable during Suzuki, Sonogashira, etc. |
| Strong aqueous (NaOH, KOH) | Good | Can be hydrolyzed to the carboxylic acid with prolonged heating. |
| Strong non-nucleophilic (DBU, DIPEA) | Excellent | Generally very stable. |
| Acids | ||
| Mild aqueous (AcOH) | Excellent | Stable. |
| Strong aqueous (6M HCl) | Moderate | Can be hydrolyzed with heat and extended reaction times. |
| Strong organic (TFA) | Good | Generally stable at room temperature for Boc deprotection. |
| Nucleophiles | ||
| Grignard / Organolithium reagents | Reactive | This is its primary reactivity, forming a stable tetrahedral intermediate.[19] |
| Amines, Alcohols | Excellent | Generally unreactive without specific activation. |
| Reductants | ||
| Catalytic Hydrogenation (H₂, Pd/C) | Excellent | Stable. Useful for Cbz deprotection elsewhere. |
| Hydride Reagents (LiAlH₄, DIBAL-H) | Reactive | Readily reduced to the corresponding aldehyde (6-bromonicotinaldehyde).[19][20] |
| Oxidants | ||
| Mild (PCC, Dess-Martin) | Excellent | Stable. |
| Strong (m-CPBA, KMnO₄) | Moderate | The pyridine ring is more likely to react (e.g., N-oxidation) before the amide. |
Q2: My attempt to form a ketone from the Weinreb amide is giving low yields. What are common pitfalls?
A2: Assuming the pyridine nitrogen is protected or not interfering (see Section 1), low yields in Weinreb ketone synthesis are often traced to two areas: the quality of the organometallic reagent and the reaction/workup conditions.
-
Reagent Quality: Grignard and organolithium reagents are sensitive to moisture and air. Ensure you are using freshly prepared or titrated reagents and strictly anhydrous conditions.
-
Halogen-Metal Exchange: The C6-Br bond is a potential site for halogen-metal exchange, especially with alkyl lithium reagents. This can consume your nucleophile and generate undesired homo-coupled byproducts. Using a Grignard reagent instead of an organolithium can often mitigate this side reaction.
-
Temperature Control: The reaction should be run at low temperatures (typically -78 °C to 0 °C) to ensure the stability of the chelated intermediate.[19]
-
Quenching: The reaction must be quenched carefully at low temperature before warming to room temperature. A slow addition of a saturated aqueous solution (like NH₄Cl) is standard. Warming the reaction mixture before quenching can lead to the breakdown of the intermediate and subsequent side reactions.
Detailed Experimental Protocols
Protocol 1: Protection of Pyridine Nitrogen using Borane (BH₃)
This protocol is ideal for preparing the substrate for subsequent reactions with organometallic reagents.[7][8]
-
Setup: To a flame-dried, N₂-purged round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Borane: Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: The resulting borane complex is often used directly in the next step without purification. The borane is readily removed during a standard acidic aqueous workup of the subsequent reaction.
Protocol 2: Optimized Acidic Deprotection of an N-Boc Pyridine
This protocol is designed to overcome the "proton sponge" effect common in pyridine deprotections.[16]
-
Setup: To a round-bottom flask, add the N-Boc protected this compound derivative (1.0 eq).
-
Solvent & Scavenger: Dissolve the substrate in dichloromethane (DCM) (approx. 0.1 M). Add triisopropylsilane (TIS) (1.5 eq) as a scavenger.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to create a 50% v/v solution (DCM:TFA 1:1).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then warm to room temperature.
-
Monitoring: Monitor the reaction every hour by LC-MS. The reaction may take 2-6 hours for full conversion.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt can then be neutralized by partitioning between an organic solvent (e.g., EtOAc) and a saturated aqueous NaHCO₃ solution.
Protocol 3: Mild Deprotection of an N-SEM Pyridine
This protocol uses a Lewis acid under mild conditions, avoiding harsh acids or fluoride sources which can be problematic for sensitive substrates.[15]
-
Setup: To a flame-dried, N₂-purged round-bottom flask, add the N-SEM protected this compound derivative (1.0 eq).
-
Solvent: Dissolve the substrate in a mixture of anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (typically a 10:1 to 5:1 ratio).
-
Reagent Addition: Add anhydrous magnesium bromide (MgBr₂) (3.0 - 5.0 eq).
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
References
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Zajac, M. A., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. Journal of Organic Chemistry, 73(17), 6899–6901. [Link]
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Prasanna, C., & Rajeswari, P. M. (2015). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 34(10), 695-703. [Link]
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Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
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Kutney, J. P., & Greenhouse, R. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN. Synthetic Communications, 5(2), 119-124. [Link]
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ResearchGate. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. [Link]
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Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. Journal of Organic Chemistry, 73(17), 6899-6901. [Link]
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Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
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Wikipedia. Weinreb ketone synthesis. [Link]
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Taylor & Francis Online. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 5(2). [Link]
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Mohammed, S., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6). [Link]
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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Journal of Medicinal Chemistry and Drug Design. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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Reddy, T. J., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(15), 3343–3346. [Link]
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Tungen, J. E., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
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Tungen, J. E., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
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ResearchGate. Pyridinyl indole N‐Boc deprotection scope. [Link]
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Cherepanov, V., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Journal of Organic Chemistry. [Link]
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Vedejs, E., & Daugulis, O. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
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Freitas, V. F., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 16040. [Link]
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Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]
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van der Vorm, S., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (Second Edition). [Link]
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Campbell, A. D., et al. (1970). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 23(9), 1825-1830. [Link]
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Validation & Comparative
A Comparative Guide to Ketone Synthesis: 6-Bromo-N-methoxy-N-methylnicotinamide vs. Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a fundamental transformation in organic chemistry, critical to the construction of a vast array of pharmaceuticals, natural products, and materials.[1] The choice of acylating agent is paramount, directly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth comparison of 6-Bromo-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, against other common classes of acylating agents for ketone synthesis.
The Challenge of Ketone Synthesis: Overcoming Over-addition
A primary hurdle in the synthesis of ketones from carboxylic acid derivatives is the propensity for over-addition of organometallic reagents.[2] Highly reactive nucleophiles like Grignard and organolithium reagents can react with the initially formed ketone, leading to the formation of tertiary alcohols as undesired byproducts.[2][3] This lack of control necessitates carefully controlled reaction conditions and can significantly lower the yield of the desired ketone.[2][4]
Weinreb Amides: A Paradigm of Controlled Acylation
The development of the Weinreb-Nahm ketone synthesis in 1981 marked a significant advancement in overcoming the over-addition problem.[4][5] N-methoxy-N-methylamides, commonly known as Weinreb amides, react with organometallic reagents to form a stable, chelated tetrahedral intermediate.[1][6] This intermediate is resistant to further nucleophilic attack at low temperatures and collapses to the desired ketone only upon aqueous workup.[3][4] This unique mechanism provides exceptional control and typically leads to high yields of the ketone product.[1][7]
Mechanism of the Weinreb-Nahm Ketone Synthesis
The stability of the tetrahedral intermediate is the cornerstone of the Weinreb-Nahm reaction's success. The chelation of the metal cation by the N-methoxy and carbonyl oxygen atoms prevents the collapse of the intermediate and subsequent over-addition.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
This compound: A Versatile Building Block
This compound belongs to the class of Weinreb amides and offers the inherent advantages of this functional group. The presence of the bromine atom and the nicotinamide core, however, provides additional synthetic handles for further functionalization, making it a particularly valuable reagent in medicinal chemistry and drug discovery. The bromo substituent can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
Comparison with Other Acylating Agents
While Weinreb amides are highly effective, a comprehensive understanding of alternative acylating agents is crucial for selecting the optimal synthetic strategy.
| Acylating Agent | Mechanism of Ketone Formation | Advantages | Disadvantages |
| This compound (and other Weinreb Amides) | Formation of a stable, chelated tetrahedral intermediate.[4][6] | Excellent control over addition, high yields, broad functional group tolerance, stable and isolable intermediates.[1][4] | Requires preparation of the Weinreb amide from the corresponding carboxylic acid. |
| Acyl Chlorides | Direct nucleophilic acyl substitution. | Highly reactive, readily available from carboxylic acids. | Prone to over-addition with strong organometallic reagents, sensitive to moisture.[2] |
| Esters | Nucleophilic acyl substitution. | Generally more stable and less hazardous than acyl chlorides. | Less reactive than acyl chlorides, still susceptible to over-addition with strong organometallics.[2] |
| Nitriles | Addition of Grignard reagents to form a stable imino intermediate, followed by hydrolysis.[2] | Can be a good alternative for certain substrates. | Hydrolysis step required, may not be suitable for all functional groups. |
| Carboxylic Acids (with Organolithium Reagents) | Initial deprotonation followed by addition of a second equivalent of organolithium to form a stable dianionic intermediate.[8] | Direct conversion from the carboxylic acid. | Requires at least two equivalents of the organolithium reagent, limited to specific substrates. |
Experimental Protocols
General Procedure for Ketone Synthesis using a Weinreb Amide
This protocol provides a general guideline for the reaction of a Weinreb amide with a Grignard reagent.
Caption: General workflow for ketone synthesis using a Weinreb amide.
Synthesis of a Ketone from an Acyl Chloride and a Gilman Reagent
This protocol illustrates a method to mitigate over-addition with acyl chlorides by using a less reactive organocuprate (Gilman) reagent.
-
Preparation of the Gilman Reagent: To a solution of copper(I) iodide in anhydrous THF at -78 °C, add two equivalents of an organolithium reagent (R-Li) dropwise.
-
Acylation: To the freshly prepared Gilman reagent at -78 °C, add a solution of the acyl chloride in anhydrous THF dropwise.
-
Reaction Monitoring and Workup: Stir the reaction at -78 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification.
Conclusion: Selecting the Right Tool for the Job
The choice of an acylating agent for ketone synthesis is a critical decision that depends on the specific substrate, desired functional group tolerance, and overall synthetic strategy.
-
For high-value, complex molecules, especially in drug discovery and development, the reliability and broad functional group tolerance of Weinreb amides , including specialized reagents like This compound , often justify the additional step of their preparation. The exceptional control over the reaction minimizes byproduct formation and maximizes the yield of the target ketone.[1]
-
For simpler, more robust substrates where cost and step-economy are primary concerns, traditional acylating agents like acyl chlorides and esters can be effective, particularly when used with less reactive organometallic reagents like organocuprates or under carefully controlled conditions.[2]
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each class of acylating agent empowers the synthetic chemist to design and execute efficient and successful ketone syntheses.
References
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- BenchChem. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [URL: https://www.benchchem.com/blog/the-science-behind-ketone-synthesis-the-weinreb-amide-approach/]
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- Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [URL: https://www.orientjchem.
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A Comparative Guide to the Cross-Coupling Reactivity of 6-Bromo- vs. 6-Chloro-N-methoxy-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the assembly of complex molecules, from pharmaceuticals to advanced materials. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this field, offering unparalleled efficiency and functional group tolerance. The choice of starting materials, particularly the halide component, is a critical decision that dictates reaction parameters, catalyst selection, and overall process efficiency.
This guide provides an in-depth comparison of two key building blocks: 6-bromo-N-methoxy-N-methylnicotinamide and its 6-chloro analogue. Both feature the versatile Weinreb amide (N-methoxy-N-methyl amide), a functional group prized for its ability to cleanly deliver ketones upon reaction with organometallic reagents and its emerging utility as a directing group.[1][2] By examining their performance in cornerstone cross-coupling reactions—Suzuki-Miyaura, Negishi, and Buchwald-Hartwig—we aim to equip researchers with the field-proven insights necessary to make informed strategic decisions in their synthetic campaigns.
The Decisive Step: Understanding Oxidative Addition
The fundamental difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling stems from the first and often rate-determining step of the catalytic cycle: oxidative addition .[3] In this step, the active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate.[4][5]
The energy of the C-X bond is the primary determinant of the reaction rate. The C-Cl bond (bond dissociation energy ~400 kJ/mol) is significantly stronger than the C-Br bond (~335 kJ/mol). Consequently, cleaving the C-Cl bond is more energetically demanding, requiring more reactive catalysts and often higher temperatures.[6] This intrinsic difference is the central theme of our comparison.
Furthermore, the electronic nature of the pyridine ring plays a crucial role. As an electron-deficient heterocycle, it inherently possesses lower reactivity towards oxidative addition compared to electron-rich aromatic systems.[7][8] The presence of the electron-withdrawing Weinreb amide at the 3-position further deactivates the ring, making the oxidative addition step even more challenging, particularly for the chloro-derivative.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents.[9][10] When comparing our two substrates, the difference in reactivity is stark.
This compound is a highly competent coupling partner. It readily undergoes Suzuki-Miyaura coupling under standard conditions, often employing traditional palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine (PPh₃) ligands at moderate temperatures (80-100 °C).
6-Chloro-N-methoxy-N-methylnicotinamide , being significantly less reactive, requires a more sophisticated approach.[11] Standard catalyst systems are often ineffective. Success hinges on the use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[12] These ligands promote the challenging oxidative addition step and accelerate the overall catalytic turnover. Higher temperatures (≥100 °C) are typically necessary.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Parameter | 6-Bromo Derivative (Expt. 1) | 6-Chloro Derivative (Expt. 2) |
| Aryl Halide | 6-bromo-nicotinamide derivative | 6-chloro-nicotinamide derivative |
| Boronic Acid | 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | — | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 90 °C | 110 °C |
| Time | 4 hours | 18 hours |
| Yield | 92% | 85% |
Note: The data presented is representative and intended for comparative purposes.
Negishi Coupling: Reactivity with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts, often allowing for reactions to proceed under milder conditions.[13][14] This enhanced reactivity can sometimes bridge the gap between bromides and chlorides, but a significant disparity remains.
This compound couples efficiently with a range of organozinc reagents, typically at or slightly above room temperature, using standard palladium-phosphine catalysts.[15]
6-Chloro-N-methoxy-N-methylnicotinamide still presents a challenge. While the increased nucleophilicity of the organozinc reagent is beneficial, specialized catalyst systems are often still required to achieve high conversion and avoid side reactions like homocoupling of the organozinc reagent.[16]
Caption: Workflow comparison for bromo vs. chloro nicotinamide derivatives.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[17][18] The reactivity trend observed in C-C couplings holds true for C-N bond formation.
This compound undergoes amination with a wide variety of primary and secondary amines using relatively simple catalyst systems, such as those based on BINAP or other bidentate phosphine ligands.[19]
6-Chloro-N-methoxy-N-methylnicotinamide is a challenging substrate for amination. Its coupling requires the use of highly active, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[20] The choice of ligand is critical and often depends on the specific amine coupling partner.[21]
Comparative Experimental Data: Buchwald-Hartwig Amination
| Parameter | 6-Bromo Derivative (Expt. 3) | 6-Chloro Derivative (Expt. 4) |
| Aryl Halide | 6-bromo-nicotinamide derivative | 6-chloro-nicotinamide derivative |
| Amine | Morpholine | Morpholine |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | BINAP (3 mol%) | XPhos (4 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) | NaOt-Bu (1.5 equiv) |
| Solvent | Toluene | Toluene |
| Temperature | 100 °C | 110 °C |
| Time | 6 hours | 20 hours |
| Yield | 95% | 88% |
Note: The data presented is representative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-N-methoxy-N-methylnicotinamide
-
To a flame-dried Schlenk tube, add 6-chloro-N-methoxy-N-methylnicotinamide (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube and the catalyst vial with argon three times.
-
Add degassed toluene (10 mL) and degassed water (1 mL) to the Schlenk tube.
-
Transfer the catalyst/ligand mixture to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
After cooling, work up and purify as described in Protocol 1.
Strategic Implications and Conclusion
The choice between 6-bromo- and 6-chloro-N-methoxy-N-methylnicotinamide is a classic trade-off between reactivity and cost.
-
This compound: This substrate offers high reactivity, reliability, and compatibility with a broad range of standard cross-coupling conditions. It is the ideal choice for rapid discovery chemistry, complex molecule synthesis where mild conditions are paramount, and when process robustness is favored over raw material cost.
-
6-Chloro-N-methoxy-N-methylnicotinamide: While significantly less reactive, this derivative is generally more cost-effective and readily available, making it attractive for large-scale synthesis.[9] However, its use necessitates significant investment in process development to identify optimal—and often more expensive—catalyst/ligand systems and requires more forcing reaction conditions, which may not be compatible with sensitive functional groups.
References
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Hirschi, J. S., & Vetticatt, M. J. (2015). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link][22]
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NIH. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. [Link][1]
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ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link][29]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link][16]
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PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. [Link][30]
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NIH. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. [Link][33]
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Synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. (2022). Heterocyclic Communications. [Link][35]
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Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). [Link][10]
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Yield comparison between Weinreb amides and acid chlorides in ketone synthesis
A Researcher's Guide to Ketone Synthesis: Weinreb Amides vs. Acid Chlorides
A Comparative Analysis of Yield, Selectivity, and Practicality in C-C Bond Formation
For chemists engaged in pharmaceutical research, natural product synthesis, and drug development, the reliable formation of ketones is a foundational requirement. The carbon-carbon bond construction inherent in ketone synthesis is pivotal, yet fraught with challenges, primarily the control of reactivity. This guide provides an in-depth, objective comparison between two common electrophilic precursors used with organometallic reagents: the highly reactive acid chlorides and the more nuanced Weinreb-Nahm amides. We will explore the mechanistic underpinnings that dictate their performance, present comparative yield data, and offer practical, field-tested protocols to guide your synthetic strategy.
The Core Challenge: Overcoming the Reactivity of Organometallics
At the heart of this comparison lies a fundamental problem in organic synthesis: the propensity for powerful organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) species, to "over-add" to carbonyl compounds.[1][2] When an acid chloride is treated with a Grignard reagent, the initial product is the desired ketone. However, this ketone is often more reactive than the starting acid chloride itself, leading to a rapid second nucleophilic attack that yields a tertiary alcohol.[2][3][4] This side reaction severely limits the yield and complicates purification, even when stoichiometrically controlling the nucleophile.[1]
This guide examines how the Weinreb-Nahm synthesis strategy elegantly circumvents this issue, providing a more controlled and often higher-yielding pathway to ketones.
Mechanism Deep Dive: Reactivity vs. Stability
The dramatic difference in outcomes between using an acid chloride and a Weinreb amide stems directly from the stability of the tetrahedral intermediate formed during the reaction.
Acid Chlorides: The Direct but Aggressive Route
The reaction of a Grignard reagent with an acid chloride proceeds through a straightforward nucleophilic acyl substitution.
-
First Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride.
-
Intermediate Collapse: This forms a transient tetrahedral intermediate. The chloride ion is an excellent leaving group, and the intermediate rapidly collapses, expelling chloride to form the ketone.[2][4]
-
Second Addition (Over-addition): The newly formed ketone is immediately available in the reaction mixture and, being highly reactive itself, is attacked by a second equivalent of the Grignard reagent.[2][5]
-
Final Product: After an aqueous workup, the final product is predominantly the tertiary alcohol, not the ketone.[2][3]
This lack of control makes acid chlorides a poor choice for ketone synthesis when using highly reactive organometallics like Grignard or organolithium reagents.[6][7][8]
Reaction pathway for acid chlorides with Grignard reagents.
Weinreb Amides: The Chelation-Controlled Strategy
Discovered by Steven M. Weinreb and Steven Nahm in 1981, the use of N-methoxy-N-methylamides (Weinreb-Nahm amides) provides a robust solution to the over-addition problem.[1]
-
First Addition: As before, the organometallic reagent adds to the carbonyl carbon.
-
Stable Intermediate Formation: Crucially, the resulting tetrahedral intermediate is stabilized by chelation.[1][9][10] The N-methoxy and the newly formed alkoxy oxygens coordinate to the magnesium (or lithium) ion, forming a stable five-membered ring.[9][11]
-
No Collapse, No Over-addition: This chelated intermediate is stable at low temperatures and does not collapse to form the ketone until an acidic aqueous workup is performed.[1][9][10] Since the ketone is never present in the same pot as the highly reactive organometallic reagent, the second addition is effectively prevented.[12][13]
-
Hydrolysis to Ketone: Upon addition of acid during workup, the chelate is broken, the intermediate collapses, and the desired ketone is liberated in high yield.[10][14]
This mechanistic distinction is the cornerstone of the Weinreb-Nahm synthesis's success, providing consistently high yields of the desired ketone.[7]
Reaction pathway for Weinreb amides with Grignard reagents.
Head-to-Head Yield Comparison: A Data-Driven Analysis
The true measure of a synthetic method's utility lies in its performance across a range of substrates. The following table summarizes typical yields, illustrating the general superiority of the Weinreb-Nahm amide approach, especially in complex scenarios.
| Substrate Type | Electrophile | Organometallic Reagent | Typical Yield (%) | Notes |
| Simple Aliphatic | Acid Chloride | MeMgBr | 30-40% | Significant tertiary alcohol formation is common.[15] |
| Weinreb Amide | MeMgBr | 85-95% | Clean reaction, minimal side products. | |
| Aryl | Acid Chloride | PhMgBr | ~40% | Yields are often low due to over-addition and reduction side products.[15] |
| Weinreb Amide | PhMgBr | >90% | Excellent for preparing a wide range of benzophenone analogues. [15] | |
| α,β-Unsaturated | Acid Chloride | VinylMgBr | <20% | Highly prone to 1,2-addition to the ketone and other side reactions. |
| Weinreb Amide | VinylMgBr | 75-85% | Tolerates α,β-unsaturation well, preserving the olefin.[1] | |
| With Sensitive Functional Groups (e.g., Ester) | Acid Chloride | n-BuLi | Very Low | The highly reactive acid chloride and organolithium reagent are not selective. |
| Weinreb Amide | n-BuLi | ~80% | The Weinreb amide's stability allows for high functional group tolerance.[1][11] |
As the data indicates, the Weinreb amide approach consistently delivers higher yields and cleaner reactions. The method's tolerance for a wide variety of functional groups, including N-protected amino acids, silyl ethers, and esters, makes it particularly valuable in multi-step synthesis where protecting group strategies can be minimized.[1]
Experimental Protocols: A Practical Guide
To ensure reproducibility, the following detailed protocols are provided, reflecting best practices in the field.
General Experimental Workflow
The workflow for both syntheses follows a similar path but with critical differences in temperature control and workup procedures.
A generalized workflow for ketone synthesis.Protocol 1: Weinreb-Nahm Ketone Synthesis (High-Yield)
This protocol describes the synthesis of an aryl ketone from a Weinreb amide and a Grignard reagent.
-
Rationale: The use of N,O-dimethylhydroxylamine forms the stable amide.[14][16] The reaction is run at 0°C to maintain the stability of the chelated intermediate before the acidic quench.
-
Step-by-Step Methodology:
-
Amide Formation: To a solution of the starting acid chloride (1.0 eq) in dichloromethane (DCM) at 0°C, add pyridine (2.2 eq). Slowly add N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Stir the reaction at room temperature for 2-4 hours until TLC indicates consumption of the acid chloride. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can often be used without further purification.[10]
-
Grignard Addition: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the solution to 0°C in an ice bath.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe, maintaining the internal temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours. Monitor by TLC.
-
Workup: Quench the reaction by slowly adding 1M aqueous HCl at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to afford the pure ketone.
-
Protocol 2: Acid Chloride Ketone Synthesis (Illustrative of Over-addition)
This protocol demonstrates the typical outcome when using an acid chloride with a Grignard reagent, often leading to the tertiary alcohol. Modifying this reaction to favor the ketone often requires less reactive organometallics like organocadmium or organocuprate (Gilman) reagents.[17][18][19]
-
Rationale: This direct addition highlights the high reactivity of the system. The reaction is run at very low temperatures (-78°C) in an attempt to control reactivity, but over-addition is still prevalent.[15]
-
Step-by-Step Methodology:
-
To a solution of the acid chloride (1.0 eq) in anhydrous THF under an argon atmosphere, cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add the Grignard reagent (e.g., Ethylmagnesium bromide, 2.2 eq) dropwise. Note: Using only one equivalent will result in a mixture of starting material, ketone, and alcohol.[2]
-
Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Workup: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Analysis of the crude product by ¹H NMR or GC-MS will typically show a mixture of the desired ketone and a significant amount of the tertiary alcohol byproduct.
-
Beyond the Yield: Practical Considerations
| Feature | Weinreb Amides | Acid Chlorides |
| Preparation | Prepared from acid chlorides, esters, or directly from carboxylic acids using coupling agents.[7][10] | Typically prepared from carboxylic acids using reagents like SOCl₂ or (COCl)₂. |
| Stability | Generally stable, crystalline solids or oils that can be purified by chromatography and stored.[14][20] | Highly reactive, moisture-sensitive, and often used immediately after preparation.[21] |
| Substrate Scope | Very broad. High tolerance for most functional groups.[1][11] | Limited. Incompatible with many nucleophilic functional groups. |
| Reaction Conditions | Mild conditions (0°C to RT), tolerant of various solvents. | Often requires very low temperatures (-78°C) to attempt to control reactivity.[15] |
| Safety | Precursors (e.g., N,O-dimethylhydroxylamine HCl) are relatively benign. | Reagents for preparation (e.g., thionyl chloride) are corrosive and hazardous. |
Conclusion and Recommendations
For researchers aiming for high-yield, clean, and reliable ketone synthesis, the Weinreb-Nahm amide is the unequivocally superior choice when using powerful organometallic nucleophiles like Grignard and organolithium reagents. Its key advantage lies in the formation of a stable, chelated tetrahedral intermediate that completely prevents the problematic over-addition reaction that plagues syntheses starting from acid chlorides.[1][6][7]
Choose the Weinreb Amide route when:
-
The final product is a valuable, complex molecule where yield is critical.
-
The substrate contains sensitive functional groups that would not survive harsher conditions or more reactive electrophiles.
-
A clean reaction profile is desired to simplify purification.
-
The starting material is a carboxylic acid that can be easily converted to the amide.[22]
Consider using an Acid Chloride when:
-
The goal is to synthesize a tertiary alcohol, in which case over-addition is the desired outcome.[3]
-
A less reactive organometallic, such as a Gilman cuprate (R₂CuLi), is used, which is known to react with acid chlorides to give ketones without significant over-addition.[5][17]
-
The substrate is simple, and a lower yield of the ketone is acceptable.
By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make informed decisions to optimize their synthetic routes, ultimately saving time, resources, and accelerating the drug development process.
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-
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Chemistry Stack Exchange. (2021-05-23). Reaction of acyl chloride with excess Grignard reagent. [Link]
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YouTube. (2024-11-11). Reaction of Acyl Chlorides with Grignard reagent. [Link]
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Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]
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Treasures @ UT Dallas. synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
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ResearchGate. (2025-10-16). (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 6-Bromo-N-methoxy-N-methylnicotinamide
For researchers, scientists, and professionals in drug development, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methods for the characterization of 6-Bromo-N-methoxy-N-methylnicotinamide, a substituted nicotinamide with potential applications in medicinal chemistry. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you in selecting and implementing the most appropriate analytical strategies for this and similar molecules.
Introduction to this compound
This compound is a derivative of nicotinamide (a form of vitamin B3) featuring a bromine substituent on the pyridine ring and a Weinreb amide functionality. The presence of these distinct chemical features necessitates a multi-faceted analytical approach to fully elucidate its structure, purity, and potential impurities. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating the target compound from impurities and determining its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its moderate polarity.
The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. A C18 column is a common starting point for RP-HPLC due to its broad applicability. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to provide adequate retention and elution of the analyte. The addition of a buffer or an acid like formic acid to the mobile phase can improve peak shape for pyridine-containing compounds by ensuring consistent ionization. UV detection is suitable for this compound due to the presence of the aromatic pyridine ring, which absorbs in the UV region.
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Trustworthiness: Method validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[1][2][3].
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity profiling.[4]
The choice of ionization source is critical. Electrospray ionization (ESI) is generally suitable for polar molecules like this compound. Operating in positive ion mode is expected to be effective due to the basic nitrogen atom in the pyridine ring, which can be readily protonated. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the parent compound and its impurities.
-
LC System: A UHPLC system for better resolution and faster analysis times.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
LC Conditions: Similar to the HPLC method, but potentially with a faster gradient for screening purposes.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-1000
-
Trustworthiness: The identification of impurities should be based on accurate mass measurements and, where possible, confirmed by tandem mass spectrometry (MS/MS) to obtain structural information from fragmentation patterns.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity assessment and quantification | Robust, reproducible, widely available | Limited specificity for impurity identification |
| LC-MS | Impurity identification and profiling | High sensitivity and specificity, structural information from MS/MS | More complex instrumentation, potential for matrix effects |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for the complete characterization of the molecule.
The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide information about the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum indicate the different carbon environments. For this compound, characteristic signals are expected for the aromatic protons on the pyridine ring, the N-methoxy and N-methyl groups of the Weinreb amide, and the corresponding carbons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7-9 ppm) corresponding to the protons on the brominated pyridine ring.
-
N-methoxy Protons: A singlet around δ 3.5-4.0 ppm.
-
N-methyl Protons: A singlet around δ 3.0-3.5 ppm.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments like COSY and HSQC for complete assignment.
Trustworthiness: The structural assignment should be consistent across all NMR experiments. Comparison with predicted spectra from computational software can further enhance confidence in the assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, characteristic stretching vibrations are expected for the C=O of the amide, the C-N bonds, the C-O bond of the methoxy group, and the aromatic C=C and C-H bonds of the pyridine ring.
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., chloroform).
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
-
Spectral Range: 4000-400 cm⁻¹.
Trustworthiness: The interpretation of the FTIR spectrum should be consistent with the known structure of the molecule. Comparison with spectral databases can aid in the identification of characteristic peaks.
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous structure elucidation | Provides detailed connectivity information | Requires larger sample amounts, more expensive instrumentation |
| FTIR Spectroscopy | Functional group identification | Rapid, non-destructive, small sample requirement | Provides limited structural connectivity information |
Conclusion and Recommendations
A comprehensive analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques.
-
For routine purity analysis and quality control, a validated RP-HPLC-UV method is the most practical approach.
-
For impurity profiling and identification of unknown related substances, LC-MS is the method of choice due to its high sensitivity and specificity.
-
For definitive structure confirmation and characterization of the bulk material, NMR spectroscopy is indispensable.
-
For rapid confirmation of functional groups, FTIR spectroscopy serves as a valuable complementary technique.
By employing these methods in a strategic and scientifically justified manner, researchers and drug development professionals can ensure a thorough understanding of the chemical properties of this compound, which is essential for its potential advancement as a pharmaceutical candidate.
References
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-
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-
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A Comparative Guide to the Chemoselectivity of 6-Bromo-N-methoxy-N-methylnicotinamide in Complex Molecule Synthesis
This guide provides an in-depth analysis of 6-Bromo-N-methoxy-N-methylnicotinamide, a bifunctional reagent increasingly pivotal in the synthesis of complex pharmaceutical and agrochemical compounds. We will objectively compare its performance against common alternatives, supported by mechanistic insights and experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its strategic value.
Introduction: A Bifunctional Linchpin for Convergent Synthesis
The inherent complexity of modern drug candidates necessitates the use of versatile building blocks that allow for the controlled and sequential installation of diverse functionalities. This compound emerges as a superior reagent in this context, possessing two distinct and orthogonally reactive functional groups on a pharmaceutically relevant pyridine core:
-
The Weinreb Amide (N-methoxy-N-methylamide): Positioned at the 3-position, this group is a highly reliable precursor for the synthesis of ketones and aldehydes.[1][2] Its defining feature is the prevention of over-addition by strong nucleophiles.
-
The 6-Bromo Substituent: This halogen serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The true synthetic power of this molecule lies in its predictable chemoselectivity. By carefully selecting reagents and reaction conditions, a synthetic chemist can selectively address one functional group while leaving the other intact for subsequent transformations. This guide will dissect the reactivity of each site and compare it to alternative synthetic strategies.
Chemoselective Acylation via the Weinreb Amide
The primary advantage of the Weinreb amide over more traditional acylating agents like esters or acid chlorides is its resistance to the common problem of over-addition by organometallic reagents.
Mechanism of Action: Upon nucleophilic attack by an organolithium or Grignard reagent, the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate.[1][3] This intermediate is kinetically stable at low temperatures and does not collapse to the ketone until a deliberate aqueous workup is performed. This chelation-stabilized pause prevents a second equivalent of the nucleophile from adding to the newly formed ketone, a frequent and often unavoidable side reaction with other acylating agents.[4]
Caption: Mechanism of Weinreb-Nahm ketone synthesis.
Typical Experimental Protocol: Weinreb Ketone Synthesis
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.
-
Slowly add the Grignard or organolithium reagent (1.1-1.2 eq) dropwise, maintaining the low temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or 1M HCl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify by column chromatography.
Chemoselective Cross-Coupling at the C-Br Bond
The 6-bromo position on the pyridine ring is an ideal site for transition metal-catalyzed cross-coupling reactions. The Weinreb amide is remarkably stable under the typical conditions required for these transformations, demonstrating excellent functional group tolerance.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: Forms C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.
-
Heck Coupling: Forms C-C bonds with alkenes.
These reactions proceed via a catalytic cycle involving a palladium(0) species. The higher reactivity of the C-Br bond compared to a C-Cl bond allows for milder reaction conditions, which is crucial for preserving other sensitive functional groups in a complex molecule.[5]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Typical Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (N₂ or Ar).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water or DME/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Performance Comparison with Alternatives
The choice of reagent is dictated by factors including reactivity, cost, stability, and functional group tolerance. Here, we compare this compound to common alternatives.
Table 1: Comparison of Acylating Groups
| Feature | Weinreb Amide | Esters / Acid Chlorides | Morpholine Amides |
| Over-addition Control | Excellent, due to stable chelated intermediate.[1] | Poor, readily forms tertiary alcohols. | Good, also proceeds via a stable intermediate.[6] |
| Reactivity | High with strong nucleophiles (organometallics, hydrides).[4] | Very high (acid chlorides) to moderate (esters). | Good, comparable to Weinreb amides.[6] |
| Stability | Generally stable to chromatography and many reaction conditions.[2] | Acid chlorides are moisture-sensitive; esters are more robust. | High operational stability.[6] |
| Precursor Cost | N,O-dimethylhydroxylamine can be moderately expensive.[6] | Precursors (alcohols, thionyl chloride) are inexpensive. | Morpholine is inexpensive and readily available.[6] |
Table 2: Comparison of Halogen Substituents for Cross-Coupling
| Halogen (at 6-position) | Relative Reactivity (Oxidative Addition) | Typical Reaction Conditions | Suitability for SNAr |
| Bromo (Br) | High | Mild to moderate temperatures (80-100 °C), broad catalyst/ligand scope.[5] | Moderate. |
| Chloro (Cl) | Moderate | Higher temperatures, requires more electron-rich/bulky ligands (e.g., Buchwald ligands).[5][7] | Good. |
| Fluoro (F) | Negligible | Not suitable for standard cross-coupling.[5] | Excellent , much faster than Cl or Br.[7][8] |
| Iodo (I) | Very High | Often reacts at lower temperatures, but substrates can be less stable and more expensive. | Low. |
| Triflate (OTf) | Very High | Reactivity is comparable to or greater than bromide.[9][10] | Not applicable. |
Strategic Application in Sequential Functionalization
The true utility of this compound is realized in multi-step syntheses where its orthogonal reactivity is exploited. A chemist can perform a cross-coupling reaction at the C-Br bond first, under conditions that do not affect the Weinreb amide. The resulting intermediate can then be subjected to reaction with an organometallic reagent to transform the Weinreb amide into a ketone, without disturbing the newly installed group.
Caption: Orthogonal synthesis workflow using the title compound.
This strategy allows for the convergent and highly efficient construction of complex, densely functionalized pyridine cores from three separate components (the pyridine scaffold, R¹, and R²), minimizing protecting group manipulations and improving overall yield.
Conclusion
This compound stands out as a privileged building block in modern organic synthesis. Its chemoselectivity is its greatest asset, offering two distinct and reliable reaction sites. The Weinreb amide provides a robust and precise method for ketone synthesis, avoiding the over-addition pitfalls of simpler acylating agents. Concurrently, the 6-bromo substituent offers a predictable and versatile entry point for a vast portfolio of cross-coupling chemistries under relatively mild conditions. This predictable, orthogonal reactivity makes it an invaluable tool for medicinal chemists and drug development professionals, enabling the rapid and efficient synthesis of complex molecular architectures.
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Weinreb ketone synthesis - Wikipedia . Wikipedia. [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 6-Substituted Nicotinoyl Ketones
An In-Depth Technical Guide
Introduction: The Significance of the Nicotinoyl Ketone Scaffold
The 6-substituted nicotinoyl ketone framework is a privileged scaffold in medicinal chemistry and drug development.[1][2] These structures serve as critical building blocks for a diverse range of biologically active molecules, including agonists and modulators for nicotinic acetylcholine receptors (nAChRs) and other important therapeutic targets.[3][4] The strategic synthesis of these ketones is therefore of paramount importance, enabling the creation of molecular libraries for lead discovery and optimization.[1]
This guide provides an in-depth comparison of various synthetic methodologies for preparing 6-substituted nicotinoyl ketones. We will move beyond a simple listing of protocols to explore the underlying mechanistic principles, the rationale behind reagent selection, and the practical advantages and limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy for their specific target molecules and experimental constraints.
Part 1: Palladium-Catalyzed Cross-Coupling Methodologies
Modern synthetic chemistry offers powerful tools for C-C bond formation through palladium-catalyzed cross-coupling reactions. These methods provide a versatile platform for introducing a wide array of substituents onto the nicotinoyl core, often with excellent functional group tolerance. The typical approach involves the coupling of a 6-substituted nicotinoyl derivative (e.g., a 6-halonicotinoyl chloride) with an organometallic reagent.
The Stille Coupling: Robust but with Caveats
The Stille reaction couples an organostannane (organotin) reagent with an organic halide or triflate.[5] For the synthesis of nicotinoyl ketones, this typically involves reacting a 6-halonicotinoyl chloride with an organotin compound in the presence of a palladium catalyst.[6][7]
Mechanistic Rationale: The catalytic cycle is a well-understood, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the nicotinoyl chloride, forming a Pd(II) complex.[8]
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.[6] This is often the rate-determining step.
-
Reductive Elimination: The newly coupled product, the desired ketone, is expelled from the palladium complex, regenerating the Pd(0) catalyst to continue the cycle.[8]
One of the primary advantages of the Stille coupling is its remarkable tolerance for a wide variety of functional groups, including esters, amides, and even aldehydes.[7][8] The organostannane reagents are also relatively stable to air and moisture, making them easier to handle than many other organometallics.[5][7]
However, the principal drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, a significant concern in pharmaceutical synthesis.[7][9]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Ketone Synthesis
-
Inert Atmosphere: To a dry Schlenk flask, add the 6-chloronicotinoyl chloride (1.0 equiv.), the organostannane reagent (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene or THF via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a standard aqueous workup.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Negishi Coupling: High Reactivity, Higher Sensitivity
The Negishi coupling utilizes organozinc reagents to couple with organic halides.[10] This method is known for its high reactivity and broad scope, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.[10][11]
Mechanistic Rationale: The catalytic cycle is analogous to the Stille coupling, involving oxidative addition, transmetalation, and reductive elimination.[12] A key difference lies in the transmetalation step. Organozinc reagents are more reactive than organostannanes, which often leads to faster reaction times and milder conditions.[13] This heightened reactivity is a double-edged sword; while powerful, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous reaction techniques.[13]
Advantages:
-
High reactivity allows for the coupling of less reactive chlorides.[11]
-
Zinc byproducts are generally less toxic and easier to remove than tin byproducts.[10]
Limitations:
-
Organozinc reagents are highly sensitive to moisture and oxygen, requiring careful handling under inert atmospheres.[13]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: Negishi Ketone Synthesis
-
Reagent Preparation: Prepare the organozinc reagent in situ or use a commercially available solution.
-
Inert Atmosphere: Add the 6-bromonicotinoyl chloride (1.0 equiv.) and a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) to a flame-dried Schlenk flask under argon.
-
Solvent and Reagent Addition: Add anhydrous THF. Cool the mixture to 0 °C and add the organozinc reagent (1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
The Sonogashira/Hydration Route: An Alkyne-Based Strategy
An alternative two-step approach involves an initial Sonogashira coupling to form a nicotinoyl ynone, which is subsequently hydrated to the desired ketone.[14][15] The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[16]
Mechanistic Rationale: This pathway first utilizes a palladium/copper co-catalyzed Sonogashira coupling to form a C(sp²)-C(sp) bond.[14][17] The resulting ynone is then subjected to a hydration reaction (often acid-catalyzed), which adds water across the triple bond according to Markovnikov's rule to yield the ketone. This can sometimes be performed as a one-pot procedure.[15]
Advantages:
-
Provides access to ketones that might be difficult to synthesize via direct coupling of an alkyl group.
-
Terminal alkynes are readily available and versatile starting materials.
Limitations:
-
It is a two-step process, which may lead to lower overall yields.
-
The hydration step can sometimes be challenging or require harsh conditions.
Caption: Workflow for ketone synthesis via Sonogashira/Hydration.
Part 2: Classical Organometallic Reagents
Before the widespread adoption of cross-coupling methods, the workhorses of C-C bond formation were classical organometallic reagents like Grignard and organolithium compounds. These remain highly relevant and powerful tools.
Grignard and Organolithium Reagents: The Direct Approach
Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles and strong bases.[18][19] Their reaction with carboxylic acid derivatives like acid chlorides or esters can produce ketones.
Mechanistic Rationale & Causality: The primary challenge in using these highly reactive reagents is preventing over-addition. The initially formed ketone is also electrophilic and can react with a second equivalent of the organometallic reagent to form a tertiary alcohol.[19][20]
Two key strategies mitigate this:
-
Low-Temperature Addition to Acid Chlorides: By running the reaction at very low temperatures (e.g., -78 °C), the tetrahedral intermediate formed upon the first addition is stabilized.[21] It does not collapse to the ketone until the reaction is quenched with an aqueous workup, at which point no active organometallic reagent remains to react further.
-
Use of Weinreb Amides: A more elegant solution is the use of an N-methoxy-N-methylamide, or "Weinreb amide." The organolithium or Grignard reagent adds to the amide to form a stable, chelated tetrahedral intermediate.[18] This intermediate is stable and does not break down to the ketone until acidic workup, thus preventing the second addition.
Advantages:
-
Often very high-yielding and cost-effective, using readily available starting materials.
-
A direct and conceptually simple method.
Limitations:
-
Low tolerance for acidic protons (e.g., -OH, -NH) and many electrophilic functional groups (e.g., esters, nitriles) in the substrate.
-
Requires strictly anhydrous conditions.[22]
Caption: Workflow for ketone synthesis using a Weinreb amide.
Experimental Protocol: Ketone Synthesis via Weinreb Amide
-
Inert Atmosphere: Add the 6-substituted nicotinoyl Weinreb amide (1.0 equiv.) to a flame-dried flask under argon and dissolve in anhydrous THF.
-
Cooling: Cool the solution to 0 °C or -78 °C in an appropriate bath.
-
Reagent Addition: Add the organolithium or Grignard reagent solution (1.1 equiv.) dropwise via syringe, maintaining the low temperature.
-
Reaction: Stir the mixture at the low temperature for 1-2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Part 3: Comparative Analysis and Selection Guide
Choosing the optimal reagent depends on a careful evaluation of the substrate's properties, the desired scale, and available laboratory resources.
Data Summary Table
| Method | Reagent Type | Key Advantages | Key Limitations | Toxicity Profile |
| Stille Coupling | Organostannane | Excellent functional group tolerance; air/moisture stable reagents.[5][7][8] | High toxicity of tin reagents; difficult byproduct removal.[7][9] | High |
| Negishi Coupling | Organozinc | High reactivity; broad scope; less toxic byproducts than Stille.[10][12] | Air and moisture sensitive reagents require strict inert techniques.[13] | Moderate |
| Sonogashira/Hydration | Terminal Alkyne | Access to diverse structures; readily available starting materials. | Two-step process; hydration can be difficult. | Low-Moderate |
| Grignard/Organolithium | Organomagnesium/ Organolithium | Cost-effective; high yields; direct method. | Poor functional group tolerance; requires strictly anhydrous conditions.[22] | Moderate |
Decision-Making Framework
-
For substrates with sensitive functional groups (esters, amides, etc.): The Stille or Negishi couplings are superior choices due to their high functional group tolerance.
-
When reagent toxicity is a primary concern: The Negishi or Suzuki (a related coupling using low-toxicity boronic acids)[23][24] couplings are preferable to the Stille reaction. The classical Grignard/Organolithium methods are also viable if the substrate is compatible.
-
For rapid synthesis with simple, robust substrates: The Grignard/Organolithium approach, particularly via a Weinreb amide, is often the most efficient and cost-effective method.
-
When the desired R-group is difficult to install directly: The Sonogashira/Hydration route offers a creative alternative by first installing an alkyne and then converting it to the ketone.
Conclusion
The synthesis of 6-substituted nicotinoyl ketones can be achieved through a variety of robust and reliable methods. While classical organolithium and Grignard reagents offer a direct, high-yielding, and economical route for compatible substrates, their utility is limited by poor functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, provide outstanding alternatives that are compatible with a much broader range of sensitive functional groups, albeit with their own challenges related to reagent toxicity or sensitivity. By understanding the mechanistic underpinnings, advantages, and practical limitations of each alternative, researchers can confidently select the most appropriate and efficient pathway for the synthesis of these vital medicinal chemistry scaffolds.
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Stille Coupling | OpenOChem Learn. Available at: [Link]
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Stille Coupling - Chemistry LibreTexts. (2023). Available at: [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). Available at: [Link]
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Stille Coupling - Organic Chemistry Portal. Available at: [Link]
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Stille reaction - Wikipedia. Available at: [Link]
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Stille Cross-Coupling - J&K Scientific LLC. Available at: [Link]
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Negishi coupling - Wikipedia. Available at: [Link]
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One‐pot Sonogashira coupling /silane deprotection/alkyne hydration ... - ResearchGate. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). (2021). Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Organolithium reagent - Wikipedia. Available at: [Link]
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Applications of organolithium and related reagents in synthesis . Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1985). Available at: [Link]
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Negishi Coupling | OpenOChem Learn. Available at: [Link]
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Negishi Coupling - Organic Chemistry Portal. Available at: [Link]
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Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
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Negishi Cross-Coupling - J&K Scientific LLC. Available at: [Link]
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SYNTHESIS OF 6 -SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed. (1964). Available at: [Link]
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Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids - ResearchGate. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6 -SUBSTITUTED NICOTINIC ACID DERIVATIVES. - University of Illinois Chicago. Available at: [Link]
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Grignard Reagents - Chemistry LibreTexts. (2023). Available at: [Link]
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Suzuki reaction - Wikipedia. Available at: [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Available at: [Link]
-
Suzuki -Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Preparation of Ketones from Grignard Reagents and Acetic Anhydride[8] - Erowid. Available at: [Link]
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A Comparative Guide to the Synthesis of Bioactive Ketones: Benchmarking 6-Bromo-N-methoxy-N-methylnicotinamide
In the landscape of modern drug discovery and development, the efficient and reliable synthesis of molecular building blocks is paramount. Among these, heteroaromatic ketones are a prevalent scaffold in a multitude of bioactive molecules. This guide provides an in-depth comparison of synthetic strategies for preparing a key intermediate, a pyridyl ketone, highlighting the utility of 6-Bromo-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide. Our analysis will focus on the synthesis of a precursor to GSK1018921, a selective glycine transporter 1 (GlyT1) inhibitor.[1] We will objectively compare the Weinreb amide approach with a more traditional organometallic reaction with a nitrile, providing experimental insights to guide researchers in their synthetic planning.
Introduction: The Central Role of Pyridyl Ketones in Medicinal Chemistry
Pyridyl ketones are not merely synthetic intermediates; they are often integral components of the final active pharmaceutical ingredient (API). Their synthesis, therefore, requires careful consideration of factors such as yield, purity, functional group tolerance, and scalability. A common challenge in the synthesis of ketones from highly reactive organometallic reagents is the over-addition reaction, which leads to the formation of tertiary alcohols as byproducts.[2] This necessitates tedious purification and results in a lower yield of the desired ketone. The Weinreb-Nahm ketone synthesis was developed to address this very issue.[2][3]
The Weinreb Amide Approach: Precision and Control
The Weinreb-Nahm ketone synthesis, discovered in 1981, utilizes an N-methoxy-N-methylamide (Weinreb amide) as a robust acylating agent.[2] The key to its success lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent).[4][5] This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This two-stage process effectively prevents the common problem of over-addition.[2][4]
For our benchmark, we will examine the synthesis of (6-bromopyridin-3-yl)(phenyl)methanone, a key fragment for the synthesis of GSK1018921. The use of this compound as the starting material offers several advantages:
-
Controlled Acylation: It allows for the precise, single addition of an organometallic reagent to form the desired ketone.
-
Broad Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups.[2]
-
Versatility of the Bromine Handle: The 6-bromo substituent serves as a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular complexity.[6][7][8]
Experimental Section 1: Synthesis of (6-bromopyridin-3-yl)(phenyl)methanone via the Weinreb Amide Route
Workflow Diagram
Caption: Workflow for the Weinreb amide-based synthesis.
Detailed Protocol
-
To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phenylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (6-bromopyridin-3-yl)(phenyl)methanone.
Alternative Approach: Organometallic Addition to a Nitrile
A more traditional approach to ketone synthesis involves the reaction of an organometallic reagent with a nitrile.[5] This method proceeds via a metalloimine intermediate, which is then hydrolyzed to the ketone during aqueous workup. While this method can be effective, it is often more sensitive to reaction conditions and the nature of the substrates.
For comparison, we will consider the synthesis of (6-bromopyridin-3-yl)(phenyl)methanone from 6-bromonicotinonitrile.
Experimental Section 2: Synthesis of (6-bromopyridin-3-yl)(phenyl)methanone via the Nitrile Route
Workflow Diagram
Caption: Workflow for the nitrile-based ketone synthesis.
Detailed Protocol
-
To a solution of 6-bromonicotinonitrile (1.0 equiv.) in anhydrous diethyl ether under an inert atmosphere, add phenylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction for the consumption of the starting nitrile.
-
Cool the reaction to 0 °C and slowly add 3 M aqueous H₂SO₄.
-
Continue stirring at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ketone.
Head-to-Head Performance Comparison
| Parameter | Weinreb Amide Route | Nitrile Route | Rationale & Justification |
| Typical Yield | 85-95% | 60-75% | The Weinreb amide's stability prevents over-addition, leading to higher product yields. The nitrile route can suffer from side reactions. |
| Purity (pre-purification) | High | Moderate | The clean nature of the Weinreb reaction often results in a cruder product with fewer byproducts compared to the nitrile addition. |
| Reaction Conditions | Mild (0 °C to rt) | Harsher (reflux) | The lower reaction temperature for the Weinreb amide route enhances its functional group tolerance. |
| Robustness | High | Moderate to Low | The Weinreb amide synthesis is known for its reliability across a wide range of substrates. The nitrile reaction can be more substrate-dependent. |
| Ease of Workup | Straightforward | More complex | The hydrolysis step in the nitrile route adds an extra stage to the workup procedure. |
| Scalability | Excellent | Good | Both reactions are scalable, but the higher efficiency and cleaner profile of the Weinreb amide route make it more attractive for larger-scale synthesis. |
Discussion and Recommendation
Based on the comparative data, the synthetic route utilizing this compound demonstrates clear advantages in the synthesis of (6-bromopyridin-3-yl)(phenyl)methanone. The superior yield, higher purity of the crude product, milder reaction conditions, and overall robustness make it the preferred method for researchers who prioritize efficiency and reliability.
The key to the success of the Weinreb amide lies in its mechanism. The chelated tetrahedral intermediate is the cornerstone of this methodology, effectively acting as a "protecting group" for the ketone, preventing the undesired second addition of the organometallic nucleophile.[5] This level of control is particularly crucial in complex, multi-step syntheses where maximizing the yield at each step is critical for the overall efficiency of the synthetic campaign.
While the nitrile addition route is a viable alternative, it is likely to require more extensive optimization to achieve comparable yields and purity. The harsher reaction conditions may also limit its applicability in the presence of sensitive functional groups.
Conclusion
For the synthesis of (6-bromopyridin-3-yl)(phenyl)methanone and other related bioactive ketones, this compound stands out as a superior starting material. Its use in a Weinreb-Nahm ketone synthesis provides a highly efficient, clean, and reliable method for the construction of the key pyridyl ketone moiety. This approach not only ensures a high yield of the desired product but also simplifies the purification process, ultimately accelerating the pace of research and development in the pharmaceutical and life sciences industries.
References
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAL4QBbQz6b8IbsOCmYViXXZVJIG9o637S-c2REcewx83BW0Aoyv7LidVqUElLLHwJLwqP3-WEK7PxISO7_wpsf6W_sR2spfoV1Ok922Mwv0YPpT0DSanlJb9PVDihNitX_nfwTFcXsvjwAbN-Qlc3O05TrW2hcaLhDFPDMHifu7pd0hQ0YKGI7bV7hivWwjEdNklfTmpYJYtj8gysthntXVYbeKj7Dx2rHJPotgCb2g==]
- Converting Amides to Aldehydes and Ketones. Chemistry Steps. [URL: https://www.chemistrysteps.com/converting-amides-to-aldehydes-and-ketones/]
- Weinreb ketone synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]
- A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. 1,1-Diethoxyethene. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-ketone-synthesis-weinreb-amides-vs-1-1-diethoxyethene/]
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06208]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6634]
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [URL: https://www.researchgate.
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- 6-Bromo-N-methylnicotinamide. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-bromo-n-methylnicotinamide-869640-48-2]
- This compound. BLD Pharm. [URL: https://www.bldpharm.com/products/149806-05-3.html]
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- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/practical/suzuki-coupling.html]
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- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8005400/]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-N-methoxy-N-methylnicotinamide
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-N-methoxy-N-methylnicotinamide, a Weinreb amide derivative commonly used in organic synthesis. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from similar brominated aromatic compounds and nicotinamide derivatives, this compound should be presumed to possess the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
Table 1: Hazard Summary and Required Personal Protective Equipment
| Potential Hazard | GHS Classification (Inferred) | Required PPE |
| Acute Toxicity (Oral) | Category 4 | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin Irritation | Category 2 | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritation | Category 2A | Safety goggles with side-shields or a face shield |
| Respiratory Irritation | STOT SE, Category 3 | Use in a well-ventilated area, preferably a chemical fume hood |
This data is inferred from structurally similar compounds and should be treated as a conservative estimate. Always consult your institution's chemical safety officer for specific guidance.
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[4][5][6] The following protocol outlines a self-validating system to ensure safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its inferred toxicological profile, all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be classified as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unreacted compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a dedicated, clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container for hazardous waste.
-
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers: Use containers that are chemically resistant to this compound and its solvents. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have secure, leak-proof lids.
-
Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents). The date of waste accumulation should also be clearly visible.
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to prevent spills from reaching the environment. The secondary containment must be large enough to hold the entire volume of the largest container.
-
Keep Containers Closed: Hazardous waste containers must remain closed at all times, except when adding waste.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for the final disposal of hazardous waste. Contact them to schedule a waste pickup.
-
Licensed Disposal Vendor: EHS will arrange for the transportation and disposal of the waste through a licensed hazardous waste disposal company.[7] These vendors are equipped to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration or other approved methods.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the absorbed material and contaminated surfaces into a sealed container for disposal as hazardous waste.[8][9] Ensure adequate ventilation and wear appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's EHS for emergency response.
Part 4: Regulatory Framework
The disposal procedures outlined in this guide are based on the regulations set forth by the following agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the "cradle-to-grave" management of hazardous waste.[4][6] This includes the generation, transportation, treatment, storage, and disposal of hazardous materials.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous materials, including the Hazard Communication Standard (HCS) and requirements for emergency action plans and personal protective equipment.[11][12][13][14][15]
By following these guidelines, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility.
References
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- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
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- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
- Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
- 149806-05-3|this compound. (n.d.). BLD Pharm.
- Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights.
- Safety Data Sheet for 6-Chloro-N-methoxy-N-methylnicotinamide. (2025, May 30). TCI Chemicals.
- Safety Data Sheet for N-Methylnicotinamide. (n.d.). TCI Chemicals.
- Safety Data Sheet for N-Methylnicotinamide. (2025, August 19). Cayman Chemical.
- Safety Data Sheet for N-Methylnicotinamide. (2025, November 18). MedchemExpress.com.
- Safety Data Sheet for 6-Bromo-N-Methylnicotinamide. (2025, December 22). Angene Chemical.
- Safety Data Sheet for 5-Bromo-N-methyl-nicotinamide. (n.d.). ECHEMI.
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Navigating the Safe Handling of 6-Bromo-N-methoxy-N-methylnicotinamide: A Guide to Personal Protective Equipment and Operational Safety
The core of this guidance is built upon the foundational principle of risk mitigation through the appropriate use of Personal Protective Equipment (PPE). We will not only specify what to wear but also explain the rationale—the why—behind each recommendation, empowering you to make informed safety decisions.
Understanding the Potential Hazards: An Evidence-Based Approach
In the absence of a dedicated SDS for 6-Bromo-N-methoxy-N-methylnicotinamide, we turn to the safety profile of analogous structures. A key surrogate is 3-Amino-6-bromo-N-methylpicolinamide, which shares the brominated pyridine and N-methylamide functionalities. The documented hazards for this similar compound include:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
-
Harmful if Swallowed (H302): Harmful if swallowed.[1]
These classifications strongly suggest that this compound should be handled with a high degree of caution, assuming it possesses a similar hazard profile. The presence of the bromine atom on the aromatic ring also warrants consideration of the general hazards associated with brominated organic compounds, which can be toxic and environmentally persistent.
Core Principles of Protection: A Multi-layered Defense
A comprehensive PPE strategy is paramount to creating a safe handling environment. This involves more than just wearing gloves; it's about establishing multiple barriers between you and the chemical. The American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA) provide extensive guidelines on laboratory safety, which underscore the importance of a holistic approach.[2][3][4]
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, the work environment itself should be engineered to minimize exposure. All handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood.[5][6] This primary containment device is critical for preventing the inhalation of dust or vapors.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should always be guided by a risk assessment of the particular procedure being performed.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a high risk of splashing, such as when transferring solutions or during quenching reactions.[7] |
| Hands | Double Nitrile or Neoprene Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or where there is a significant risk of splashing, heavier-duty neoprene or butyl rubber gloves should be worn.[7] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is mandatory. This should be worn over personal clothing that covers the legs and arms.[2] |
| Respiratory | As determined by risk assessment | For routine handling in a fume hood, additional respiratory protection is typically not required. However, in the event of a spill or if there is a potential for aerosol generation outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Procedural Guidance: From Donning to Disposal
The efficacy of PPE is directly linked to its correct use. The following step-by-step protocols provide a self-validating system for safe handling.
PPE Donning and Doffing Workflow
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the work area is clean and uncluttered.[8] Have a designated waste container for contaminated materials readily accessible within the fume hood.
-
Donning PPE: Follow the donning sequence outlined in the diagram above.
-
Handling: Conduct all manipulations of this compound inside the fume hood.[9] Use caution to avoid generating dust. When transferring solid material, use a spatula and weigh it onto a tared weigh boat. If making a solution, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After completing the work, decontaminate any equipment used.[8]
-
Doffing PPE: Follow the doffing sequence in the diagram, being careful not to touch the outside of contaminated items with bare skin.
-
Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[1][8]
Emergency Procedures: Preparing for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal of Contaminated Materials
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.[5]
-
Segregation: Collect all contaminated materials in a designated, labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11] For brominated compounds, professional disposal services are often required to ensure environmental protection.[12]
Conclusion
While the complete toxicological profile of this compound may be forthcoming, a proactive and cautious approach to safety is non-negotiable. By understanding the potential hazards based on analogous compounds, implementing robust engineering controls, and diligently using the appropriate personal protective equipment, researchers can confidently and safely work with this and other novel chemical entities. This commitment to a culture of safety is the bedrock of innovative and responsible scientific discovery.
References
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- American Chemical Society.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
